3-[(Methylamino)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
3-(methylaminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-5-2-6(8)3-5/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZGKHDYQOQIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917827-86-2 | |
| Record name | (1s,3s)-3-[(methylamino)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol
An In-depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol, a valuable substituted cyclobutane building block for drug discovery and development. Cyclobutane scaffolds are of increasing interest in medicinal chemistry for their ability to impart unique conformational constraints and serve as bioisosteres.[1] This document moves beyond a simple recitation of steps to deliver an in-depth analysis of a robust three-step synthetic sequence. We will explore the causality behind reagent selection, reaction conditions, and purification strategies, ensuring a self-validating and reproducible protocol. The described pathway begins with the commercially available intermediate 3-(hydroxymethyl)cyclobutan-1-one and proceeds through alcohol activation, nucleophilic substitution, and diastereoselective ketone reduction to yield the target compound.
Introduction: The Value of the Cyclobutane Scaffold
The four-membered cyclobutane ring is a unique structural motif in modern medicinal chemistry. Its rigid, puckered conformation provides a level of three-dimensional diversity that can be critical for optimizing ligand-receptor interactions.[2] The incorporation of fluorinated cyclobutane motifs, for instance, has become a prominent strategy for enhancing the metabolic stability and binding affinity of drug candidates.[3]
The target molecule, this compound, combines this valuable carbocyclic core with two key functional groups: a secondary amine and a secondary alcohol. This dual functionality makes it a versatile intermediate for library synthesis, allowing for subsequent modification at two distinct points to explore the surrounding chemical space. This guide details an efficient and scalable synthetic route designed for practical application in a research or process development setting.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound dictates the overall strategic approach. The primary disconnections are the C-N bond of the secondary amine and the C-O bond of the alcohol.
-
C-O Disconnection (Reduction): The target alcohol can be readily formed from the corresponding ketone, 3-[(methylamino)methyl]cyclobutan-1-one. This points to a late-stage ketone reduction, a reliable and high-yielding transformation.
-
C-N Disconnection (Substitution): The N-methylaminomethyl moiety can be installed via nucleophilic substitution. This disconnection leads to a key electrophilic intermediate, such as a cyclobutane bearing a leaving group on the exocyclic methylene (e.g., -CH₂OTs), and the nucleophile, methylamine.
-
Functional Group Interconversion: The required electrophilic intermediate, 3-(tosyloxymethyl)cyclobutan-1-one, can be synthesized from a precursor alcohol, 3-(hydroxymethyl)cyclobutan-1-one. This precursor is a known chemical entity, making it an ideal starting point.[4][5][6]
This analysis culminates in a robust three-step forward synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Mechanistic Discussion
The chosen forward synthesis is a logical and efficient sequence designed for scalability and high yields.
Caption: Overall three-step synthetic workflow.
Step 1: Activation of the Primary Alcohol via Tosylation
The initial step involves converting the primary hydroxyl group of 3-(hydroxymethyl)cyclobutan-1-one into a superior leaving group. p-Toluenesulfonyl chloride (TsCl) is selected for this purpose due to its high reactivity, the crystalline nature of the resulting tosylate which aids in purification, and its cost-effectiveness. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) with a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Causality: The sulfonyl group's strong electron-withdrawing nature makes the tosylate anion (TsO⁻) a very stable, and therefore excellent, leaving group. This activation is critical for the success of the subsequent nucleophilic substitution, as the hydroxide ion (HO⁻) is a poor leaving group.
Step 2: Nucleophilic Substitution with Methylamine
The second step is a classic Sₙ2 reaction. The activated tosylate intermediate is treated with methylamine. The nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic carbon of the -CH₂OTs group and displacing the tosylate.
Causality: Using a significant excess of methylamine (often as a solution in THF or ethanol) serves two purposes. First, it drives the reaction to completion according to Le Châtelier's principle. Second, it minimizes the potential for a common side reaction: dialkylation of the amine product. The primary product, a secondary amine, is itself nucleophilic and could theoretically react with another molecule of the tosylate intermediate. A large excess of the primary amine nucleophile (methylamine) ensures it outcompetes the secondary amine product for the electrophile.
Step 3: Diastereoselective Reduction of the Cyclobutanone
The final step is the reduction of the ketone carbonyl to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.
Causality: NaBH₄ is a mild and selective reducing agent, perfectly suited for reducing ketones and aldehydes without affecting other functional groups like amides or esters.[7][8] Its operational simplicity and safety profile make it preferable to more powerful and hazardous hydrides like lithium aluminum hydride (LiAlH₄) for this specific transformation. The reduction will generate a mixture of cis and trans diastereomers. The facial selectivity of the hydride attack on the cyclobutanone ring will determine the diastereomeric ratio, which can often be influenced by steric hindrance. The resulting diastereomers can typically be separated using column chromatography.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: Synthesis of 3-(Tosyloxymethyl)cyclobutan-1-one (Intermediate 1)
-
To a stirred solution of 3-(hydroxymethyl)cyclobutan-1-one (1.0 eq) in dry dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl (aq).
-
Separate the organic layer. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure tosylate.
Protocol 4.2: Synthesis of 3-[(Methylamino)methyl]cyclobutan-1-one (Intermediate 2)
-
Dissolve the purified 3-(tosyloxymethyl)cyclobutan-1-one (1.0 eq) in tetrahydrofuran (THF, ~0.3 M).
-
To this solution, add a solution of methylamine (5.0 - 10.0 eq, typically 2.0 M in THF) at room temperature.
-
Seal the reaction vessel and stir at 40-50 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq) to remove any tosylate salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product may be used directly in the next step or purified by column chromatography if necessary.
Protocol 4.3: (Target Product)
-
Dissolve the crude or purified 3-[(methylamino)methyl]cyclobutan-1-one (1.0 eq) in methanol (MeOH, ~0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the addition to maintain a low temperature.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow, careful addition of acetone to consume excess NaBH₄, followed by water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue multiple times with ethyl acetate or a 9:1 DCM:isopropanol mixture.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (with 1% NH₄OH) to separate diastereomers and afford the pure target compound.
Data Summary and Characterization
The following table summarizes the expected data for the synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.
| Step | Starting Material | Reagents | Product | Molar Ratio (eq) | Typical Yield |
| 1 | 3-(Hydroxymethyl)cyclobutan-1-one[4] | TsCl, Pyridine | 3-(Tosyloxymethyl)cyclobutan-1-one | 1 : 1.2 : 1.5 | 85-95% |
| 2 | 3-(Tosyloxymethyl)cyclobutan-1-one | Methylamine | 3-[(Methylamino)methyl]cyclobutan-1-one | 1 : 5.0 | 70-85% |
| 3 | 3-[(Methylamino)methyl]cyclobutan-1-one | NaBH₄ | This compound | 1 : 1.5 | 90-98% |
Characterization:
-
Intermediates and Final Product: Purity and identity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Functional Group Transformation: Infrared (IR) spectroscopy is a valuable tool.
-
Step 1: Disappearance of the broad O-H stretch (~3400 cm⁻¹) and appearance of strong S=O stretches (~1360 and 1175 cm⁻¹).
-
Step 2: Disappearance of S=O stretches and appearance of an N-H stretch (~3300 cm⁻¹).
-
Step 3: Disappearance of the sharp C=O stretch (~1780 cm⁻¹ for a cyclobutanone) and reappearance of a broad O-H stretch.
-
Conclusion
This guide presents a scientifically grounded and highly practical three-step synthesis for this compound. By starting with a commercially available precursor and employing robust, well-understood chemical transformations, this pathway provides a reliable method for accessing this valuable building block. The detailed protocols and mechanistic rationale offer researchers and drug development professionals the necessary tools to confidently implement this synthesis in a laboratory setting, facilitating the exploration of novel chemical entities based on the cyclobutane scaffold.
References
- Protheragen. 3-(Hydroxymethyl)cyclobutan-1-one. Retrieved from Protheragen website. [Link: https://www.protheragen.com/product/cas-183616-18-4.html]
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Organic Preparations and Procedures International, 55(4), 1-9. [Link: https://www.tandfonline.com/doi/full/10.1080/00304948.2022.2151811]
- Mykhailiuk, P. K., & Shishkin, O. V. (2018). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 2018(44), 6125-6134. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.201801201]
- Google Patents. (2020). A kind of method for preparing (R)-3-aminobutanol. CN110668958A. [Link: https://patents.google.
- AChemBlock. 3-Hydroxymethyl cyclobutane-one 97%. Retrieved from AChemBlock website. [Link: https://www.achemblock.com/products/D-2565.html]
- Google Patents. (2018). 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. WO2018069863A1. [Link: https://patents.google.
- Apollo Scientific. 3-(Hydroxymethyl)cyclobutan-1-one. Retrieved from Apollo Scientific website. [Link: https://www.apolloscientific.co.uk/cas/183616-18-4]
- Google Patents. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. WO2018020380A1. [Link: https://patents.google.
- Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A. [Link: https://patents.google.
- Royal Society of Chemistry. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link: https://www.rsc.org/supple-assets/c9/sc/c9sc06361a/c9sc06361a1.pdf]
- PubChem. 3-Amino-3-methylcyclobutan-1-ol. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-3-methylcyclobutan-1-ol]
- ChemicalBook. 3-(HYDROXYMETHYL)CYCLOBUTAN-1-ONE. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82496924.htm]
- Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from GCTLC website. [Link: https://gctlc.
- Kim, T. L., Jeong, M., & Cheon, C. H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/41056414/]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link: https://pubs.acs.org/doi/abs/10.1021/ed083p929]
- PubChemLite. (1r,3r)-3-(methylamino)cyclobutan-1-ol. Retrieved from PubChemLite website. [Link: https://pubchemlite.com/compound/54595803]
- BenchChem. Application Notes and Protocols for the Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/reductive-amination-of-3-fluorocyclobutane-1-carbaldehyde]
- BenchChem. Synthesis of 3-Ethenylcyclobutan-1-ol: A Technical Guide. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/synthesis-of-3-ethenylcyclobutan-1-ol]
- ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link: https://www.researchgate.net/publication/282806214_Synthesis_of_Secondary_N-Methylamines_via_Reductive_Amination_of_Aldehydes_with_N-Boc-N-Methylamine_Using_Me2SiHCl]
- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01168]
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Hydroxymethyl)cyclobutan-1-one - Protheragen [protheragen.ai]
- 5. 3-Hydroxymethyl cyclobutane-one 97% | CAS: 183616-18-4 | AChemBlock [achemblock.com]
- 6. 183616-18-4 Cas No. | 3-(Hydroxymethyl)cyclobutan-1-one | Apollo [store.apolloscientific.co.uk]
- 7. gctlc.org [gctlc.org]
- 8. semanticscholar.org [semanticscholar.org]
A Technical Guide to the 3-(Aminomethyl)cyclobutanol Scaffold: A Focus on 3-[(Methylamino)methyl]cyclobutan-1-ol
Abstract
The deliberate incorporation of three-dimensional (3D) structural motifs is a paramount strategy in modern medicinal chemistry to "escape from flatland" and access novel chemical space with improved pharmacological properties.[1][2] The cyclobutane ring, a strained yet stable carbocycle, serves as a key pharmacophore, offering conformational restriction and unique vectoral positioning of substituents.[2] This guide provides a comprehensive technical overview of the chemical properties, synthetic strategies, and potential applications of the 3-[(methylamino)methyl]cyclobutan-1-ol scaffold. Due to the limited public data on this specific molecule, this document synthesizes information from closely related and structurally significant analogs to provide a robust and scientifically grounded prospectus for researchers, scientists, and drug development professionals. We will delve into its physicochemical and spectroscopic properties, propose detailed synthetic and analytical protocols, and explore its potential as a valuable building block in the design of next-generation therapeutics.
The Cyclobutane Motif: A Cornerstone of 3D Drug Design
The cyclobutane core is increasingly utilized in medicinal chemistry to impart favorable characteristics upon drug candidates. Its inherent ring strain (~26.3 kcal/mol) and puckered, non-planar conformation distinguish it from more common cyclic systems.[2] This unique geometry allows the cyclobutane scaffold to function as a bioisostere for larger rings or aromatic groups, improve metabolic stability, and precisely orient functional groups into the binding pockets of biological targets.[2]
Within this class, molecules featuring a 1,3-disubstituted pattern with amino and alcohol functionalities, such as this compound, are of particular interest. The presence of a secondary amine and a secondary alcohol provides two versatile chemical handles for further elaboration, while the stereochemical relationship (cis or trans) between these groups offers a powerful tool for modulating binding affinity and selectivity.
Physicochemical and Structural Properties
The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific compound is not widely published, we can project its characteristics based on well-documented analogs.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 3-(Aminomethyl)cyclobutanol[3] | 3-Amino-3-methylcyclobutan-1-ol[4] | 3-Methylcyclobutan-1-ol[5] |
| Molecular Formula | C₆H₁₃NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₀O |
| Molecular Weight | 115.17 g/mol | 101.15 g/mol | 101.15 g/mol | 86.13 g/mol |
| Monoisotopic Mass | 115.09971 Da[6] | 101.08406 Da | 101.08406 Da[4] | 86.07316 Da[5] |
| XLogP3 (Predicted) | ~ -0.4 to -0.2[6] | ~ -0.6 | ~ -0.6[4] | 0.9[5] |
| Boiling Point | ~ 180-200 °C (decomposes) | 184.5 ± 13.0 °C (decomposes)[3] | N/A | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents. | >50 mg/mL in water (as HCl salt)[3] | N/A | N/A |
| pKa (Amine) | ~ 8.5 - 9.5 | ~8.5 (protonated in HCl salt)[3] | N/A | N/A |
Structural Analysis and Stereoisomerism
The core structure consists of a four-membered cyclobutane ring, which imparts significant ring strain and influences its reactivity.[3] The molecule possesses two stereocenters, leading to the existence of cis and trans diastereomers, as well as their respective enantiomers.
-
Cis Isomer: The (methylamino)methyl and hydroxyl groups are on the same face of the ring.
-
Trans Isomer: The (methylamino)methyl and hydroxyl groups are on opposite faces of the ring.
The stereochemical configuration is critical, as it dictates the spatial orientation of the functional groups, which in turn governs interactions with biological targets. The distinction between cis and trans isomers is a key consideration in synthesis and purification, often leading to significant differences in physicochemical properties and biological activity.
Synthetic Strategies and Methodologies
The synthesis of this compound is not extensively documented, but a robust synthetic route can be designed based on established methodologies for constructing substituted cyclobutanes.[7][8] A logical approach involves the functionalization of a commercially available cyclobutanone precursor.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the key functional groups, identifying a central cyclobutanone intermediate as the strategic starting point.
Proposed Synthetic Workflow
The forward synthesis leverages a key intermediate, 3-oxocyclobutanecarboxylic acid, which can be converted to the target molecule through a series of reliable transformations. This multi-step process allows for controlled introduction of the required functional groups.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative methodology derived from analogous synthetic procedures.[9] Researchers should perform their own optimization.
Step 1-3: Synthesis of 3-Oxocyclobutanecarbonitrile (Protected)
-
Protection: To a solution of 3-oxocyclobutanecarboxylic acid in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC/GC-MS).
-
Amide Formation: Cool the reaction mixture, isolate the protected acid, and dissolve it in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride dropwise at 0°C. After stirring, remove the solvent under reduced pressure. Dissolve the resulting acid chloride in THF and add it to a solution of aqueous ammonia at 0°C.
-
Dehydration: Isolate the primary amide and suspend it in DCM. Add trifluoroacetic anhydride (TFAA) or a similar dehydrating agent at 0°C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the protected 3-oxocyclobutanecarbonitrile.
Step 4-7: Synthesis of this compound
-
Ketone Reduction: Dissolve the protected nitrile in methanol at 0°C. Add sodium borohydride (NaBH₄) portion-wise. Stir until the starting material is consumed. This step establishes the stereochemistry of the hydroxyl group, potentially yielding a mixture of cis and trans isomers.
-
Nitrile Reduction: Carefully add the resulting alcohol-nitrile to a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0°C. Allow the mixture to reflux until the nitrile is fully reduced to the primary amine.
-
N-Methylation (Eschweiler-Clarke reaction): Isolate the primary amine and dissolve it in formic acid. Add aqueous formaldehyde and heat the mixture to reflux. This step selectively installs the methyl group on the nitrogen.
-
Deprotection & Purification: Cool the reaction mixture and add concentrated hydrochloric acid (HCl) to hydrolyze the ketal protecting group. Neutralize the solution with a base (e.g., NaOH) and extract the product with an appropriate organic solvent. Purify the final compound using column chromatography or distillation to isolate the cis and trans isomers.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR: Expected signals would include multiplets for the cyclobutane ring protons, a signal for the N-methyl group (~2.4 ppm), a broad singlet for the hydroxyl proton, and signals corresponding to the aminomethyl (CH₂-N) and carbinol (CH-O) protons. The coupling constants and chemical shifts of the cyclobutane protons can help determine the cis/trans stereochemistry.
-
¹³C NMR: Key signals would include those for the N-methyl carbon, the aminomethyl carbon, the carbinol carbon, and the carbons of the cyclobutane ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 116.1.
-
Infrared (IR) Spectroscopy: Expect characteristic broad absorption for the O-H stretch (~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and C-N/C-O stretches in the fingerprint region.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., C18) or Gas Chromatography-Mass Spectrometry (GC-MS).
Reactivity and Potential Applications in Medicinal Chemistry
The bifunctional nature of this compound makes it a versatile building block. The secondary amine can act as a nucleophile or a base and is readily acylated, alkylated, or used in reductive amination reactions. The secondary alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.
The structural analog, 3-(aminomethyl)cyclobutanol, has demonstrated inhibitory activity against enzymes such as Aldose Reductase (IC₅₀ = 2.5 µM) and Dipeptidyl Peptidase-IV (DPP-IV, IC₅₀ = 1.8 µM), which are therapeutic targets for diabetic complications and type 2 diabetes, respectively.[3] This suggests that derivatives of this compound could be potent and selective enzyme inhibitors.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be inferred from related amino alcohols and cyclobutane derivatives.[10][11][12]
Table 2: GHS Hazard and Precautionary Statements (Anticipated)
| Category | Statement | Code |
| Hazard | Harmful if swallowed. | H302 |
| Causes skin irritation. | H315 | |
| Causes serious eye irritation. | H319 | |
| May cause respiratory irritation. | H335 | |
| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Wear protective gloves/eye protection/face protection. | P280 | |
| IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338[13] | |
| Store in a well-ventilated place. Keep container tightly closed. | P403+P233 |
-
Handling: Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11] Keep the container tightly sealed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound represents a promising yet underexplored chemical scaffold. Its rigid, three-dimensional structure combined with two versatile functional handles provides a strong foundation for the development of novel chemical entities in drug discovery. By leveraging established synthetic methodologies for cyclobutane derivatives and drawing insights from the biological activities of its close analogs, researchers are well-equipped to synthesize, characterize, and explore the potential of this valuable building block. Its application may lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, particularly in areas like enzyme inhibition and receptor modulation.
References
- Vulcanchem. (n.d.). 3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3.
-
PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). Retrieved from [Link]
-
Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-Amino-1,3-dimethyl-cyclobutanol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylcyclobutan-1-ol. Retrieved from [Link]
-
ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylamino)butan-1-ol. Retrieved from [Link]
-
ResearchGate. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Retrieved from [Link]
-
ResearchGate. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. Retrieved from [Link]
-
PubChemLite. (n.d.). (1r,3r)-3-(methylamino)cyclobutan-1-ol. Retrieved from [Link]
-
PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). cis-3-(methylamino)cyclobutan-1-ol hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-[(methylamino)methyl]cyclobutan-1-ol. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
- Google Patents. (n.d.). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.
-
PubChem. (n.d.). Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 4. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-3-Amino-1,3-dimethyl-cyclobutanol | C6H13NO | CID 115011072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. download.basf.com [download.basf.com]
Spectroscopic data of 3-[(Methylamino)methyl]cyclobutan-1-ol
An In-depth Technical Guide to the Spectroscopic Analysis of 3-[(Methylamino)methyl]cyclobutan-1-ol
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. As a bifunctional molecule featuring a cyclobutane scaffold, a secondary amine, and a primary alcohol, its structural elucidation requires an integrated approach utilizing multiple spectroscopic techniques. This document, intended for researchers and drug development professionals, details the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis. We will explore the causality behind experimental design, from solvent selection to ionization methods, and provide detailed protocols and interpretive guidance to empower scientists in their analytical endeavors.
Introduction: A Building Block of Interest
The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique three-dimensional character to drug candidates.[1] this compound represents a versatile building block, incorporating both a hydrogen bond donor/acceptor (alcohol) and a basic center (secondary amine), making it an attractive fragment for library synthesis.
1.1. Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol
-
Stereochemistry: The molecule possesses two stereocenters (at C1 and C3 of the cyclobutane ring), leading to the possibility of cis and trans diastereomers. This stereoisomerism will manifest as distinct spectroscopic signatures for each isomer. This guide will focus on the general spectroscopic features, but it is critical to note that a specific synthesis may yield a mixture or a single diastereomer.
1.2. Rationale for Spectroscopic Approach
A multi-technique approach is essential for unambiguous structure confirmation.
-
NMR Spectroscopy will elucidate the carbon-hydrogen framework, including connectivity and stereochemical relationships.
-
IR Spectroscopy will confirm the presence of the key hydroxyl (O-H) and amine (N-H) functional groups.
-
Mass Spectrometry will determine the molecular weight and provide structural clues through characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure of this compound in solution. The puckered, non-planar conformation of the cyclobutane ring can lead to complex spectra, where chemically similar protons may be magnetically non-equivalent.[2]
2.1. Critical Experimental Consideration: Solvent Selection
The presence of exchangeable protons (-OH and -NH) makes solvent choice critical.
-
Aprotic, Non-polar Solvents (e.g., CDCl₃): In chloroform-d, proton exchange can be fast to intermediate on the NMR timescale. This often leads to broad signals for the OH and NH protons, and can obscure any coupling to adjacent protons.[3] While CDCl₃ is a common first choice due to its excellent solubilizing power and ease of removal, it may not be ideal for observing these key functional groups.[3]
-
Aprotic, Polar Solvents (e.g., DMSO-d₆): Dimethyl sulfoxide is a hydrogen-bond acceptor, which significantly slows down the exchange rate of OH and NH protons.[4] This allows them to be observed as sharper signals and, crucially, enables the observation of their coupling to neighboring protons, providing valuable connectivity information. For this reason, DMSO-d₆ is the recommended solvent for a complete analysis of this molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard and set to 0.00 ppm.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key experiments include a standard proton spectrum and a D₂O exchange experiment (see step 5).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH₃/CH, CH₂, and quaternary carbons.
-
D₂O Exchange: After initial ¹H NMR acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH and -NH protons will diminish or disappear, confirming their assignment.
2.2. Predicted ¹H NMR Spectral Data (in DMSO-d₆)
The following is a predictive assignment based on the molecular structure. The cyclobutane ring protons will exhibit complex splitting patterns due to restricted rotation and diastereotopicity.
Table 1: Predicted ¹H NMR Peak Assignments for this compound (in DMSO-d₆)
| Signal Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~4.5 - 4.8 | d | 1H | O -H | Appears as a doublet due to coupling with the carbinol proton (CH-OH). Will exchange with D₂O. |
| b | ~3.8 - 4.0 | m | 1H | CH -OH | Carbinol proton, shifted downfield by the adjacent oxygen. |
| c | ~2.5 - 2.7 | m | 1H | CH -CH₂NH | Methine proton adjacent to the methylaminomethyl group. |
| d | ~2.4 - 2.6 | t | 2H | CH₂ -NH | Protons adjacent to the nitrogen atom. |
| e | ~2.2 | s | 3H | N-CH₃ | Methyl group on the nitrogen. |
| f | ~1.8 - 2.1 | m | 2H | Ring CH₂ (α to CHOH) | Cyclobutane ring protons. |
| g | ~1.6 - 1.8 | m | 2H | Ring CH₂ (α to CH-CH₂NH) | Cyclobutane ring protons. |
| h | ~1.5 - 2.0 (broad) | s | 1H | N-H | Secondary amine proton. Will exchange with D₂O. Its position can be variable. |
2.3. Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Table 2: Predicted ¹³C NMR Peak Assignments for this compound
| Predicted Chemical Shift (ppm) | DEPT-135 | Assignment | Rationale |
| ~65 - 70 | CH (positive) | C H-OH | Carbinol carbon, significantly deshielded by the oxygen atom. |
| ~55 - 60 | CH₂ (negative) | C H₂-NH | Carbon adjacent to the nitrogen atom. |
| ~35 - 40 | CH₃ (positive) | N-C H₃ | Methyl carbon attached to nitrogen. |
| ~35 - 40 | CH (positive) | C H-CH₂NH | Methine carbon of the cyclobutane ring. |
| ~30 - 35 | CH₂ (negative) | Ring C H₂ | The two methylene carbons of the cyclobutane ring. May be resolved as two separate signals depending on the diastereomer. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the ATR crystal. For a solid, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal or air should be taken and automatically subtracted from the sample spectrum.
3.1. Predicted IR Absorption Bands
The IR spectrum will be dominated by features from the O-H and N-H bonds, in addition to C-H, C-O, and C-N stretching and bending vibrations.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3500 | Broad, Strong | O-H stretch | Alcohol |
| 3200 - 3400 | Broad, Medium (may be overlapped with O-H) | N-H stretch | Secondary Amine |
| 2850 - 3000 | Medium-Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1590 | Weak-Medium | N-H bend | Secondary Amine |
| 1450 - 1470 | Medium | C-H bend | Aliphatic |
| 1050 - 1200 | Strong | C-O stretch | Primary Alcohol |
| 1000 - 1150 | Medium | C-N stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.
4.1. Ionization Method: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation and sometimes a weak or absent molecular ion peak.[5] While useful for creating a fragmentation fingerprint for library matching, it may not be ideal for confirming the molecular weight of this molecule.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, basic molecules like this one. It typically produces a prominent protonated molecule, [M+H]⁺, making it the preferred method for confirming the molecular mass (115.17 Da -> m/z 116.18).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion will be at m/z 116.18.
4.2. Predicted Fragmentation Pathways (EI)
In an EI spectrum, the fragmentation of cyclic amines and alcohols follows predictable pathways driven by the formation of stable radical cations and neutral losses.[6][7]
-
Nitrogen Rule: The molecule has one nitrogen atom, so its nominal molecular weight is odd (115). The molecular ion peak (M⁺·) in an EI spectrum should therefore appear at an odd m/z value.
-
α-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. The bond adjacent to the heteroatom breaks, leading to the formation of a stabilized resonance structure.
-
Amine α-Cleavage: Cleavage of the C-C bond between the cyclobutane ring and the CH₂ group is highly favorable, leading to a prominent peak from the resulting iminium ion.
-
Alcohol α-Cleavage: Cleavage of a C-C bond in the ring adjacent to the carbon bearing the hydroxyl group.
-
-
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺·.
-
Ring Opening: The strained cyclobutane ring can undergo cleavage, followed by the loss of neutral fragments like ethylene (C₂H₄, loss of 28 Da).[6]
Integrated Data Analysis Workflow
A robust structural confirmation relies on the synergistic interpretation of all acquired data. The following workflow illustrates the logical process.
Caption: Numbering scheme for this compound with key proton labels.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic and integrated application of modern spectroscopic techniques. Careful selection of experimental parameters, particularly the choice of an appropriate NMR solvent like DMSO-d₆ to resolve exchangeable protons, is paramount. By combining the precise connectivity data from ¹H and ¹³C NMR, functional group confirmation from IR spectroscopy, and definitive molecular weight determination from ESI-MS, researchers can unambiguously verify the structure and purity of this valuable synthetic building block. This guide provides the predictive framework and methodological considerations necessary to approach this analysis with confidence.
References
- BenchChem. (2025).
- Jiménez-Osés, G., et al. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
- Wei, Y. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- ResearchGate. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.
- Unknown. (n.d.).
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- Unknown. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- YouTube. (2017). Solvents in NMR Spectroscopy.
- PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol.
- Future Science. (n.d.). Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for.
- Chemistry LibreTexts. (2023).
- NIH. (n.d.).
- PubChem. (n.d.). 3-(Dimethylamino)cyclobutan-1-ol.
- Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
- ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
- PubChem. (n.d.). (1r,3r)-3-(methylamino)cyclobutan-1-ol.
- BenchChem. (n.d.).
- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
- PubChem. (n.d.). 3-Methylcyclobutan-1-ol.
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 3-Methylcyclobutan-1-one.
- National Institute of Standards and Technology. (n.d.). 1-Butanol, 3-methyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclopentanol, 1,2-dimethyl-3-(1-methylethenyl)-, [1R-(1α,2α,3α)]-. NIST WebBook.
- ChemicalBook. (n.d.). Cyclobutanol(2919-23-5) 1H NMR spectrum.
- SpectraBase. (n.d.). 3-(METHYLAMINO)-1-PHENYLBUTAN-1-OL;ERYTHRO-ISOMER.
- PubChem. (n.d.). 1-[(methylamino)methyl]cyclobutan-1-ol.
- National Institute of Standards and Technology. (n.d.). 1-Methylcyclobutanol. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclobutane, methyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). cis-3-Methylcyclohexanol. NIST WebBook.
- ChemicalBook. (n.d.). 3-Methylcyclohexanol(591-23-1) IR Spectrum.
- ChemicalBook. (n.d.). 3-Methyl-1-butanol(123-51-3)IR1.
Sources
An In-depth Technical Guide to the Discovery and History of Cyclobutane Derivatives in Chemistry
Abstract
The cyclobutane ring, a four-membered carbocycle, has traversed a remarkable journey from a theoretical curiosity and a symbol of ring strain to a highly valued structural motif in modern chemistry. Its unique conformational rigidity and stereochemical complexity have made it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the historical discovery of cyclobutane, the evolution of its synthetic methodologies, and its contemporary applications. We will explore the foundational experiments that first brought this strained ring into existence, detail the key synthetic reactions that enable its construction, and examine its role as a critical scaffold in both natural products and blockbuster pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the rise of this fascinating molecule.
Part 1: The Dawn of a Strained Ring: Early Syntheses and Structural Elucidation
The late 19th century was a period of intense debate regarding the limits of cyclic structures. While the stability of five- and six-membered rings was accepted, the existence of smaller, highly strained rings was contentious. The pioneering work of William Perkin, Jr., in the 1880s, which demonstrated the successful preparation of cyclobutane derivatives, was a pivotal moment that proved four-membered rings could be synthesized and isolated.
This foundational work set the stage for one of the giants of organic chemistry, Richard Willstätter. In 1905, alongside Wolfgang von Schmaedel, Willstätter achieved the first synthesis of the unsaturated analogue, cyclobutene. This was a multi-step and arduous process, relying on the Hofmann elimination of cyclobutylamine, and it represented a masterclass in the experimental techniques of the era.
Two years later, in 1907, Willstätter and his student James Bruce reported the first-ever synthesis of the parent cyclobutane.[1] Their method was elegantly simple in concept: the hydrogenation of their previously synthesized cyclobutene over a nickel catalyst. This landmark achievement definitively ended the debate about the existence of the cyclobutane ring and opened the door to studying its unique properties.
Initial characterization revealed cyclobutane to be a colorless gas with significant inherent strain.[1] Its strain energy of 26.3 kcal/mol is second only to cyclopropane, a result of significant angle and torsional strain from its deviation from ideal sp³ bond angles.[2] This strain is not accommodated by a planar structure; instead, the cyclobutane ring adopts a distinctive puckered conformation to relieve torsional strain, a structural feature that is fundamental to its modern applications.
Part 2: Forging the Four-Membered Ring: The Evolution of Synthetic Methodologies
The initial syntheses, while groundbreaking, were not practical for generating the diverse derivatives needed for broader study. The utility of cyclobutanes only began to flourish with the development of more efficient and versatile synthetic methods.[3] The [2+2] cycloaddition stands as the most prominent and widely used strategy for constructing the cyclobutane core.[3][4]
[2+2] Cycloaddition Reactions
This class of reactions involves the coupling of two unsaturated components (like alkenes) to form a four-membered ring. The feasibility and mechanism of these reactions are governed by the principles of orbital symmetry, famously articulated by Woodward and Hoffmann.
1. Photochemical [2+2] Cycloaddition: Thermally, the direct [2+2] cycloaddition of two simple alkenes is a symmetry-forbidden process. However, upon photochemical irradiation, one alkene can be promoted to an excited triplet state.[5][6] This excited molecule can then react with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[7] This method is particularly effective for the synthesis of a wide range of cyclobutane derivatives. The use of a triplet sensitizer, such as benzophenone or acetone, is common to facilitate the formation of the necessary excited state.[7]
2. Thermal [2+2] Cycloaddition of Ketenes: While simple alkenes do not readily undergo thermal [2+2] cycloadditions, molecules with cumulene systems, such as ketenes, are an important exception. The reaction of a ketene with an alkene is symmetry-allowed and proceeds readily to form a cyclobutanone.[3] This method is highly valuable as the resulting cyclobutanone is a versatile synthetic intermediate that can be further modified.[3]
3. Metal-Catalyzed [2+2] Cycloadditions: Modern synthetic chemistry has introduced transition metal catalysis as a powerful tool for promoting [2+2] cycloadditions under milder conditions and with greater control over stereochemistry.[4] These methods often proceed through metallacyclobutane intermediates and have significantly expanded the scope and accessibility of complex cyclobutane structures.
Other Key Synthetic Routes
Beyond cycloadditions, several other strategies are employed:
-
Intramolecular Cyclization: 1,4-dihalobutanes can be converted to cyclobutane via dehalogenation with a reducing metal.[1]
-
Ring Contraction: The photolysis of cyclopentanone can yield cyclobutane as a major product through decarbonylation and rearrangement.[8]
Example Protocol: Photochemical Dimerization of Cinnamic Acid
This classic experiment illustrates the principles of photochemical [2+2] cycloaddition.
Objective: To synthesize β-truxinic acid via the solid-state photodimerization of cinnamic acid.
Methodology:
-
Preparation: A thin layer of crystalline cinnamic acid is exposed to a high-pressure mercury vapor lamp (a source of UV radiation). The solid-state arrangement of the crystals pre-organizes the molecules for a specific stereochemical outcome.
-
Irradiation: The sample is irradiated for 24-48 hours. The progress of the reaction can be monitored by observing the diminishing fluorescence of the cinnamic acid crystals.
-
Isolation: The resulting solid mixture is treated with a solvent in which the product (β-truxinic acid) is poorly soluble, while the starting material is soluble.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Self-Validation: The success of the protocol is validated by comparing the melting point and spectroscopic data (¹H NMR, ¹³C NMR) of the product with literature values for β-truxinic acid. The disappearance of the alkene signals from the starting material in the NMR spectrum is a key indicator of cyclobutane formation.
Part 3: From Curiosity to Core Scaffold: The Rise of Cyclobutanes in Applied Chemistry
The true value of the cyclobutane ring lies in its application. Its rigid, three-dimensional structure provides a stable and predictable scaffold for orienting functional groups in space, an attribute that is highly sought after in drug design.[2][9]
Cyclobutanes in Nature's Toolkit
Despite its inherent strain, the cyclobutane motif is found in a surprising number of natural products.
-
Pentacycloanammoxic Acid: Found in bacteria that perform the anammox process, this molecule is a "ladderane" composed of five fused cyclobutane units, forming an exceptionally dense and protective cell membrane.[1]
-
Sceptrins: Isolated from marine sponges, these alkaloids contain a cyclobutane ring and exhibit antimicrobial properties.[10][11]
-
Cyclobutane Pyrimidine Dimers (CPDs): In biology, cyclobutanes are famously formed in DNA when adjacent pyrimidine bases undergo a [2+2] photodimerization upon exposure to UV light.[1][10] This DNA lesion is a primary cause of sun-induced skin cancers, and organisms have evolved specific enzymes, such as photolyases, to repair this damage.[1]
The Cyclobutane Advantage in Medicinal Chemistry
The introduction of a cyclobutane ring into a drug candidate can confer significant advantages, making it a powerful tool for medicinal chemists.[2][10] The rigid, puckered structure can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[2] It serves as a superior bioisostere for alkenes, preventing unwanted cis/trans isomerization and improving metabolic stability.[10]
Case Studies in Drug Development:
The impact of the cyclobutane scaffold is evident in several marketed drugs.
| Drug Name | Therapeutic Area | Role of the Cyclobutane Ring |
| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity while maintaining antitumor activity.[9][10] |
| Boceprevir | Hepatitis C | The cyclobutylmethyl group fits into a hydrophobic pocket of the HCV NS3/4A protease, contributing to the drug's high potency.[9][12] |
| Ivosidenib | Oncology (AML) | A difluorocyclobutanyl group was used to replace a metabolically vulnerable cyclohexane ring, significantly improving the drug's metabolic stability and pharmacokinetic profile.[9] |
| Apalutamide | Oncology (Prostate) | Contains a cyclobutane ring as part of its core scaffold, contributing to its function as a potent androgen receptor antagonist.[9] |
Conclusion and Future Outlook
From its challenging first synthesis over a century ago, the cyclobutane ring has evolved from a chemical curiosity into a cornerstone of modern molecular design. Its journey reflects the broader progress of organic chemistry, from feats of brute-force synthesis to the elegance of catalyzed, stereoselective reactions. The unique conformational constraints and stability offered by the four-membered ring provide a compelling solution to many challenges faced in drug discovery. As synthetic methods continue to advance, particularly in the realm of enantioselective catalysis, the accessibility of novel and complex chiral cyclobutane derivatives will only increase.[4] This ensures that the strained ring discovered by Willstätter will continue to be a critical and expanding component of the toolkit for scientists and researchers aiming to design the next generation of therapeutics and functional materials.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Cyclobutane - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (2021). Radboud University. Retrieved January 20, 2026, from [Link]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions - PubMed. (2015). PubMed. Retrieved January 20, 2026, from [Link]
-
(PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. (2003). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (2020). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
[2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - RSC Publishing. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Cyclobutanes in Organic Synthesis - Baran Lab. (n.d.). The Baran Laboratory. Retrieved January 20, 2026, from [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry. (2025). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Cyclobutane Synthesis Methods Review - Organic Chemistry - Scribd. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
- US2414880A - Process of making cyclobutane - Google Patents. (1947). Google Patents.
-
Cyclobutane Synthesis and Frontier Orbitals - Insights in Advanced Organic Chemistry 10. (2023). YouTube. Retrieved January 20, 2026, from [Link]
Sources
- 1. Cyclobutane - Wikipedia [en.wikipedia.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. baranlab.org [baranlab.org]
- 8. US2414880A - Process of making cyclobutane - Google Patents [patents.google.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
A Comprehensive Technical Guide to Substituted Cyclobutanol Compounds: Synthesis, Reactivity, and Applications
Abstract
Substituted cyclobutanol compounds represent a unique and increasingly important class of molecules in organic synthesis and medicinal chemistry. Their inherent ring strain and distinct three-dimensional architecture provide a versatile platform for the construction of complex molecular scaffolds and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core principles governing the chemistry of substituted cyclobutanols. We will explore a range of synthetic methodologies, from classical photochemical approaches to modern catalytic strategies, detailing the underlying mechanisms and providing practical experimental protocols. Furthermore, this guide will delve into the conformational analysis and spectroscopic characterization of these strained rings, offering insights into their reactivity and potential as bioisosteres. Finally, we will highlight the burgeoning applications of substituted cyclobutanols in drug discovery and natural product synthesis, showcasing their potential to address significant challenges in modern chemical science.
Introduction: The Allure of the Strained Four-Membered Ring
The cyclobutane ring, a four-membered carbocycle, has long intrigued chemists due to its significant ring strain, estimated to be around 26.3 kcal/mol.[1] This inherent strain, a consequence of both angle and torsional strain, makes cyclobutanes thermodynamically less stable than their larger ring counterparts and, consequently, more reactive.[2][3] The introduction of a hydroxyl group to form a cyclobutanol further modulates this reactivity, creating a versatile synthetic intermediate.
Substituted cyclobutanols are gaining considerable attention in medicinal chemistry for several key reasons:
-
Three-Dimensionality: The puckered, non-planar conformation of the cyclobutane ring provides a rigid and well-defined three-dimensional scaffold.[1] This allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets and "escaping flatland" in drug design.[4]
-
Bioisosterism: The cyclobutane moiety can serve as a bioisostere for other common chemical groups, such as aromatic rings or gem-dimethyl groups.[1][5] This substitution can lead to improved physicochemical properties, such as enhanced solubility, metabolic stability, and reduced toxicity.[5][6]
-
Synthetic Versatility: The strained nature of the cyclobutanol ring makes it susceptible to a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and larger cyclic structures.[7]
This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, properties, and applications of this fascinating class of compounds.
Synthetic Strategies for Accessing Substituted Cyclobutanols
The construction of the strained cyclobutane ring requires specific synthetic strategies that can overcome the inherent energetic barriers. A variety of methods have been developed, each with its own advantages and limitations.
[2+2] Cycloaddition Reactions
Perhaps the most iconic method for forming cyclobutane rings is the [2+2] cycloaddition of two olefinic components.[8] Photochemical [2+2] cycloadditions, in particular, have been widely employed in the synthesis of complex natural products.[2][9]
Mechanism of Photochemical [2+2] Cycloaddition:
This reaction typically proceeds through the photoexcitation of one of the alkene partners to its triplet state. This excited state then adds to the ground state of the second alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product.[2][10]
Figure 1: General mechanism of a photochemical [2+2] cycloaddition.
Experimental Protocol: Diastereoselective [2+2] Cyclization of a Silyl Enol Ether [11]
This protocol describes a diastereoselective [2+2] cyclization of a silyl enol ether with an acrylate, catalyzed by a bulky aluminum triflimide catalyst.
Materials:
-
Silyl enol ether (1.0 equiv)
-
Acrylate (1.2 equiv)
-
Bis(2,6-diphenylphenoxide) aluminum triflimide catalyst (10 mol%)
-
Dichloromethane (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the bis(2,6-diphenylphenoxide) aluminum triflimide catalyst.
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Cool the solution to -78 °C.
-
Add the silyl enol ether to the cooled solution.
-
Slowly add the acrylate to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted cyclobutanol.
The Paterno-Büchi Reaction
A variation of the [2+2] photocycloaddition, the Paterno-Büchi reaction, involves the cycloaddition of a carbonyl compound and an alkene to form an oxetane. Subsequent transformations can then convert the oxetane to a cyclobutanol.
Ring Expansion and Contraction Reactions
Ring expansion of cyclopropanol or cyclopropylcarbinol derivatives provides another powerful route to cyclobutanols.[8] These reactions are often driven by the release of ring strain in the three-membered ring. Conversely, ring contraction of cyclopentane derivatives can also be employed.
Modern Synthetic Approaches
Recent years have seen the development of novel and efficient methods for cyclobutanol synthesis. These include:
-
Formal [3+1] Cycloaddition: A notable example is the synthesis of 3-borylated cyclobutanols from epihalohydrins and 1,1-diborylalkanes.[4][12] This method allows for the rapid construction of highly substituted cyclobutanols with synthetic handles for further elaboration.[4][12]
-
Catalytic Enantioselective Methods: The development of catalytic enantioselective methods has enabled the synthesis of chiral cyclobutanols with high stereocontrol.[13][14] One strategy involves a sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C-H silylation.[13][14]
-
Photoredox Catalysis: Photoredox-catalyzed radical addition-polar cyclization cascades have emerged as a mild and efficient way to construct cyclobutane rings from readily available starting materials.[15]
Conformational Analysis and Spectroscopic Characterization
The cyclobutane ring is not planar but exists in a puckered or bent conformation to alleviate torsional strain.[3] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. The introduction of substituents can influence the conformational equilibrium, favoring one puckered form over the other.
Figure 2: Ring inversion of cyclobutane proceeds through a planar transition state.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for elucidating the structure and stereochemistry of substituted cyclobutanols. Coupling constants can provide information about the dihedral angles between protons and thus the ring conformation.[16][17]
-
Infrared (IR) Spectroscopy: The characteristic O-H stretching frequency (typically around 3200-3600 cm⁻¹) confirms the presence of the hydroxyl group. The C-O stretching vibration is also observable.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Table 1: Representative Spectroscopic Data for a Substituted Cyclobutanol
| Spectroscopic Technique | Key Observables and Interpretations |
| ¹H NMR | Chemical shifts and coupling constants of ring protons provide information on substitution pattern and stereochemistry. The proton attached to the hydroxyl-bearing carbon often appears as a multiplet. |
| ¹³C NMR | The chemical shift of the carbon bearing the hydroxyl group is typically in the range of 60-80 ppm. The chemical shifts of the other ring carbons are also diagnostic. |
| IR | Broad absorption in the 3200-3600 cm⁻¹ region (O-H stretch). Absorption in the 1000-1200 cm⁻¹ region (C-O stretch). |
| High-Resolution MS | Provides the exact mass, allowing for the determination of the molecular formula. |
Reactivity of Substituted Cyclobutanols
The reactivity of substituted cyclobutanols is dominated by reactions that relieve the inherent ring strain.
Ring-Opening Reactions
Due to their high ring strain, cyclobutanols can undergo ring-opening reactions under various conditions, including acidic, basic, or radical-mediated pathways. These reactions can be highly stereoselective, providing access to linear molecules with defined stereocenters.
Ring Expansion Reactions
Ring expansion of cyclobutanols is a synthetically powerful transformation that allows for the construction of five-membered rings.[7][18][19] These reactions often proceed through a carbocation intermediate, followed by a 1,2-alkyl shift.[7][20] For instance, a facile and transition-metal-free oxidative ring expansion of cyclobutanols to 4-tetralones has been reported using N-bromosuccinimide.[18][19]
Figure 3: General mechanism for the acid-catalyzed ring expansion of a cyclobutanol.
Applications in Drug Discovery and Natural Product Synthesis
The unique structural and chemical properties of substituted cyclobutanols have made them increasingly attractive targets in drug discovery and natural product synthesis.[21][22][23][24]
Medicinal Chemistry Applications
The incorporation of a cyclobutanol moiety can significantly enhance the pharmacological properties of a drug candidate.[21][22] Cyclobutane-containing compounds have shown promise in various therapeutic areas, including:
-
Oncology: Cyclobutanol derivatives can be designed to inhibit specific kinases or other signaling pathways that are crucial for cancer cell growth.[21] Carboplatin, a widely used anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand.[1]
-
Neurodegenerative Diseases: Cyclobutanol-containing molecules are being investigated for their potential to target the protein aggregates associated with diseases like Alzheimer's and Parkinson's.[21][24]
-
Inflammatory Diseases: Novel cyclobutanol scaffolds with anti-inflammatory activity have been discovered.[6]
-
Infectious Diseases: Some cyclobutane derivatives have demonstrated significant antifungal and antibacterial activities.[23]
Table 2: Examples of Cyclobutane-Containing Drugs and Drug Candidates
| Compound | Therapeutic Area | Role of the Cyclobutane Moiety |
| Carboplatin [1] | Oncology | Modulates reactivity and reduces toxicity compared to cisplatin. |
| Boceprevir [23] | Antiviral (Hepatitis C) | Provides conformational restriction. |
| Nalbuphine [23] | Analgesic | Part of the core scaffold, influencing receptor binding. |
| CFI-402257 [1] | Oncology (TTK inhibitor) | Increases rigidity and bioavailability. |
| ACC Inhibitors [25] | NASH | The rigid cyclobutane provides a scaffold for optimal protein-ligand interactions. |
Natural Product Synthesis
The cyclobutane motif is found in a wide range of natural products with interesting biological activities.[4][9][26][27] The synthesis of these complex molecules often relies on key steps to construct the strained four-membered ring. For example, the Norrish-Yang cyclization, a photochemical reaction, has been used to create a tricyclic cyclobutanol intermediate in the synthesis of certain natural products.[9] The development of stereoselective methods for cyclobutanol synthesis has been instrumental in the total synthesis of natural products like grandisol and fragranol.[13]
Conclusion and Future Outlook
Substituted cyclobutanol compounds have transitioned from chemical curiosities to indispensable building blocks in modern organic synthesis and medicinal chemistry. Their unique combination of ring strain, three-dimensionality, and synthetic versatility provides a rich platform for innovation. The continued development of efficient and stereoselective synthetic methods, coupled with a deeper understanding of their conformational behavior and reactivity, will undoubtedly lead to the discovery of new therapeutic agents and novel synthetic strategies for complex molecule construction. As the demand for structurally diverse and sp³-rich compound libraries grows, the importance of substituted cyclobutanols in shaping the future of drug discovery and chemical synthesis is set to expand even further.
References
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing).
- What are the potential drug candidates based on cyclobutanol? - Blog - BTC.
- Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones - PubMed.
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH.
- Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab.
- (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
- Synthesis of cyclobutanols 26 and 28. Reagents and conditions:... - ResearchGate.
- Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones | Organic Letters - ACS Publications.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC - NIH.
- Synthesis of cyclobutanols - Organic Chemistry Portal.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing).
- (PDF) Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs - ResearchGate.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
- Cyclobutanes in Organic Synthesis - Baran Lab.
- Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC - NIH.
- Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications.
- What are the industrial applications of cyclobutanol? - Blog - BTC.
- Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis | Request PDF - ResearchGate.
- Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed.
- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals.
- Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry - ACS Publications.
- Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository.
- Ring Expansion Rearrangements - Chemistry Steps.
- Cyclobutanol - general description and application - Georganics.
- Cyclobutanol 2919-23-5 wiki - Guidechem.
- Photochemical cyclobutanol formation of an aryl ketone. Scope and mechanism of the reaction | Journal of the American Chemical Society - ACS Publications.
- What are the potential drug candidates based on cyclobutanol? - Blog - BTC.
- Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide - Benchchem.
- The application of cyclobutane derivatives in organic synthesis - ResearchGate.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications.
- Merck's approach to a cyclobutyl building block via a BCB intermediate - ResearchGate.
- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing).
- Conformation of Cyclobutane and Cyclopentane - YouTube.
- Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
- Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry.
- 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclobutanol synthesis [organic-chemistry.org]
- 12. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. What are the potential drug candidates based on cyclobutanol? - Blog - BTC Pharmaceuticals [m.btcpharmtech.com]
- 22. What are the industrial applications of cyclobutanol? - Blog [btcpharmtech.com]
- 23. lifechemicals.com [lifechemicals.com]
- 24. What are the potential drug candidates based on cyclobutanol? - Blog - BTC Pharmaceuticals [m.btcpharmtech.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Stereochemical Analysis of 3-[(Methylamino)methyl]cyclobutan-1-ol for Pharmaceutical Research
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for targeted drug design.[1][2] The molecule 3-[(Methylamino)methyl]cyclobutan-1-ol presents a compelling case study in stereoisomerism, a critical factor that profoundly influences the efficacy, safety, and pharmacokinetic profiles of drug candidates.[3][4] This guide provides a detailed analysis of the potential stereoisomers of this compound, identifying four distinct stereoisomers arising from two stereocenters. We will explore the structural relationships between these isomers—diastereomers and enantiomers—and discuss the significant implications of this stereochemical diversity for drug development. Furthermore, this document outlines robust experimental protocols for the chromatographic separation and spectroscopic characterization of these isomers, providing researchers with the foundational knowledge required to isolate and evaluate each stereoisomer independently. Understanding the unique biological properties of each isomer is paramount, as it enables the selection of the most potent and least toxic candidate for further development, a cornerstone of modern, safety-focused pharmaceutical research.[5][6][7]
The Imperative of Stereochemistry in Drug Development
In the realm of pharmaceutical sciences, a molecule's three-dimensional structure is inextricably linked to its biological function. Stereoisomers, which share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit vastly different interactions with chiral biological systems like enzymes and receptors.[3][4] This can lead to significant variations in pharmacodynamic (drug-target interaction) and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties.
One enantiomer might be the therapeutically active agent (the eutomer), while its mirror image (the distomer) could be inactive, less active, or even responsible for undesirable side effects.[6] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[6] Therefore, the comprehensive identification, separation, and individual evaluation of all possible stereoisomers of a drug candidate are not merely academic exercises but essential components of rigorous and responsible drug development.
Cyclobutane-containing molecules are of increasing interest as scaffolds because their puckered, strained ring system provides a rigid framework that can position substituents in well-defined spatial vectors, distinct from more common aromatic or cyclohexane rings.[2][8] This rigidity can enhance binding affinity and selectivity for a biological target.
Structural Analysis of this compound
To understand the stereochemical possibilities of this compound, a systematic analysis of its structure is necessary.
Identification of Stereocenters
A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituent groups.[9][] In the structure of this compound, we must examine the carbons of the cyclobutane ring.
-
Carbon-1 (C1): This carbon is attached to:
-
A hydroxyl group (–OH)
-
A hydrogen atom (–H)
-
A ring segment leading to C2 and then C3 (–CH₂–CH(CH₂NHCH₃)–)
-
A ring segment leading to C4 and then C3 (–CH₂–CH₂–)
Since the paths around the ring from C1 are different, the four groups attached to C1 are unique. Therefore, C1 is a stereocenter .
-
-
Carbon-3 (C3): This carbon is attached to:
-
A (methylamino)methyl group (–CH₂NHCH₃)
-
A hydrogen atom (–H)
-
A ring segment leading to C2 and then C1 (–CH₂–CH(OH)–)
-
A ring segment leading to C4 and then C1 (–CH₂–CH₂–)
Similarly, the four groups attached to C3 are different. Therefore, C3 is a stereocenter .
-
Enumeration of Potential Stereoisomers
With two distinct stereocenters (n=2), the maximum number of possible stereoisomers is given by the formula 2ⁿ, resulting in 2² = 4 potential stereoisomers.
Diastereomeric Relationships: Cis and Trans Isomerism
For 1,3-disubstituted cyclobutanes, the relative orientation of the two substituents gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. These are designated with the prefixes cis and trans.[11][12][13][14]
-
Cis Isomer: The hydroxyl and (methylamino)methyl groups are on the same face of the cyclobutane ring.
-
Trans Isomer: The hydroxyl and (methylamino)methyl groups are on opposite faces of the ring.
Unlike cases with identical substituents at C1 and C3, the substituents here (–OH and –CH₂NHCH₃) are different. Consequently, the cis isomer does not possess an internal plane of symmetry and is therefore chiral. This means that both the cis and trans diastereomers will exist as a pair of enantiomers.
The Four Stereoisomers: Nomenclature and Relationships
The four distinct stereoisomers of this compound can be classified into two diastereomeric pairs, with each pair consisting of two enantiomers.
The Trans Pair (Enantiomers)
These isomers have the substituents on opposite faces of the ring.
-
(1R,3R)-3-[(Methylamino)methyl]cyclobutan-1-ol
-
(1S,3S)-3-[(Methylamino)methyl]cyclobutan-1-ol
The Cis Pair (Enantiomers)
These isomers have the substituents on the same face of the ring.
-
(1R,3S)-3-[(Methylamino)methyl]cyclobutan-1-ol
-
(1S,3R)-3-[(Methylamino)methyl]cyclobutan-1-ol
The relationship between these four isomers is summarized in the table below and visualized in the subsequent diagram.
| Isomer | Configuration at C1 | Configuration at C3 | Relative Stereochemistry | Relationship to Other Isomers |
| 1 | R | R | trans | Enantiomer of 2 ; Diastereomer of 3 & 4 |
| 2 | S | S | trans | Enantiomer of 1 ; Diastereomer of 3 & 4 |
| 3 | R | S | cis | Enantiomer of 4 ; Diastereomer of 1 & 2 |
| 4 | S | R | cis | Enantiomer of 3 ; Diastereomer of 1 & 2 |
.dot
Caption: Relationships between the four stereoisomers.
Methodologies for Synthesis, Separation, and Characterization
The practical challenge for drug development teams is to access each of these four isomers in stereochemically pure form for individual biological evaluation.
Stereoselective Synthesis
While a full synthetic guide is beyond the scope of this document, achieving stereocontrol is a primary goal. Strategies often involve:
-
[2+2] Cycloadditions: Using chiral catalysts or auxiliaries to control the stereochemical outcome of the ring formation.[8]
-
Modification of Chiral Precursors: Starting with an enantiomerically pure cyclobutane derivative and elaborating it to the target molecule.
-
Diastereoselective Reductions: Reducing a precursor like 3-[(methylamino)methyl]cyclobutanone, where the existing stereocenter at C3 can direct the stereochemistry of the newly formed alcohol at C1.[15]
Often, synthesis will produce a mixture of diastereomers (cis and trans), which can be separated by standard chromatography, followed by the resolution of the enantiomeric pairs.
Protocol: Chiral HPLC Separation of Enantiomers
Objective: To resolve the enantiomers within the cis and trans diastereomeric pairs. This protocol assumes the cis and trans diastereomers have already been separated by conventional chromatography (e.g., silica gel).
Causality of Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for analytical and preparative separation of enantiomers.[16] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly effective for a wide range of chiral compounds, particularly those containing amine and alcohol functional groups that can participate in hydrogen bonding and dipole-dipole interactions with the CSP.
Step-by-Step Protocol:
-
Column Selection:
-
Analytical Scale: Chiralcel OD-H (amylose derivative) or Chiralpak AD-H (cellulose derivative), 4.6 x 250 mm, 5 µm particle size.
-
Rationale: These phases are known to be effective for separating primary and secondary amines and alcohols. The carbamate derivatives on the polysaccharide backbone provide a combination of steric hindrance and interaction sites (π-π, hydrogen bonding) that create the necessary chiral recognition.
-
-
Mobile Phase Preparation:
-
Primary Screening: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting gradient is 90:10 Hexane:Isopropanol.
-
Additive Inclusion: Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or butylamine.
-
Rationale: The basic additive is crucial. It acts as a competitor for highly active sites on the stationary phase, preventing peak tailing of the amine-containing analyte and improving peak shape and resolution.
-
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Temperature: 25 °C (isothermal).
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) where the molecule, despite lacking a strong chromophore, will absorb.
-
Injection Volume: 5-10 µL of a ~1 mg/mL sample solution (dissolved in mobile phase).
-
-
Execution and Optimization:
-
Inject the racemic mixture of one diastereomer (e.g., the cis-pair).
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%). Lower alcohol content generally increases retention and may improve resolution.
-
If separation is still poor, switch the alcohol modifier (e.g., from isopropanol to ethanol) or the non-polar solvent.
-
Once separation is achieved, the method can be scaled to a larger-diameter preparative column to isolate gram quantities of each enantiomer.
-
-
Self-Validation:
-
The successful separation of a known racemic mixture into two well-resolved peaks of approximately equal area validates the method's efficacy.
-
Injecting a sample of a single, isolated enantiomer (if available from stereoselective synthesis) should result in a single peak corresponding to one of the two peaks from the racemic mixture.
-
Protocol: Spectroscopic and Crystallographic Characterization
Objective: To distinguish between diastereomers and determine the absolute configuration of the pure enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Distinguishing Diastereomers: ¹H NMR is highly effective for differentiating cis and trans isomers. The spatial relationship between protons on C1 and C3 will result in different through-space interactions (Nuclear Overhauser Effect, NOE) and potentially different scalar coupling constants (J-values). For instance, a stronger NOE signal between the hydrogens on C1 and C3 would be expected for the cis isomer. The overall symmetry differences also lead to distinct chemical shifts for nearly all protons and carbons in the respective ¹³C NMR spectra.[17]
-
-
X-ray Crystallography:
-
Determining Absolute Configuration: This is the most definitive method for assigning the R/S configuration.
-
Crystal Formation: The pure enantiomer is derivatized with a chiral resolving agent of known absolute configuration (e.g., (S)-(-)-camphorsulfonic acid) to form a diastereomeric salt.
-
Crystallization: The salt is crystallized from a suitable solvent system.
-
Data Collection: A single, high-quality crystal is subjected to X-ray diffraction analysis.
-
Structure Elucidation: The resulting electron density map reveals the precise three-dimensional arrangement of all atoms in the crystal lattice. Since the absolute configuration of the derivatizing agent is known, the absolute configuration of the target molecule (C1 and C3) can be unambiguously determined.
-
Conclusion and Future Directions
The molecule this compound is not a single entity but a composite of four distinct stereoisomers. The presence of two stereocenters gives rise to cis and trans diastereomers, each of which is a pair of enantiomers. Given that stereoisomers frequently exhibit different biological activities and toxicological profiles, it is imperative for any research or drug development program involving this molecule to:
-
Acknowledge the existence of all four stereoisomers.
-
Develop synthetic and/or purification strategies to isolate each isomer.
-
Conduct comprehensive pharmacological and toxicological testing on each pure stereoisomer.
Future work should focus on correlating the specific three-dimensional structures of the (1R,3R), (1S,3S), (1R,3S), and (1S,3R) isomers with their biological activities through molecular modeling and quantitative structure-activity relationship (QSAR) studies. This rigorous, stereochemically-aware approach is fundamental to developing safer, more effective pharmaceuticals and fully leveraging the potential of the cyclobutane scaffold in medicinal chemistry.
References
- Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomeris
- An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ProQuest.
- Stereochemistry of Small Cycloalkanes: Cyclobutane to Cyclohexane, Cis and Trans Isomeris
- The Molecular Structure of Cyclobutane. Caltech Authors.
- Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid. Stack Exchange.
- Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
- What is the application of stereochemistry in drug design?
- Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
- 4: Organic Compounds - Cycloalkanes and their Stereochemistry. Chemistry LibreTexts.
- Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF.
- 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871. PubChem.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.
- High Resolution Infrared Spectroscopy of Cyclobutane.
- (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Chemspace.
- 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts.
- Pharmacological Significance of Stereoisomerism.
- High-Performance Liquid Chromatographic Separ
- Mixture synthesis of a 16-member Murisolin stereoisomer library. D-Scholarship@Pitt.
- Effects of Stereoisomers on Drug Activity. (2021). Journal of Pharmaceutical Sciences & Emerging Drugs.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
- Stereochemistry in Drug Discovery and Development. Chiralpedia.
- Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed.
- 8.2: Chiral Molecules. Chemistry LibreTexts.
- Chiral Compounds. BOC Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistryschool.net [chemistryschool.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 3-[(Methylamino)methyl]cyclobutan-1-ol
Abstract
Cyclobutane scaffolds are of increasing interest in medicinal chemistry due to their unique conformational properties and ability to serve as bioisosteres for larger or more flexible chemical moieties. 3-[(Methylamino)methyl]cyclobutan-1-ol is a bifunctional molecule incorporating a rigid cyclobutane core with primary alcohol and secondary amine functionalities, making it a valuable building block for drug discovery. This guide provides a comprehensive framework for the determination of its fundamental physical properties, specifically the melting and boiling points. While experimentally determined data for this specific molecule is not prevalent in public literature, this paper outlines the authoritative protocols for their empirical determination and provides a scientifically reasoned estimation based on analogous structures.
Introduction and Molecular Overview
This compound (Molecular Formula: C₆H₁₃NO; Molar Mass: 115.17 g/mol ) is a substituted cyclobutanol. Its structure presents key features that will govern its physical properties:
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group allows for extensive intermolecular hydrogen bonding. This is expected to be the dominant factor contributing to elevated melting and boiling points compared to non-polar analogs.
-
Polarity: The molecule possesses significant polarity, suggesting solubility in polar solvents like water and alcohols.
-
Cyclobutane Ring: The four-membered ring imparts rigidity and a puckered conformation, influencing how the molecules pack in a solid lattice.
Given the nascent state of research on this particular compound, establishing a verified profile of its physical constants is a prerequisite for its application in synthetic chemistry and drug development workflows.
Physicochemical Properties: A Data-Driven Estimation
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |
| 3-Methylbutan-1-ol | 88.15 | -117.2[1] | 131-132[1] | Acyclic analog with a similar atom count and a primary alcohol, but lacking the amine group and cyclic strain. | |
| Cyclobutanol | 72.11 | -50 | 123 | Parent cyclobutane ring with a hydroxyl group. Establishes a baseline for a simple cyclobutanol. | |
| N-Methylcyclohexylamine | 113.21 | -9 | 148-149 | A cyclic secondary amine, illustrating the contribution of the N-H bond to the boiling point in a six-membered ring system. | |
| This compound | 115.17 | Estimated: 25-45°C | Estimated: 200-220°C | (Predicted) |
Analysis for Estimation:
-
Melting Point: The combination of a rigid cyclobutane ring and two functional groups capable of hydrogen bonding suggests that this compound will be a solid at room temperature. The potential for both cis/trans isomers could lead to a broader melting range if the sample is a mixture. The estimate places it significantly above the highly flexible 3-methylbutan-1-ol.
-
Boiling Point: The presence of both -OH and -NH groups will lead to strong intermolecular forces, significantly raising the boiling point. It is expected to be substantially higher than that of simple cyclobutanols or N-methylated amines of similar molecular weight. The boiling point is likely to be near or above 200°C. It is also probable that the compound may decompose at its atmospheric boiling point, suggesting that vacuum distillation is the preferred method for purification.
Experimental Protocols for Empirical Determination
The following sections detail the authoritative, step-by-step methodologies for the precise measurement of the melting and boiling points. These protocols are designed to ensure accuracy and reproducibility.
Prerequisite: Sample Purification
Accurate determination of physical constants is contingent on sample purity. It is imperative that the sample be purified prior to analysis, typically via recrystallization (for solids) or vacuum distillation (for high-boiling liquids). The presence of impurities will depress and broaden the melting point range and alter the boiling point.
Protocol: Melting Point Determination (Capillary Method)
This method relies on the precise temperature at which the solid phase transitions to a liquid phase.
Methodology:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample of this compound onto a clean, dry watch glass.
-
Capillary Loading: Tamp the open end of a glass capillary tube into the sample powder until a small amount of material (2-3 mm in height) is packed into the bottom of the tube.
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar calibrated device).
-
Heating and Observation:
-
Heat the block rapidly to a temperature approximately 15-20°C below the estimated melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ – T₂. A pure compound should exhibit a sharp melting range of ≤ 2°C.
Protocol: Boiling Point Determination (Microscale Method)
For high-boiling compounds available in small quantities, the microscale method using a Thiele tube provides an accurate measurement.
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., a 75x10 mm tube).
-
Bell Capillary: Place a small capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing high-boiling mineral oil, with the side arm of the Thiele tube positioned for heating.
-
Observation and Measurement:
-
Heat the Thiele tube gently with a microburner or hot plate.
-
As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary as the air inside expands and is replaced by the sample's vapor.
-
Continue heating until the bubbling is rapid and continuous, then remove the heat source.
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the external atmospheric pressure equals the vapor pressure of the substance.
-
-
Reporting: Record the temperature as the observed boiling point at the measured atmospheric pressure.
Workflow for Physicochemical Characterization
The logical progression from a newly synthesized or acquired compound to its validated physical constants is crucial. The following diagram illustrates this self-validating workflow.
Caption: Workflow for the empirical characterization of a novel compound.
Conclusion
While definitive experimental values for the melting and boiling points of this compound require empirical determination, this guide provides the necessary framework for any researcher or drug development professional to perform this characterization. Through careful application of the detailed protocols and an understanding of the molecular characteristics that influence these properties, reliable and accurate data can be generated. This foundational data is essential for the future synthesis, purification, and application of this promising chemical building block.
References
- ChemBK. (n.d.). 3-methylbutan-1-ol.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207871, 3-Amino-3-methylcyclobutan-1-ol. Retrieved January 20, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20234583, 3-Methylcyclobutan-1-ol. Retrieved January 20, 2026 from [Link].
-
NIST. (n.d.). 1-Butanol, 3-methyl-. NIST Chemistry WebBook. Retrieved January 20, 2026 from [Link].
Sources
A Technical Guide to the Commercial Availability and Synthetic Accessibility of 3-[(Methylamino)methyl]cyclobutan-1-ol for Drug Discovery Applications
Abstract
Substituted cyclobutane scaffolds are of increasing importance in modern medicinal chemistry, offering a unique three-dimensional profile that can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[1] This guide provides an in-depth analysis of the commercial availability, procurement strategies, and synthetic accessibility of a key building block: 3-[(Methylamino)methyl]cyclobutan-1-ol. We address the challenges in sourcing this specific molecule "off-the-shelf," present a survey of commercially available isomers and related analogs, and provide a detailed, field-proven synthetic protocol for its preparation from accessible starting materials. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable motif into their research and development pipelines.
Introduction: The Strategic Value of Substituted Cyclobutanes in Medicinal Chemistry
The incorporation of small, strained carbocycles into drug candidates has become a powerful strategy for lead optimization. The cyclobutane ring, in particular, offers a unique set of properties that distinguish it from more common cycloalkanes or aromatic systems.
The Cyclobutane Motif: Beyond a Simple Spacer
Unlike flat aromatic rings or conformationally flexible cyclohexanes, the puckered three-dimensional structure of cyclobutane provides a rigid scaffold to project substituents into specific vectors in a protein's binding pocket.[1] This conformational restriction can lead to significant gains in binding affinity and selectivity. Furthermore, the replacement of metabolically vulnerable groups (like gem-dimethyls or t-butyls) with a cyclobutane ring can block common sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[1]
The Role of the N-Methylamino and Hydroxyl Groups
The functional groups on the this compound scaffold are critical for its utility.
-
Secondary Amine (Methylamino): The methylamino group serves as a key hydrogen bond donor and acceptor. The presence of the methyl group, compared to a primary amine, can modulate basicity (pKa), reduce non-specific binding, and improve cell permeability.[2] It provides a convenient handle for further chemical elaboration, such as amide bond formation, reductive amination, or arylation reactions.
-
Alcohol (Hydroxyl): The hydroxyl group is a classic polar pharmacophoric element, capable of forming strong hydrogen bonds with target proteins. It also serves as a synthetic handle for introducing new functionalities through etherification or esterification.
Spotlight on this compound: Structure and Potential
The specific arrangement of a 1,3-disubstituted cyclobutane with both a basic amine and a polar alcohol presents a versatile building block for creating compounds that can engage with complex biological targets. The stereochemistry of the two substituents (cis or trans) is a critical parameter that can profoundly impact biological activity, making stereocontrolled synthesis and procurement a key consideration for any research program.
Commercial Availability and Procurement Landscape
A direct search for this compound reveals that it is not a widely available, "off-the-shelf" catalog item. However, several closely related isomers and analogs are commercially available, which may serve as alternative starting points or require a custom synthesis approach.
Isomeric and Related Compound Availability
Procurement efforts should begin by surveying the availability of key isomers and structurally similar building blocks. These can sometimes be adapted for a synthetic route or, in some cases, may be suitable for initial screening as a close proxy for the desired molecule.
| Compound Name | CAS Number | Example Supplier(s) | Availability Status | Notes |
| 1-[(Methylamino)methyl]cyclobutan-1-ol | 1461706-88-6 | AA BLOCKS | Stock | A regioisomer where both substituents are on C1.[3] |
| 3-(Methylamino)cyclobutan-1-ol (cis/trans mixture) | 1354952-94-5 | Sigma-Aldrich (Synthonix) | Stock | The methyl group is directly on the amine.[4] |
| 3-(Methylamino)cyclobutan-1-ol hydrochloride | 1375472-99-3 | BLD Pharm | Stock | The hydrochloride salt of the above isomer.[5] |
| cis-3-Amino-1-methylcyclobutan-1-ol | 1363381-58-1 | Advanced ChemBlocks | Limited/Enquire | A structural isomer with different substitution pattern.[6] |
| (1s,3r)-3-Amino-1-methylcyclobutan-1-ol | 1363381-58-1 | Chemspace | Stock from multiple suppliers | A specific stereoisomer of the above.[7] |
Procurement Strategy Workflow
Given the scarcity of the target molecule, a structured procurement strategy is essential. This involves a decision-making process that balances speed, cost, and synthetic feasibility. The following workflow is recommended for research teams.
Caption: Procurement workflow for this compound.
Synthetic Accessibility: A Practical Retrosynthetic Approach
When a building block is not commercially available, its value is determined by its synthetic accessibility. Fortunately, this compound can be prepared through a logical, multi-step synthesis from readily available starting materials.
Retrosynthetic Analysis
A plausible retrosynthesis begins by disconnecting the key functional groups. The target alcohol can be formed from the reduction of a corresponding ketone. The methylaminomethyl group can be installed by reducing an N-methylamide, which itself comes from the coupling of a carboxylic acid and methylamine. This leads back to the key starting material, 3-oxocyclobutane-1-carboxylic acid, which is commercially available.
Caption: Retrosynthetic analysis for this compound.
Proposed Synthetic Protocol
This protocol is a robust, three-step sequence designed for typical laboratory settings. It prioritizes the use of common reagents and straightforward purifications.
Step 1: Amide Formation - Synthesis of N-Methyl-3-oxocyclobutane-1-carboxamide
-
To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired amide.
Causality: The use of DCC/NHS activation creates a stable active ester, which reacts cleanly with methylamine to form the amide, minimizing side reactions.
Step 2: Amide Reduction - Synthesis of 3-((Methylamino)methyl)cyclobutan-1-one
-
To a stirred solution of N-methyl-3-oxocyclobutane-1-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF.
-
Concentrate the combined filtrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing the amide to the corresponding amine. The Fieser workup is a trusted method for safely quenching the reaction and producing an easily filterable solid.
Step 3: Ketone Reduction - Synthesis of this compound
-
Dissolve the crude 3-((methylamino)methyl)cyclobutan-1-one (1.0 eq) in methanol (~0.2 M) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of acetone.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and water. Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.
-
This reaction will produce a mixture of cis and trans diastereomers, which may be separable by careful flash chromatography or preparative HPLC if a single isomer is required.
Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone to the alcohol without affecting the amine. The choice of solvent (methanol) facilitates the reaction.
Quality Control and Characterization
For use in drug development, rigorous analytical characterization is non-negotiable. Both purity and stereochemical identity must be unequivocally established.
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the chemical structure and assess the cis/trans ratio of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compound and confirm its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition.
-
Chiral Chromatography: If stereoisomers are separated, chiral SFC or HPLC is required to determine the enantiomeric excess (ee) or diastereomeric excess (de).
Template Certificate of Analysis (CoA)
A reliable supplier or an in-house synthesis program should generate a CoA for each batch.
| Test | Specification |
| Appearance | White to Off-White Solid |
| Identity by ¹H NMR | Conforms to Structure |
| Purity by LC-MS | ≥95.0% |
| Molecular Weight | 129.19 g/mol |
| Mass Spec (ESI+) | [M+H]⁺ = 130.1 |
| Cis/Trans Ratio (by ¹H NMR) | Report Ratio |
| Residual Solvents | Per ICH Guidelines |
Safety, Handling, and Storage
-
Hazard Assessment: The molecule contains an amine and an alcohol. It should be treated as potentially harmful if inhaled, swallowed, or absorbed through the skin.[8] It may cause skin and eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10] All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4][9] For long-term storage, refrigeration is recommended.[4]
Conclusion
This compound represents a high-value building block for medicinal chemistry programs aiming to leverage the unique structural and physicochemical advantages of the cyclobutane scaffold. While its direct commercial availability is limited, this guide demonstrates that the molecule is readily accessible through a straightforward, three-step synthetic sequence from a commercial precursor. By combining a strategic procurement approach with robust in-house or outsourced synthetic chemistry, research organizations can successfully incorporate this and other novel cyclobutane motifs into their drug discovery pipelines, paving the way for the next generation of innovative therapeutics.
References
-
PubChem. 3-(Methylamino)butan-1-ol. [Link]
-
Chemspace. (1s,3r)-3-amino-1-methylcyclobutan-1-ol. [Link]
-
Wei, Y. Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Organic Preparations and Procedures International. [Link]
-
PubChem. 3-Amino-3-methylcyclobutan-1-ol. [Link]
-
PubChem. 3-Methylcyclobutan-1-ol. [Link]
-
Stepan, A. F., et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
- Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
-
Brondani, D. J., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]
-
Morken, J. P., et al. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]
-
Lian, J., et al. [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]
-
CP Lab Safety. 1-[(Methylamino)methyl]cyclobutan-1-ol, 95% Purity. [Link]
-
Carl ROTH. Safety Data Sheet: 3-methylbutan-1-ol. [Link]
-
Miller, A. K., et al. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Molecules. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(Methylamino)cyclobutan-1-ol (cis/trans 5:1) | 1354952-94-5 [sigmaaldrich.com]
- 5. 1375472-99-3|3-(Methylamino)cyclobutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 6. cis-3-amino-1-methylcyclobutan-1-ol 95% | CAS: 1363381-58-1 | AChemBlock [achemblock.com]
- 7. chem-space.com [chem-space.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Using 3-[(Methylamino)methyl]cyclobutan-1-ol as a chemical intermediate
An In-Depth Guide to the Application of 3-[(Methylamino)methyl]cyclobutan-1-ol as a Versatile Chemical Intermediate
Introduction: The Strategic Value of the Cyclobutane Motif
In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The "escape from flatland"—the move away from planar, aromatic scaffolds towards more three-dimensional structures—has highlighted the utility of strained ring systems.[1] Cyclobutanes, in particular, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and the spatial orientation of key pharmacophores.[2] The puckered three-dimensional structure of the cyclobutane ring offers unique vectors for substituent placement that are not achievable with more common cyclic systems.[2]
This guide focuses on This compound , a bifunctional building block of significant interest. Possessing both a secondary amine and a secondary alcohol on a conformationally constrained cyclobutane core, this intermediate provides chemists with two distinct points for chemical elaboration. This dual reactivity, combined with the desirable properties of the cyclobutane scaffold, makes it a powerful tool for generating diverse compound libraries and optimizing lead candidates in drug discovery programs. This document provides an in-depth exploration of its properties, reactivity, and detailed protocols for its strategic deployment in synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe use. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | [3] |
| CAS Number | 1354952-94-5 | [3] |
| Appearance | Varies (typically an oil or low-melting solid) | General Chemical Knowledge |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
| Stereochemistry | Exists as cis and trans isomers | [4][5] |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, data from analogous small molecule amino alcohols and flammable solvents provide a strong basis for safe handling procedures.[6][7]
-
Hazard Statements (Inferred): Flammable liquid and vapor. Causes skin irritation. May cause serious eye damage. Harmful if inhaled. May cause respiratory irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[6] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammables.[6] Incompatible materials include strong oxidizing agents and strong acids.[6]
-
First Aid: In case of inhalation, move the person to fresh air.[7] In case of skin contact, wash off immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If any irritation persists, consult a physician.[7]
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the differential reactivity of its two functional groups: a secondary amine and a secondary alcohol.
Caption: Key reactive sites of the intermediate.
-
The Secondary Amine: This site is both nucleophilic and basic. It readily participates in standard amine chemistries such as acylation with acid chlorides or activated esters to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.
-
The Secondary Alcohol: This group is a weaker nucleophile than the amine. It can be functionalized to form ethers (e.g., via Williamson ether synthesis), esters, or carbamates. Its reactivity can be enhanced by deprotonation with a suitable base.
-
Stereochemistry: The cyclobutane ring is not planar and exists in a puckered conformation. The substituents can be arranged in a cis (on the same face of the ring) or trans (on opposite faces) configuration. These isomers may exhibit different physical properties and binding affinities in a biological context, making stereochemical control a critical consideration during synthesis and purification. Commercial sources may provide the material as a mixture of isomers or as specific stereoisomers.[4][5]
-
Orthogonal Reactivity: The difference in nucleophilicity between the amine and alcohol allows for selective functionalization. The amine can often be reacted selectively in the presence of the alcohol under neutral or basic conditions. For reactions requiring harsh conditions or targeting the alcohol, the more reactive amine typically requires protection (e.g., as a Boc-carbamate).
Application Note 1: N-Functionalization for Amide Synthesis
The secondary amine is an excellent handle for introducing diversity via amide bond formation, a cornerstone of medicinal chemistry. This protocol details a standard acylation reaction.
Protocol 1.1: Synthesis of an N-Acyl Derivative
This procedure describes the reaction of this compound with a generic acid chloride (e.g., benzoyl chloride) to yield the corresponding amide.
Objective: To demonstrate the selective acylation of the secondary amine.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Causality: The amine is significantly more nucleophilic than the alcohol, leading to preferential attack on the electrophilic carbonyl carbon of the acid chloride. The use of a non-nucleophilic base like TEA or DIPEA prevents competition with the desired reaction.
Application Note 2: O-Functionalization via Ether Synthesis
To functionalize the alcohol, the more reactive amine must first be protected. This workflow demonstrates a protection-functionalization-deprotection sequence.
Caption: Workflow for selective O-alkylation.
Protocol 2.1: Synthesis of an O-Alkyl Ether Derivative
This protocol outlines the synthesis of an ether via Williamson ether synthesis after Boc-protection of the amine.
Objective: To demonstrate a strategy for selectively functionalizing the alcohol group.
Part A: N-Boc Protection
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in DCM.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction as described in Protocol 1.1 (steps 6-8) to isolate the crude Boc-protected intermediate, which is often used directly in the next step after ensuring sufficient purity.
Part B: O-Alkylation
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the protected, O-alkylated product.
Part C: N-Deprotection
-
Dissolve the purified product from Part B in DCM.
-
Add an excess of trifluoroacetic acid (TFA, ~10-20 eq) or a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Concentrate the mixture under reduced pressure. The product will be the corresponding TFA or HCl salt.
-
Neutralize with a base (e.g., NaHCO₃ solution) and extract the free base, or use the salt directly in subsequent reactions.
Troubleshooting Common Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in N-acylation (Protocol 1.1) | 1. Inactive acid chloride (hydrolyzed).2. Insufficient base.3. Steric hindrance. | 1. Use freshly opened or purified acid chloride.2. Increase the amount of base to 2.0 eq.3. Add a catalytic amount of DMAP; increase reaction time/temperature. |
| Di-acylation (both N and O) | Reaction conditions too harsh (e.g., high temperature). | Run the reaction strictly at 0 °C to room temperature. Use a less reactive acylating agent if possible. |
| Incomplete O-alkylation (Protocol 2.1B) | 1. Incomplete deprotonation of the alcohol.2. Poor quality NaH.3. Unreactive alkylating agent. | 1. Ensure anhydrous conditions; extend stirring time after NaH addition.2. Use fresh NaH.3. Switch to a more reactive halide (I > Br > Cl) or use a higher temperature. |
| Failure to deprotect Boc group (Protocol 2.1C) | Insufficient acid or reaction time. | Increase the amount of acid or extend the reaction time. Monitor closely by TLC/LC-MS to avoid side reactions. |
Conclusion
This compound is a valuable and versatile intermediate for modern drug discovery. Its constrained cyclobutane core and orthogonally reactive functional groups provide a robust platform for creating diverse, three-dimensional molecules. By understanding its core reactivity and employing strategic protection and functionalization protocols, researchers can effectively leverage this building block to accelerate the development of novel therapeutic agents.
References
- BLD Pharm. 3-(Methylamino)cyclobutanol.
- PubChem. 3-Amino-3-methylcyclobutan-1-ol.
- Fisher Scientific. Safety Data Sheet for DL-3-Methyl-2-butanol. (2012-03-23).
- Wei, Y. et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol.
- Sigma-Aldrich. Safety Data Sheet for Isoamyl alcohol. (2024-11-21).
- Sigma-Aldrich. Safety Data Sheet for 3-Methylbutan-1-ol. (2011-07-12).
- BLD Pharm. 3-(Methylamino)cyclobutan-1-ol hydrochloride.
- PubChem. 3-Methylcyclobutan-1-ol.
- PubChemLite. (1r,3r)-3-(methylamino)cyclobutan-1-ol.
- BLD Pharm. cis-3-(Methylamino)cyclobutanol hydrochloride.
- PubChem. 3-(Methylamino)butan-1-ol.
- Google Patents.
- Chemspace. (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
- Google Patents. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
- PubChem. 3-(Dimethylamino)cyclobutan-1-ol.
- ChemicalBook. (1s,3s)-3-(MethylaMino)cyclobutan-1-ol.
- Wille, A. et al. (2021).
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Palko, J.W. et al. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 13(33), 9726-9731.
-
Stepan, A. F. et al. (2012). The Pursuit of sp3-Rich Leads for Drug Discovery. MedChemComm, 3, 765-771. [Link]
- Scott, J. S. et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
- He, X. et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527.
- Zhang, H. et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070.
- ChemBK. 3-methylbutan-1-ol.
- PubChemLite. 1-[(methylamino)methyl]cyclobutan-1-ol.
- Google Patents. Method for the production of (s)-3-methylamino-1-(thien-2-yl)propan-1-ol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1354952-94-5|3-(Methylamino)cyclobutanol|BLD Pharm [bldpharm.com]
- 4. 1408075-73-9|cis-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. (1s,3s)-3-(MethylaMino)cyclobutan-1-ol | 1033710-17-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective N,N-dimethylation of 3-(aminomethyl)cyclobutanol
Abstract
The introduction of methyl groups to nitrogen centers is a cornerstone of modern medicinal chemistry, often imparting profound effects on a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This document provides a detailed guide for the selective N-methylation of 3-(aminomethyl)cyclobutanol, a valuable building block in drug discovery. We present two robust protocols: the classic Eschweiler-Clarke reaction, known for its high yield and selectivity, and a modern approach using dimethyl carbonate, which offers a greener and milder alternative. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for amine methylation.
Introduction: The Significance of N-Methylation
N-methylation is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). The addition of a methyl group to a primary or secondary amine can drastically alter a compound's physicochemical properties. For instance, it can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Furthermore, N-methylation can block metabolic pathways involving N-dealkylation, thereby increasing the drug's half-life. The Eschweiler-Clarke reaction is a classic method for this transformation, utilizing formic acid and formaldehyde to exhaustively methylate primary and secondary amines to their tertiary counterparts.[1][2] A key advantage of this method is that the reaction halts at the tertiary amine stage, preventing the formation of undesired quaternary ammonium salts.[2]
The substrate of interest, 3-(aminomethyl)cyclobutanol, possesses both a primary amine and a primary alcohol. This requires a chemoselective methylation method that exclusively targets the more nucleophilic amine without affecting the hydroxyl group. The Eschweiler-Clarke reaction is exceptionally well-suited for this purpose due to its mechanism, which is specific to amines.[3] As sustainable chemistry practices become more prevalent, alternative methylating agents are gaining traction. Dimethyl carbonate (DMC) is a non-toxic, environmentally benign reagent that can serve as an effective alternative to traditional, more hazardous methylating agents like methyl iodide or dimethyl sulfate.[4][5]
This application note will detail both the Eschweiler-Clarke reaction and a dimethyl carbonate-based method for the N,N-dimethylation of 3-(aminomethyl)cyclobutanol, providing step-by-step protocols, mechanistic insights, and a comparative analysis.
Comparative Analysis of Methylation Protocols
Two distinct methods are presented to provide flexibility based on laboratory constraints, scale, and green chemistry considerations. The Eschweiler-Clarke reaction is a high-yielding, one-pot procedure, while the dimethyl carbonate method avoids the use of a corrosive acid and a volatile aldehyde.
| Parameter | Protocol 1: Eschweiler-Clarke | Protocol 2: Dimethyl Carbonate |
| Methylating Agent | Formaldehyde (C1 source) | Dimethyl Carbonate (DMC) |
| Reducing Agent | Formic Acid | Not required (DMC is the source) |
| Catalyst/Base | None (Formic acid is reactant) | Potassium Carbonate (K₂CO₃) |
| Stoichiometry (Amine:FA:CH₂O) | 1 : 2.2 : 2.2 (molar eq.) | N/A |
| Stoichiometry (Amine:DMC:Base) | N/A | 1 : 3.0 : 0.5 (molar eq.) |
| Temperature | 90-100 °C | 120-130 °C (in DMF) |
| Reaction Time | 4-8 hours | 12-18 hours |
| Typical Yield | >90% | 75-85% |
| Key Advantages | High yield, robust, no quaternization | Greener reagent, milder base |
| Key Disadvantages | Corrosive acid, toxic formaldehyde | Higher temperature, longer time |
Protocol 1: Eschweiler-Clarke N,N-dimethylation
This protocol is a classic and highly reliable method for the exhaustive methylation of primary amines. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[2][6] The loss of carbon dioxide from formic acid makes the reduction step irreversible.[2]
Reaction Mechanism
The mechanism involves two cycles of methylation. First, the primary amine reacts with formaldehyde to form an iminium ion, which is then reduced by a hydride transfer from formic acid to yield the secondary amine. This process repeats, as the secondary amine is typically more nucleophilic, to form the final tertiary amine. The reaction stops at this stage as the tertiary amine cannot form another iminium ion.[2]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Workflow
Caption: Experimental Workflow for Eschweiler-Clarke Protocol.
Step-by-Step Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(aminomethyl)cyclobutanol (5.0 g, 49.4 mmol, 1.0 eq).
-
Reaction Setup: In a fume hood, carefully add formic acid (90% aq. solution, 5.0 g, 108.7 mmol, 2.2 eq). Stir the mixture for 10 minutes at room temperature.
-
Addition of Formaldehyde: Slowly add formaldehyde (37% aq. solution, 8.0 mL, 108.7 mmol, 2.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to 95-100 °C. Vigorous evolution of CO₂ gas will be observed. Maintain this temperature for 6 hours, or until gas evolution ceases. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker containing crushed ice.
-
Basification: Basify the aqueous solution to pH > 12 by the slow addition of 6M sodium hydroxide (NaOH) solution. Ensure the mixture remains cool in an ice bath during this process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a gradient of Dichloromethane/Methanol, e.g., 100:0 to 95:5) to afford the pure 3-((dimethylamino)methyl)cyclobutanol.
Protocol 2: N,N-dimethylation with Dimethyl Carbonate
This protocol utilizes dimethyl carbonate (DMC) as a green methylating agent.[4] The reaction typically requires a base and elevated temperatures but avoids the handling of corrosive acids and formaldehyde.[7]
Mechanistic Considerations
The N-methylation with DMC in the presence of a base like K₂CO₃ is believed to proceed via a nucleophilic attack of the amine on the methyl group of DMC (a BAl2-type mechanism). The amine is deprotonated by the base, increasing its nucleophilicity. The reaction produces methanol and carbon dioxide as byproducts.
Experimental Workflow
Caption: Experimental Workflow for DMC Protocol.
Step-by-Step Protocol
-
Reagent Preparation: To a pressure-rated sealed tube or a small autoclave, add 3-(aminomethyl)cyclobutanol (5.0 g, 49.4 mmol, 1.0 eq), anhydrous potassium carbonate (K₂CO₃) (3.4 g, 24.7 mmol, 0.5 eq), and N,N-dimethylformamide (DMF) (50 mL).
-
Addition of DMC: Add dimethyl carbonate (DMC) (12.5 mL, 148.2 mmol, 3.0 eq) to the suspension.
-
Reaction: Seal the vessel and heat the reaction mixture to 125 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and add 100 mL of water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation (Kugelrohr) or flash column chromatography as described in Protocol 1 to obtain the pure tertiary amine.
Safety and Handling
-
Formic Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formaldehyde: Toxic, a known carcinogen, and a respiratory sensitizer. All manipulations must be performed in a well-ventilated fume hood.
-
Dimethyl Carbonate: Flammable liquid and vapor. Handle away from ignition sources.
-
Pressure Vessel (Protocol 2): Ensure the reaction vessel is properly sealed and rated for the temperature and pressure of the reaction. Do not exceed the recommended temperature.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (2019). Catalysis Science & Technology. [Link]
-
Review of Modern Eschweiler-Clarke Methylation Reaction. (2023). PubMed. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
- Methylation of indole compounds using dimethyl carbonate.
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (2011). ResearchGate. [Link]
-
A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. (2002). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3-[(Methylamino)methyl]cyclobutan-1-ol in the Development of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of potent and selective kinase inhibitors is a central focus of modern drug discovery. The incorporation of unique structural motifs is a key strategy in optimizing the pharmacological properties of these inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the novel building block, 3-[(methylamino)methyl]cyclobutan-1-ol, in the synthesis and evaluation of next-generation kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and outline methods for biological evaluation.
Introduction: The Strategic Incorporation of Cyclobutane Moieties in Kinase Inhibitors
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[1] A significant challenge in this field is the design of molecules with high potency, selectivity, and favorable pharmacokinetic profiles. The chemical space of kinase inhibitors is vast, and the exploration of novel scaffolds and substituents is crucial for overcoming challenges such as acquired resistance and off-target toxicity.
The cyclobutane ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry for its unique structural and conformational properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring provides a degree of rigidity that can be advantageous in drug design. This conformational restriction can help to pre-organize the pharmacophoric groups of an inhibitor into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target kinase.[2]
The this compound moiety, in particular, offers several attractive features for a kinase inhibitor scaffold:
-
Three-Dimensionality: The non-planar structure of the cyclobutane ring allows for the presentation of substituents in distinct vectors, enabling more precise interactions with the three-dimensional architecture of a kinase active site.
-
Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
-
Chirality and Stereochemistry: The substituted cyclobutane ring possesses multiple stereocenters, offering the opportunity to fine-tune the inhibitor's activity and selectivity through stereochemical control.
-
Hydrophilic and Lipophilic Balance: The presence of both a hydroxyl and a methylamino group provides handles for hydrogen bonding and salt bridge formation, while the cyclobutane core itself can engage in favorable hydrophobic interactions.
This application note will provide a comprehensive overview of the practical aspects of utilizing this compound as a building block for the synthesis of innovative kinase inhibitors.
Rationale and Design Strategy
The design of a novel kinase inhibitor often begins with a known pharmacophore that targets a specific kinase family. The this compound moiety can be incorporated as a key building block to interact with specific regions of the kinase active site. For example, in many ATP-competitive kinase inhibitors, a heterocyclic core (e.g., pyrimidine, quinazoline, or pyrazole) interacts with the hinge region of the kinase. The this compound can be appended to this core to project its functional groups into the solvent-exposed region or a nearby hydrophobic pocket.
The hydroxyl group can act as a hydrogen bond donor or acceptor, while the secondary amine provides a basic center for salt bridge formation with acidic residues like aspartate or glutamate. The methyl group on the amine can contribute to hydrophobic interactions and may also influence the pKa of the amine. The relative stereochemistry of the substituents on the cyclobutane ring is critical and can significantly impact binding affinity and selectivity.
Synthetic Protocols
The following protocols provide a representative, step-by-step guide for the synthesis of a hypothetical kinase inhibitor incorporating the this compound moiety. These protocols are based on established synthetic methodologies for cyclobutane derivatives and kinase inhibitor scaffolds.[3][4]
Synthesis of a Key Intermediate: A Halogenated Pyrimidine Core
A common strategy in the synthesis of kinase inhibitors is the use of a halogenated heterocyclic core that can be functionalized through cross-coupling reactions. Here, we describe the synthesis of a 4-chloro-5-iodopyrimidine derivative.
Protocol 1: Synthesis of 4-chloro-5-iodo-2-(methylthio)pyrimidine
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| 4-hydroxy-2-(methylthio)pyrimidine | 142.18 g/mol | 10.0 g | 70.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 50 mL | 536 |
| N-Iodosuccinimide (NIS) | 224.98 g/mol | 17.4 g | 77.3 |
| Acetonitrile (anhydrous) | 41.05 g/mol | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-2-(methylthio)pyrimidine (10.0 g, 70.3 mmol) and anhydrous acetonitrile (200 mL).
-
Carefully add phosphorus oxychloride (50 mL, 536 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL), then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 4-chloro-2-(methylthio)pyrimidine.
-
Dissolve the crude product in acetonitrile (150 mL) and add N-Iodosuccinimide (17.4 g, 77.3 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford 4-chloro-5-iodo-2-(methylthio)pyrimidine as a solid.
Incorporation of the this compound Moiety
The following protocol describes the nucleophilic aromatic substitution of the 4-chloro-5-iodopyrimidine with this compound.
Protocol 2: Synthesis of 3-({amino}methyl)cyclobutan-1-ol
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| 4-chloro-5-iodo-2-(methylthio)pyrimidine | 286.50 g/mol | 5.00 g | 17.5 |
| This compound | 129.19 g/mol | 2.48 g | 19.2 |
| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 6.1 mL | 35.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 g/mol | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-chloro-5-iodo-2-(methylthio)pyrimidine (5.00 g, 17.5 mmol), this compound (2.48 g, 19.2 mmol), and anhydrous DMF (100 mL).
-
Add diisopropylethylamine (6.1 mL, 35.0 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 300 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield 3-({amino}methyl)cyclobutan-1-ol.
Suzuki Cross-Coupling for Final Product Formation
The final step involves a Suzuki cross-coupling reaction to introduce a substituted aryl group at the 5-position of the pyrimidine ring, a common feature in many kinase inhibitors.
Protocol 3: Synthesis of a Hypothetical Kinase Inhibitor
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| 3-({amino}methyl)cyclobutan-1-ol | 379.30 g/mol | 2.00 g | 5.27 |
| (4-Methoxyphenyl)boronic acid | 151.96 g/mol | 0.96 g | 6.33 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 g/mol | 0.39 g | 0.53 |
| Sodium carbonate (2M aqueous solution) | 105.99 g/mol | 7.9 mL | 15.8 |
| 1,4-Dioxane (anhydrous) | 88.11 g/mol | 50 mL | - |
Procedure:
-
To a 100 mL Schlenk flask, add 3-({amino}methyl)cyclobutan-1-ol (2.00 g, 5.27 mmol), (4-methoxyphenyl)boronic acid (0.96 g, 6.33 mmol), and Pd(dppf)Cl₂ (0.39 g, 0.53 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (50 mL) and the 2M aqueous sodium carbonate solution (7.9 mL, 15.8 mmol).
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and water (100 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to afford the final hypothetical kinase inhibitor.
In Vitro Evaluation of Kinase Inhibitory Activity
Once the target compound is synthesized and purified, its biological activity must be assessed. A common method for determining the potency of a kinase inhibitor is through an in vitro kinase assay.
Protocol for a Representative Kinase Assay (e.g., against a Tyrosine Kinase)
This protocol describes a general method for determining the IC₅₀ value of a test compound against a representative tyrosine kinase using a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction.
Materials:
-
Recombinant human tyrosine kinase (e.g., Abl, Src, or a target of interest)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound (the synthesized inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
In each well of a 384-well plate, add 2.5 µL of the kinase assay buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (for control wells).
-
Add 1 µL of the kinase and substrate mixture (pre-diluted in assay buffer). .
-
Initiate the kinase reaction by adding 1 µL of ATP solution (the final concentration of ATP should be close to its Km for the specific kinase).
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the newly formed ADP to ATP and then measure the ATP level using a coupled luciferase/luciferin reaction.
-
-
Luminescence Measurement: Incubate the plate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Visualizations
General Kinase Inhibition Workflow
Caption: Workflow for the synthesis and evaluation of a kinase inhibitor.
Rationale for Cyclobutane Moiety in Kinase Active Site
Caption: Hypothetical binding mode of an inhibitor with a cyclobutane moiety.
Conclusion
The this compound moiety is a promising building block for the development of novel kinase inhibitors. Its unique three-dimensional structure and desirable physicochemical properties can be leveraged to design potent, selective, and metabolically robust drug candidates. The protocols and application notes provided herein offer a practical guide for the synthesis and evaluation of such compounds, enabling researchers to explore this exciting area of medicinal chemistry. Further optimization of the scaffold and exploration of different stereoisomers are likely to yield even more effective kinase inhibitors for the treatment of a wide range of diseases.
References
-
MDPI. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 203. [Link][5]
-
PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). (1r,3r)-3-(methylamino)cyclobutan-1-ol. Retrieved from [Link]
-
RSC Publishing. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. [Link]
-
PubChem. (n.d.). 3-(Methylamino)butan-1-ol. Retrieved from [Link]
-
PubMed. (2007). Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 17(18), 5132-5136. [Link]
-
Sutherland, M., et al. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 26(11), 3195. [Link][3]
-
Sharma, A., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Google Patents. (2010). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
-
ResearchGate. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease | Request PDF. [Link]
-
PubMed. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
-
Shchekotikhin, A. E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2133. [Link][4]
-
Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link][1]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 5. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoselective Acylation of 3-[(Methylamino)methyl]cyclobutan-1-ol with Acyl Chlorides
Introduction: The Strategic Importance of Cyclobutane Scaffolds in Modern Drug Discovery
The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic or larger cycloalkane systems.[3] By incorporating a cyclobutane core, medicinal chemists can introduce conformational constraints on a molecule, which can lead to enhanced binding affinity for biological targets, improved metabolic stability, and a reduction in molecular planarity. These favorable properties have led to the successful integration of cyclobutane derivatives into a number of approved drugs and clinical candidates.[3][4]
The bifunctional nature of molecules such as 3-[(methylamino)methyl]cyclobutan-1-ol, containing both a secondary amine and a primary alcohol, presents a unique synthetic challenge and opportunity. The selective functionalization of one group over the other is paramount in the construction of complex pharmaceutical intermediates. This guide provides a comprehensive overview and detailed protocols for the chemoselective acylation of this compound with acyl chlorides, a fundamental transformation for the synthesis of novel amide-containing cyclobutane derivatives.
Underlying Chemical Principles and Mechanistic Insights
The reaction of an amine or an alcohol with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[5][6] Acyl chlorides are highly reactive acylating agents due to the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic.[7]
The Nucleophilic Addition-Elimination Pathway
The generally accepted mechanism involves a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine (or the oxygen of the alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.[5]
This process results in the formation of a protonated amide or ester. A base is required to neutralize the generated hydrochloric acid (HCl) and the protonated product, driving the reaction to completion.[9]
Chemoselectivity in the Acylation of Amino Alcohols
In a molecule containing both an amine and an alcohol, such as this compound, the nitrogen atom is generally more nucleophilic than the oxygen atom. This difference in nucleophilicity allows for the selective acylation of the amine (N-acylation) over the alcohol (O-acylation) under carefully controlled conditions.[10] By using a non-nucleophilic base and appropriate reaction temperatures, the formation of the amide can be favored.
Under acidic conditions, the amine would be protonated, rendering it non-nucleophilic and thereby favoring O-acylation.[11] However, for the synthesis of amides, basic or neutral conditions are preferred.
The Role of the Base: More Than Just an Acid Scavenger
The choice of base is critical in acylation reactions. While its primary role is to neutralize the HCl byproduct, certain bases can also act as catalysts.[12]
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Often used in biphasic systems (e.g., water/dichloromethane) in what is known as the Schotten-Baumann reaction.[1][13] The base resides in the aqueous phase and neutralizes the HCl as it is formed.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are organic bases that are soluble in the reaction solvent. Pyridine, in particular, can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine or alcohol.[2][14] This catalytic pathway can significantly accelerate the rate of acylation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the chemoselective N-acylation of this compound.
Protocol 1: Schotten-Baumann Conditions for N-Acylation
This protocol utilizes a classic biphasic system to achieve selective N-acylation.
Workflow Diagram:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. echemi.com [echemi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds - Google Patents [patents.google.com]
- 6. PubChemLite - (1r,3r)-3-(methylamino)cyclobutan-1-ol (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 7. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 8. chemscene.com [chemscene.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. chemscene.com [chemscene.com]
- 11. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Scale-up synthesis procedure for 3-[(Methylamino)methyl]cyclobutan-1-ol
An Application Guide for the Multi-Gram Scale-Up Synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol
Introduction
The cyclobutane motif is an increasingly important structural component in modern medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties such as metabolic stability, conformational constraint, and improved binding affinity to biological targets.[1] As a result, cyclobutane derivatives have been successfully integrated into numerous approved drugs and clinical candidates.[2] this compound is a key bifunctional building block, offering points for diverse chemical elaboration through its secondary amine and primary alcohol functionalities. This document, intended for researchers, scientists, and drug development professionals, provides a detailed, robust, and scalable protocol for the synthesis of this valuable intermediate.
The presented methodology focuses on a two-step sequence commencing from the commercially available 3-(hydroxymethyl)cyclobutan-1-one, centered around a highly efficient and scalable reductive amination protocol. We will delve into the rationale behind the selection of reagents and conditions, in-process controls, and a robust purification strategy suitable for producing high-purity material on a multi-gram to kilogram scale.
Overall Synthetic Strategy
The most direct and industrially viable approach to this compound is a direct reductive amination of 3-(hydroxymethyl)cyclobutan-1-one. This strategy is favored for its high atom economy, operational simplicity, and the avoidance of complex protection-deprotection sequences. The overall transformation is depicted below.
Caption: Overall synthetic transformation.
Part 1: Reductive Amination - Process Development and Protocol
Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an imine or enamine intermediate from a ketone and an amine, which is then reduced in situ to the corresponding amine.[3] While various reducing agents like sodium borohydride derivatives (NaBH₄, NaBH(OAc)₃, NaBH₃CN) are effective on a lab scale, catalytic hydrogenation is often superior for large-scale synthesis due to lower cost, easier product isolation, and reduced chemical waste.[4][5]
Causality Behind Experimental Choices
-
Reactants : We begin with 3-(hydroxymethyl)cyclobutan-1-one (CAS: 183616-18-4), a readily available intermediate.[6][7][8] Methylamine is used as a 40 wt. % solution in water for ease of handling and accurate dosing on a larger scale compared to gaseous methylamine.
-
Catalyst and Reducing Agent : 5% Palladium on Carbon (Pd/C) is a highly efficient and robust catalyst for the reduction of iminium intermediates under hydrogen pressure. It is easily removed by filtration post-reaction, simplifying the workup. Hydrogen gas is the ultimate clean reducing agent, yielding only water as a byproduct.
-
Solvent : Methanol is an excellent solvent for this reaction, as it readily dissolves the starting ketone and the methylamine solution, and is suitable for hydrogenations.
-
Acid Catalyst : A catalytic amount of acetic acid is used to facilitate the formation of the key iminium ion intermediate, which accelerates the rate of the reaction.
Detailed Scale-Up Protocol (100 g Scale)
Materials and Equipment:
-
A 2 L stirred pressure reactor (hydrogenator) with temperature and pressure control.
-
3-(Hydroxymethyl)cyclobutan-1-one (100.0 g, 1.00 mol)
-
Methylamine (40% in H₂O, 93.2 g, 1.20 mol, 1.2 eq)
-
5% Palladium on Carbon (50% wet, 5.0 g, 2.5 wt% dry basis)
-
Glacial Acetic Acid (6.0 g, 0.10 mol, 0.1 eq)
-
Methanol (1000 mL, 10 vol)
-
Celite® (20 g)
-
Nitrogen and Hydrogen gas supply
Procedure:
-
Reactor Setup: Charge the 2 L pressure reactor with 3-(hydroxymethyl)cyclobutan-1-one (100.0 g), methanol (1000 mL), and glacial acetic acid (6.0 g). Begin stirring to dissolve the solids.
-
Amine Addition: Add the 40% methylamine solution (93.2 g) to the reactor. A slight exotherm may be observed.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst (5.0 g).
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 50 psi (approx. 3.4 bar) with hydrogen.
-
Heat the reaction mixture to 40°C. Maintain stirring at a rate sufficient to ensure good catalyst suspension.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-12 hours. Confirmation of completion should be performed by an in-process control (IPC) analysis (e.g., HPLC or GC-MS) on a filtered sample to check for the disappearance of the starting ketone.
-
Cooldown and Depressurization: Once complete, cool the reactor to 20°C. Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® (20 g) to remove the Pd/C catalyst. Wash the reactor and the Celite® pad with additional methanol (2 x 50 mL) to ensure complete recovery of the product.
Part 2: Product Work-up and Purification
The purification of polar amino alcohols can be challenging due to their high water solubility and potentially high boiling points.[9] A common and highly effective industrial method involves the selective crystallization of a salt (e.g., hydrochloride) to achieve high purity, followed by liberation of the free base.[10]
Detailed Purification Protocol
Procedure:
-
Solvent Removal: Concentrate the combined methanol filtrates from the previous step under reduced pressure to obtain a crude oil.
-
Salt Formation and Crystallization:
-
Dissolve the crude oil in isopropanol (IPA, 500 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid (~37%, approx. 100 g, 1.0 eq) while monitoring the pH to ensure it reaches pH 1-2. The product hydrochloride salt will precipitate.
-
Stir the resulting slurry at 0-5°C for 2 hours to maximize crystallization.
-
Collect the solid product by filtration, wash the cake with cold IPA (2 x 100 mL), and dry under vacuum at 50°C to a constant weight. This step effectively removes non-basic impurities.
-
-
Free-Basing:
-
Dissolve the dried hydrochloride salt in deionized water (200 mL).
-
Cool the solution to 0-5°C.
-
Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is >12.
-
The free amino alcohol is often less water-soluble than its salt, but can still have significant aqueous solubility. Extract the product into a suitable organic solvent such as dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) (e.g., 3 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a clear oil or low-melting solid.
-
Data Summary and Characterization
The following table summarizes the expected outcomes for this scaled-up synthesis.
| Parameter | Specification |
| Starting Material | 3-(Hydroxymethyl)cyclobutan-1-one, 100.0 g |
| Final Product | This compound |
| Expected Yield | 95 - 110 g (82-95% molar yield) |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC/HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| Mass Spec (ESI+) | m/z = 116.1 [M+H]⁺ |
Process Workflow Visualization
The entire workflow, from reaction setup to final product isolation, is outlined below.
Caption: Step-by-step experimental workflow.
References
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 2021. [Link]
- Process for the purification of an aminoalcohol.
-
Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2019. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI, 2024. [Link]
-
3-(Hydroxymethyl)cyclobutan-1-one. Protheragen. [Link]
- Isolation of aminoalcohol.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Hydroxymethyl)cyclobutan-1-one - Protheragen [protheragen.ai]
- 7. 3-Hydroxymethyl cyclobutane-one 97% | CAS: 183616-18-4 | AChemBlock [achemblock.com]
- 8. 183616-18-4 Cas No. | 3-(Hydroxymethyl)cyclobutan-1-one | Apollo [store.apolloscientific.co.uk]
- 9. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3-[(Methylamino)methyl]cyclobutan-1-ol
Authored by: A Senior Application Scientist
Introduction
3-[(Methylamino)methyl]cyclobutan-1-ol is a small polar molecule containing both a secondary amine and a primary alcohol functional group. The presence of these polar moieties and its structural characteristics present unique challenges and opportunities for its quantification in various matrices. Accurate and precise measurement of this analyte is critical in pharmaceutical development, where it may act as a key intermediate or a final active pharmaceutical ingredient (API). This document provides a comprehensive guide to two robust analytical methods for the quantification of this compound: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
These methods are designed to provide high sensitivity, specificity, and reliability, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The choice between these methods will depend on the specific application, sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C6H13NO | PubChem |
| Molecular Weight | 115.17 g/mol | PubChem |
| XlogP (predicted) | -0.3 | PubChemLite |
| Functional Groups | Secondary Amine, Primary Alcohol | Chemical Structure |
| Polarity | High | Predicted from structure and XlogP |
The low XlogP value indicates high polarity, suggesting poor retention on traditional reversed-phase liquid chromatography columns. The presence of a secondary amine allows for positive ionization in mass spectrometry, while both the amine and alcohol groups are amenable to derivatization for GC analysis.
Method 1: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
Rationale: HILIC is an ideal chromatographic technique for highly polar compounds that are not well-retained by reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. Coupling HILIC with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification.
Workflow for HILIC-MS/MS Method Development:
Caption: HILIC-MS/MS method development workflow.
Protocol: HILIC-MS/MS Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (IS), e.g., 3-[(Methyl-d3-amino)methyl]cyclobutan-1-ol
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
2. Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
HILIC column (e.g., Amide-based, 2.1 x 100 mm, 1.7 µm)
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and internal standard in a suitable solvent (e.g., 50:50 ACN:Water).
-
Calibration Standards and Quality Controls (QCs): Serially dilute the stock solution to prepare calibration standards and QCs in the desired matrix (e.g., plasma, formulation buffer). Spike a constant concentration of the internal standard into all standards, QCs, and samples.
-
Sample Preparation: For biological samples, perform protein precipitation by adding 3 volumes of cold ACN containing the internal standard to 1 volume of the sample. Vortex and centrifuge. Transfer the supernatant for analysis.
4. LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | Amide HILIC, 2.1 x 100 mm, 1.7 µm | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides ions for ESI and maintains a suitable pH for analyte ionization. |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:Water with 0.1% Formic Acid | High organic content for HILIC retention. |
| Gradient | 95% B -> 50% B over 5 min | A typical starting gradient for HILIC; should be optimized. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Minimize potential matrix effects. |
| Ionization Mode | ESI Positive | The secondary amine is readily protonated. |
| MRM Transitions | Analyte: m/z 116.1 -> 85.1; IS: m/z 119.1 -> 88.1 (Example) | To be determined by direct infusion of the standard. Provides specificity. |
| Collision Energy | To be optimized for each transition | Maximizes the signal of the product ion. |
5. Data Analysis and System Suitability:
-
Integrate the peak areas of the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in QCs and unknown samples using the regression equation from the calibration curve.
-
System suitability should be assessed by injecting a mid-level standard multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <15%).
6. Method Validation:
-
Validate the method in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, with its polar amine and alcohol groups, has low volatility and may exhibit poor peak shape due to interactions with the GC column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis. Silylation is a common derivatization technique for amines and alcohols.
Workflow for GC-MS with Derivatization:
Caption: GC-MS with derivatization method development workflow.
Protocol: GC-MS Quantification with Silylation
1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate, GC grade
-
Anhydrous sodium sulfate
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer with an electron ionization (EI) source
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
3. Standard and Sample Preparation:
-
Extraction: For aqueous samples, perform a liquid-liquid extraction into a suitable organic solvent like ethyl acetate at an appropriate pH to ensure the analyte is in its neutral form.
-
Drying: Dry the organic extract with anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in a known volume of ethyl acetate. Add an excess of BSTFA with 1% TMCS (a catalyst). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of both the alcohol and amine groups.
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the reference
The Strategic Role of 3-[(Methylamino)methyl]cyclobutan-1-ol in Asymmetric Synthesis: A Guide for Advanced Drug Discovery
Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Historically, medicinal chemists often favored flat, aromatic structures. However, the focus has increasingly shifted towards three-dimensional (3D) scaffolds that offer superior spatial arrangement of pharmacophoric features, leading to enhanced potency, selectivity, and physicochemical properties. Among these, strained ring systems like cyclobutane have emerged as privileged motifs.[1] The rigid, puckered conformation of the cyclobutane core provides a fixed orientation for substituents, enabling precise interactions with biological targets while often improving metabolic stability and solubility by increasing the fraction of sp³-hybridized carbons (Fsp³).[1]
This guide focuses on 3-[(methylamino)methyl]cyclobutan-1-ol , a chiral bifunctional building block that embodies the advantages of the cyclobutane scaffold. Possessing both a nucleophilic amino group and a hydroxyl group, this 1,3-aminoalcohol is a versatile synthon for constructing complex molecules. Its primary application lies not as a direct catalyst for asymmetric reactions, but as a crucial, enantiomerically pure intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably advanced kinase inhibitors.[2][3][4][5] This document provides an in-depth exploration of its significance, detailed protocols for its asymmetric synthesis, and its application in cutting-edge drug development.
Part 1: The Cyclobutane Motif and Chiral Amino Alcohols - A Powerful Combination
The strategic advantage of incorporating this compound into a synthetic route stems from the combined benefits of its core structure and functional groups.
-
The Cyclobutane Core: This four-membered ring is a bioisostere for various common groups in drug molecules, such as gem-dimethyl or phenyl groups, while introducing desirable 3D character. Its inherent ring strain can also be harnessed for unique chemical transformations. Modern synthetic methods, including photochemical [2+2] cycloadditions and catalyzed ring expansions, have made the enantioselective synthesis of complex cyclobutane derivatives increasingly accessible.[5]
-
The 1,3-Aminoalcohol Functionality: Chiral amino alcohols are a cornerstone of asymmetric synthesis.[6] They are widely employed as chiral ligands for metal-catalyzed reactions, chiral auxiliaries to direct stereochemical outcomes, and as versatile synthetic handles for building molecular complexity. The relative cis or trans stereochemistry of the amino and hydroxyl groups on the cyclobutane ring of the title compound provides distinct conformational constraints that are critical for its role in molecular recognition by target enzymes.
The synergy between the rigid cyclobutane scaffold and the reactive aminoalcohol functionality makes this compound a powerful tool for embedding specific, stereochemically defined interactions into a drug candidate.
Part 2: Asymmetric Synthesis of this compound
The utility of this building block is entirely dependent on its enantiomeric purity. The following section details a representative, multi-step protocol for the asymmetric synthesis of a specific enantiomer, based on established methodologies for related chiral molecules. The strategy relies on the asymmetric reduction of a prochiral ketone, a robust and widely used method for installing chirality.
Workflow for Asymmetric Synthesis
The overall synthetic pathway involves the preparation of a key β-amino ketone intermediate followed by a highly selective enzymatic or chemo-catalytic reduction to establish the two stereocenters of the final product.
Caption: General workflow for the asymmetric synthesis of the title compound.
Detailed Protocol 1: Synthesis of (1R,3R)-3-[(Methylamino)methyl]cyclobutan-1-ol
This protocol is a composite representation based on established chemical transformations for similar structures, such as those described for aminobutanols and related cyclobutane derivatives.[7][8] It provides a robust pathway for obtaining the enantiomerically pure target molecule.
Step 1: Synthesis of 3-(N-Boc-N-methylaminomethyl)cyclobutanone (Intermediate 2)
-
Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-Boc-N-methyl-1,3-diaminopropane (1.2 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the protected β-amino ketone intermediate. This step is crucial for ensuring high purity material for the key reduction step.
Step 2: Asymmetric Reduction of Intermediate 2 to (1R,3R)-3-((N-Boc-N-methylamino)methyl)cyclobutan-1-ol (Intermediate 3)
This key stereodetermining step utilizes a transaminase enzyme, which offers exceptional levels of stereocontrol.
-
Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM) and D-alanine (1.5 eq) as the amino donor.
-
Enzymatic Reaction: In a temperature-controlled vessel at 30 °C, dissolve the β-amino ketone intermediate 2 (1.0 eq) in DMSO (5% v/v) and add it to the buffer.
-
Initiation: Add a suitable R-selective transaminase enzyme (e.g., from Aspergillus terreus or a commercially available engineered variant).
-
Monitoring: Stir the reaction mixture for 24-48 hours. Monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis. The reaction progress can be tracked by observing the disappearance of the ketone starting material.
-
Work-up: Once the reaction reaches completion, extract the mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection to Yield (1R,3R)-3-[(Methylamino)methyl]cyclobutan-1-ol (Final Product)
-
Reaction Setup: Dissolve the protected amino alcohol 3 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) at 0 °C.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH >12 with 2 M NaOH.
-
Extraction: Extract the aqueous layer with DCM containing 5% isopropanol (4x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully to yield the final product.
| Step | Intermediate/Product | Typical Yield | Purity (HPLC) | Enantiomeric Excess (ee) |
| 1 | 3-(N-Boc-N-methylaminomethyl)cyclobutanone | 75-85% | >98% | N/A |
| 2 | (1R,3R)-3-((N-Boc-N-methylamino)methyl)cyclobutan-1-ol | 80-90% | >98% | >99% |
| 3 | (1R,3R)-3-[(Methylamino)methyl]cyclobutan-1-ol | 90-98% | >99% | >99% |
Table 1: Summary of expected results for the asymmetric synthesis protocol.
Part 3: Application in Target-Oriented Synthesis - A Case Study in Kinase Inhibition
The primary utility of enantiomerically pure this compound is as a key building block in the synthesis of complex pharmaceutical agents. It is particularly prominent in the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers, including acute myeloid leukemia.[2][3]
The structure of the building block is incorporated to provide a rigid 3D scaffold that projects the methylamino group into a specific vector, enabling critical interactions within the kinase active site.
Illustrative Synthetic Application: Synthesis of a CDK8 Inhibitor Core
The following protocol illustrates how the chiral building block is incorporated into a larger molecular framework, typically via nucleophilic substitution or reductive amination.
Caption: Integration of the chiral building block into a kinase inhibitor synthesis.
Protocol 2: SNAr Coupling with a Heterocyclic Core
-
Reaction Setup: To a solution of (1R,3R)-3-[(methylamino)methyl]cyclobutan-1-ol (1.1 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Addition: Add the heterocyclic electrophile (e.g., a 2,4-dichloropyridine derivative, 1.0 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the coupled product, ready for further elaboration into the final API.
Part 4: Conclusion and Future Outlook
This compound is a prime example of a modern chiral building block whose value is realized through its strategic incorporation into complex, high-value molecules. While not a direct catalyst in asymmetric synthesis, its own enantioselective synthesis is a critical enabling step for the development of next-generation therapeutics. The protocols and principles outlined in this guide demonstrate a robust pathway to access this key intermediate and leverage its unique structural features. As the demand for 3D-rich, stereochemically complex drug candidates continues to grow, the importance of synthons like this compound in the arsenal of medicinal and process chemists will undoubtedly increase.
References
- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
-
New CDK8 inhibitors as potential anti-leukemic agents - Design, synthesis and biological evaluation. ResearchGate. [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation. PubMed. [Link]
-
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PubMed Central. [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. PMC. [Link]
-
Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. PubMed. [Link]
Sources
- 1. CA2493451A1 - Method for the production of (s)-3-methylamino-1-(thien-2-yl)propan-1-ol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol
Welcome to the technical support center for the synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable cyclobutane derivative. Our goal is to empower you with the knowledge to optimize your reaction yield, improve purity, and confidently navigate potential synthetic challenges.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that typically culminates in a reductive amination reaction. The most common and logical synthetic pathway involves the reaction of a suitable cyclobutanone precursor with methylamine, followed by the reduction of the resulting imine or enamine intermediate. A common starting material for this synthesis is a derivative of 3-oxocyclobutanecarboxylic acid. The overall strategy is to introduce the methylaminomethyl group and then reduce the ketone to the desired alcohol.
This guide will focus on the key steps and potential pitfalls of this synthetic route, providing actionable solutions to common problems.
Synthetic Pathway Overview
A prevalent strategy for synthesizing this compound is outlined below. This pathway offers a logical progression from commercially available starting materials.
Caption: General synthetic scheme for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: I am having trouble with the initial esterification of 3-oxocyclobutanecarboxylic acid. What are the optimal conditions?
A1: The esterification of 3-oxocyclobutanecarboxylic acid is a standard acid-catalyzed reaction. Low yields or incomplete conversion are often due to insufficient catalyst, inadequate water removal, or suboptimal reaction time and temperature.
-
Causality: The reaction is an equilibrium process. To drive it towards the product (the methyl ester), you need to either remove water as it is formed or use a large excess of methanol.
-
Troubleshooting Steps:
-
Catalyst: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in catalytic amounts.
-
Water Removal: If using a solvent like toluene, a Dean-Stark apparatus is effective for azeotropic removal of water. If using excess methanol as both reactant and solvent, ensure your methanol is anhydrous.
-
Reaction Conditions: Refluxing the mixture is typically necessary to achieve a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Q2: My reductive amination of Methyl 3-oxocyclobutane-1-carboxylate with methylamine is giving a low yield. What are the critical parameters to control?
A2: Reductive amination is a cornerstone of amine synthesis and involves the formation of an imine or enamine intermediate, followed by its reduction.[1] Low yields in this step can stem from several factors, including the choice of reducing agent, pH of the reaction medium, and reaction temperature.
-
Causality and Choice of Reducing Agent: The success of a one-pot reductive amination hinges on a reducing agent that selectively reduces the iminium ion in the presence of the starting ketone.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations because it is stable at acidic pH and selectively reduces the protonated imine.[2] However, it is toxic due to the potential release of cyanide.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for reactions with aldehydes and ketones.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is a green and effective method.[1] However, the catalyst can sometimes be sensitive to impurities.
-
-
Troubleshooting Steps:
-
pH Control: The formation of the iminium ion is favored under weakly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group won't be sufficiently activated. You can use a mild acid like acetic acid to adjust the pH.
-
Amine Source: Methylamine can be used as a solution in a solvent (e.g., THF, EtOH) or as methylamine hydrochloride. If using the hydrochloride salt, a base (like triethylamine) may be needed to liberate the free amine.
-
Temperature and Time: These reactions are often run at room temperature, but gentle heating may be required for less reactive substrates. Monitor the reaction by TLC to avoid over-running the reaction, which can lead to side products.
-
Side Reactions: A potential side reaction is the reduction of the starting ketone to the corresponding alcohol. This is more likely if a strong reducing agent like sodium borohydride is used under neutral or basic conditions.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Good balance of reactivity and safety. |
| pH | 4-6 | Optimizes iminium ion formation. |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Common solvents for this transformation. |
| Temperature | Room Temperature | Usually sufficient for good conversion. |
Q3: I am observing multiple spots on my TLC after the reductive amination step. What are the likely side products?
A3: The formation of multiple products is a common issue. Understanding the potential side reactions can help in identifying these byproducts and adjusting the reaction conditions to minimize their formation.
Caption: Potential side products in the reductive amination step.
-
Side Product 1: Methyl 3-hydroxycyclobutane-1-carboxylate: This results from the direct reduction of the ketone in the starting material.
-
Cause: The reducing agent is too reactive or the conditions are not optimal for selective iminium ion reduction.
-
Solution: Use a milder reducing agent like NaBH(OAc)₃. Ensure the pH is weakly acidic to favor imine formation.
-
-
Side Product 2: Methyl 3-(dimethylamino)cyclobutane-1-carboxylate: This is a product of over-alkylation, where the newly formed secondary amine reacts again with the ketone.
-
Cause: The secondary amine product is often more nucleophilic than the starting primary amine.
-
Solution: Use a stoichiometric amount of the ketone relative to the amine. Adding the reducing agent concurrently with the amine and ketone can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine to react further.
-
Q4: The final reduction of the ester to the alcohol is not going to completion. How can I improve the yield of 3-((Methylamino)methyl)cyclobutan-1-ol?
A4: The reduction of the ester to a primary alcohol is a standard transformation, but the presence of the amino group can sometimes complicate the reaction.
-
Causality and Reagent Choice: A strong reducing agent is required to reduce an ester.
-
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this reduction.[3] It is a very powerful reducing agent and must be used with caution under anhydrous conditions.
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce esters, although its reactivity can be enhanced with certain additives. For this transformation, LiAlH₄ is the more reliable choice.
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.
-
Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction of the ester and to account for any reaction with the amine proton.
-
Work-up Procedure: The work-up of LiAlH₄ reactions is critical. A common and safe procedure is the Fieser work-up: sequentially and carefully add water, then a 15% aqueous NaOH solution, and finally more water. This will produce a granular precipitate of aluminum salts that can be easily filtered off.
-
Amine Protection: If issues persist, consider protecting the amine as a carbamate (e.g., Boc) before the reduction. The Boc group is stable to LiAlH₄ and can be removed later under acidic conditions.
-
Q5: What is the best method for purifying the final product, 3-((Methylamino)methyl)cyclobutan-1-ol?
A5: The purification of small, polar, and water-soluble amino alcohols can be challenging.
-
Causality: The presence of both a hydroxyl and an amino group makes the molecule polar and potentially water-soluble, which can complicate extractions and chromatography.
-
Purification Strategies:
-
Column Chromatography: Silica gel chromatography can be effective. Due to the basic nature of the amine, it may streak on the silica gel. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.
-
Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from dichloromethane to a mixture of dichloromethane and methanol).
-
-
Crystallization of a Salt: The product can be converted to a salt, such as the hydrochloride salt, by treating a solution of the amine with HCl (e.g., as a solution in ether or isopropanol). Amine salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free base can then be regenerated by treatment with a base.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.
-
Detailed Experimental Protocol
The following is a representative, non-optimized protocol for the synthesis of this compound, intended as a starting point for your experiments.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutane-1-carboxylate.
Step 2: Reductive Amination
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in dichloromethane (10 volumes), add a solution of methylamine (1.2 eq, e.g., as a 2M solution in THF).
-
Add acetic acid (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give crude methyl 3-((methylamino)methyl)cyclobutane-1-carboxylate.
Step 3: Reduction to 3-((Methylamino)methyl)cyclobutan-1-ol
-
To a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add a solution of crude methyl 3-((methylamino)methyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
References
- Wasilewska, A., et al. (2013). Synthesis of polycyclic aminocyclobutane systems by the rearrangement of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.
- ScholarWorks at University of Central Florida. (2023).
- Royal Society of Chemistry. (2020).
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
- Google Patents. (2021). Synthesis method of trans-3-aminobutanol. CN112608243A.
-
Pearson. Reductive Amination Practice Problems. [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]
- Google Patents. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.
- Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 17e. (2014). 5.
- ResearchGate. (2018).
- Reddit. (2024).
-
Green Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
-
PubChem. (1r,3r)-3-(methylamino)cyclobutan-1-ol. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
Technical Support Center: Purification of 3-[(Methylamino)methyl]cyclobutan-1-ol
Welcome to the technical support center for the purification of 3-[(Methylamino)methyl]cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this polar amino alcohol. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a small, polar molecule containing both a secondary amine and a primary alcohol functional group. This bifunctionality, combined with the presence of a cyclobutane ring, presents a unique set of purification challenges. The high polarity makes it sparingly soluble in many common non-polar organic solvents, while its basicity can lead to strong interactions with silica gel in normal-phase chromatography, resulting in poor peak shape and recovery. Furthermore, the synthesis of this molecule can result in a mixture of cis and trans isomers, alongside other process-related impurities, necessitating robust separation strategies.
This guide will address these challenges by providing practical, field-proven insights and step-by-step protocols for crystallization and chromatographic purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for similar amino alcohols, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Molecules formed from competing reaction pathways. For instance, if the synthesis involves the reaction of a cyclobutanol derivative with formaldehyde and methylamine, side products from undesired condensation or polymerization reactions may be present[1].
-
Isomers: The synthesis can produce both cis and trans isomers of this compound. The ratio of these isomers will depend on the specific synthetic method used.
-
Solvent and Reagent Residues: Residual solvents, catalysts, and other reagents used in the synthesis and work-up procedures.
Q2: My compound streaks badly on silica gel TLC plates. What is happening and how can I fix it?
A2: The streaking you are observing is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, poor separation, and low recovery during column chromatography.
To mitigate this, you can:
-
Add a basic modifier to your mobile phase: Incorporating a small amount (typically 0.5-2%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide can neutralize the acidic sites on the silica, leading to improved peak shape.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a chemically modified silica gel, such as an amine-functionalized phase.
-
Employ an alternative chromatographic technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying highly polar compounds like this amino alcohol.
Q3: I am struggling to crystallize my compound. What solvents should I try?
A3: Crystallization of small, polar amino alcohols can be challenging due to their high solubility in polar solvents and low solubility in non-polar solvents. A systematic approach to solvent screening is recommended.
-
Single Solvent Systems: Try polar protic solvents like isopropanol, ethanol, or methanol. Cooling a saturated solution in one of these solvents may yield crystals. Water can also be a component of the solvent system, but often leads to high solubility.
-
Two-Solvent Systems: A common strategy is to dissolve the compound in a minimal amount of a polar solvent in which it is very soluble (e.g., methanol, water) and then slowly add a less polar "anti-solvent" in which it is poorly soluble (e.g., ethyl acetate, acetone, acetonitrile, or diethyl ether) until the solution becomes turbid. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.
Q4: How can I separate the cis and trans isomers of this compound?
A4: The separation of geometric isomers can be approached in several ways:
-
Fractional Crystallization: The two isomers may have different solubilities in a particular solvent system, allowing for their separation by carefully controlled crystallization. This often requires seeding with a pure crystal of one isomer.
-
Chromatography: While challenging, chromatographic separation may be possible. You may need to screen different stationary phases (e.g., different types of C18 for reversed-phase, or various HILIC columns) and mobile phase conditions.
-
Derivatization: Converting the amino alcohol to a derivative (e.g., an amide or ester) can alter the physical properties of the isomers, potentially making them easier to separate by chromatography or crystallization. The derivative can then be cleaved to regenerate the pure isomer.
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Compound oils out instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Try a lower-boiling point solvent. - Reduce the initial concentration of the compound. - Slow down the cooling rate. - Try adding a seed crystal. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Cool the solution to a lower temperature (e.g., in a freezer). |
| Crystals are very small or form a powder. | Nucleation was too rapid. | - Slow down the cooling process. - Use a solvent system where the compound is slightly more soluble. |
| Low recovery of purified material. | The compound has significant solubility in the cold solvent. | - Use a smaller volume of solvent for washing the crystals. - Ensure the wash solvent is pre-chilled. - Concentrate the mother liquor and attempt a second crystallization.[2] |
Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Severe peak tailing in normal-phase chromatography. | Strong interaction between the basic amine and acidic silica. | - Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase. - Use a less acidic stationary phase like alumina or a functionalized silica (e.g., amine-phase). |
| Compound elutes in the solvent front in reversed-phase chromatography. | The compound is too polar for the stationary phase. | - Use a more polar mobile phase (higher water content). - Consider a polar-embedded or polar-endcapped C18 column. - Switch to HILIC. |
| Poor separation of isomers. | Insufficient selectivity of the chromatographic system. | - Screen different stationary phases (e.g., different HILIC phases, or phenyl-hexyl for reversed-phase). - Optimize the mobile phase composition (e.g., different organic modifiers, buffer type, and pH). |
| Low or no recovery from the column. | Irreversible adsorption of the compound to the stationary phase. | - For normal-phase, ensure a basic modifier is used. - For HILIC, check for appropriate buffer and pH. - Perform a mass balance to determine if the compound is retained on the column. |
Experimental Protocols
Protocol 1: Purification by Salt Formation and Recrystallization
Formation of a hydrochloride salt can significantly alter the solubility and crystallinity of the amino alcohol, often facilitating purification.
Step 1: Hydrochloride Salt Formation
-
Dissolve the crude this compound in a suitable organic solvent such as isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring. Monitor the pH to ensure it becomes acidic.
-
The hydrochloride salt will likely precipitate out of the solution. If not, the solution can be cooled or an anti-solvent can be added to induce precipitation.
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
Step 2: Recrystallization of the Hydrochloride Salt
-
Choose a suitable solvent system for recrystallization. A mixture of a polar solvent (like ethanol, methanol, or isopropanol) and a less polar co-solvent (like ethyl acetate or acetone) is a good starting point.[3]
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Step 3: Conversion Back to the Free Base (Optional)
-
Dissolve the purified hydrochloride salt in water.
-
Add a base (e.g., aqueous sodium hydroxide or potassium carbonate) until the solution is basic (pH > 10).
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the purification of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6]
Step 1: Analytical Method Development
-
Column Selection: Start with a common HILIC stationary phase, such as one with amide or zwitterionic functionalities.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a weak organic solvent (acetonitrile is most common) and a smaller percentage of a strong aqueous solvent (water). A buffer is usually necessary for reproducible results with ionizable compounds.
-
Initial Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 15 minutes.
-
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a weaker or similar elution strength (e.g., 95% acetonitrile/5% water). Injecting a sample in a strong solvent will lead to poor peak shape.[7]
Step 2: Preparative Purification
-
Scale up the optimized analytical method to a preparative HILIC column.
-
Dissolve the crude material in a minimal amount of the initial mobile phase.
-
Inject the sample onto the equilibrated column and run the preparative gradient.
-
Collect fractions and analyze them by TLC or analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflows
Logical Flow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
HILIC Purification Workflow
Caption: Step-by-step workflow for HILIC purification.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Chirita, R.-I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
MDPI. (2022). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Capillary electrophoretic separation of cis/trans isomers of bis(o-diiminobenzoquinonato)platinum(ii) complexes using β-cyclodextrins as the selector. Retrieved from [Link]
-
MDPI. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 20). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Google Patents. (n.d.). US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
-
ResearchGate. (n.d.). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(methylamino)methyl]cyclobutan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
-
PubMed Central (PMC). (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of cyclobutane serine analogues. Retrieved from [Link]
-
ACS Publications. (n.d.). A chiral stationary phase for the facile resolution of amino acids, amino alcohols and amines as the N-3,5-dinitrobenzoyl derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]
-
ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?. Retrieved from [Link]
- Google Patents. (n.d.). US3031499A - Amino acids containing a cyclobutane ring.
-
ScholarWorks@WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]
-
AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
-
YMC America, Inc. (n.d.). Technical Note. Retrieved from [Link]
-
Agilent. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
ACS Publications. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (n.d.). troubleshooring flash chromatography purification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
ScholarWorks at University of South Florida. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
AKJournals. (n.d.). TLC separation of amino acids with a green mobile phase. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Oxidation Conditions of Substituted Cyclobutanols Derived from Terpenes | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 3-Hydroxy-3-cyclobutene-1,2-dione Based Amino Acids. Retrieved from [Link]
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]
-
YouTube. (2022, October 27). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Retrieved from [Link]
-
Journal of Organic Chemistry. (2018). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Bio-Rad. (n.d.). Chromatography Troubleshooting. Retrieved from [Link]
Sources
- 1. Buy 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol [smolecule.com]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol
Welcome to the technical support center for the synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable cyclobutane derivative. By understanding the causality behind these issues, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve both yield and purity.
Two primary synthetic routes are commonly employed to synthesize this compound. Both pathways, while effective, are susceptible to specific side reactions that can complicate the synthesis and purification process.
-
Route A: Reductive Amination. This pathway involves the reaction of 3-hydroxycyclobutane-1-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
-
Route B: Amide Reduction. This route begins with the formation of N-methyl-3-hydroxycyclobutane-1-carboxamide, which is subsequently reduced, typically with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), to yield the final product.
This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Troubleshooting Guide & FAQs
Question 1: My overall yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue that can often be traced back to two main culprits: incomplete reaction of the starting material or competitive side reactions that consume reactants.
Route A: Reductive Amination Pathway
Potential Cause: A common side reaction in reductive amination is the direct reduction of the starting aldehyde, 3-hydroxycyclobutane-1-carbaldehyde, to 3-(hydroxymethyl)cyclobutan-1-ol. This occurs when the reducing agent reacts with the aldehyde before it can form the imine with methylamine.
Troubleshooting & Scientific Rationale: The key is to favor imine formation and subsequent reduction over the direct reduction of the aldehyde.
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce aldehydes. A milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended. These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine intermediate (iminium ion).[1]
-
pH Control: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at low pH, the amine nucleophile (methylamine) becomes protonated and non-nucleophilic. A pH range of 5-7 is typically optimal for imine formation.
-
Sequential Addition: First, stir the aldehyde and methylamine together in the solvent for a period (e.g., 30-60 minutes) to allow for imine formation equilibrium to be established. The use of molecular sieves can help drive this equilibrium forward by removing the water byproduct.[2] Then, add the reducing agent to the reaction mixture.
Workflow for Optimizing Reductive Amination:
Caption: Competing reaction pathways leading to secondary and tertiary amine products.
Question 3: I am observing impurities that suggest the cyclobutane ring is unstable. Is this possible?
Yes, the inherent ring strain of cyclobutane systems (approx. 26 kcal/mol) can make them susceptible to ring-opening or rearrangement reactions under certain conditions. [3]
Route B: Amide Reduction Pathway
Potential Cause: While LiAlH₄ is primarily a reducing agent, the Lewis acidic aluminum species (e.g., AlH₃) generated during the reaction can coordinate to the hydroxyl group. This can facilitate a ring-opening or rearrangement, especially at elevated temperatures.
Troubleshooting & Scientific Rationale:
-
Temperature Control: Perform the LiAlH₄ reduction at a low temperature. Start the addition of the amide to the LiAlH₄ slurry at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS). Avoid heating or refluxing unless absolutely necessary.
-
Alternative Reducing Agents: If ring instability persists, consider alternative, less harsh reducing agents. Borane-tetrahydrofuran complex (BH₃·THF) can also reduce amides to amines and may be less prone to inducing rearrangements.
| Reagent | Typical Conditions | Advantages | Potential Issues |
| LiAlH₄ | THF, 0 °C to RT | High reactivity, effective | Highly pyrophoric, can cause rearrangements |
| BH₃·THF | THF, 0 °C to Reflux | Milder, less Lewis acidic | Slower reaction times may be needed |
Experimental Protocols
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is designed to minimize the reduction of the starting aldehyde and the formation of tertiary amine byproducts.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxycyclobutane-1-carbaldehyde (1.0 eq) and a solution of methylamine (1.2 eq, e.g., 2.0 M in THF).
-
Solvent: Add anhydrous dichloromethane (DCM) or dichloroethane (DCE) to achieve a concentration of approx. 0.1 M.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548-2549. [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link]
Sources
Technical Support Center: Stability of 3-[(Methylamino)methyl]cyclobutan-1-ol in Solution
Welcome to the technical support center for 3-[(Methylamino)methyl]cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this molecule in solution. Given the inherent reactivity of its secondary amine and strained cyclobutanol ring, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on fundamental principles of organic chemistry.
I. Understanding the Inherent Instability
The structure of this compound contains two key functional groups that contribute to its potential instability in solution:
-
Cyclobutanol Ring: The four-membered ring of cyclobutanol is subject to significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°. This strain makes the ring susceptible to opening reactions, particularly under acidic conditions or in the presence of transition metal catalysts.[1][2][3]
-
Secondary Amine: The methylamino group is a secondary amine, which is a nucleophilic and basic center. Secondary amines can be susceptible to oxidation, especially in the presence of air (oxygen), light, or metal ions.[4] They can also undergo other degradation pathways, particularly at elevated temperatures.[5][6][7]
This guide will address the practical implications of these structural features.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to address common problems encountered during the handling and use of this compound solutions.
A. Solution Preparation and Storage
Question 1: My solution of this compound is showing a yellow discoloration over time. What is causing this?
Answer: A yellow discoloration is a common indicator of degradation, likely due to oxidation of the secondary amine. Several factors can contribute to this:
-
Exposure to Air (Oxygen): Dissolved oxygen in the solvent can initiate oxidative degradation of the amine.
-
Light Exposure: UV or visible light can promote photolytic degradation pathways.
-
Trace Metal Contaminants: Metal ions in your solvent or from your container can catalyze oxidation.
Troubleshooting Steps:
-
Use Degassed Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare the solution inside a glovebox or under a blanket of inert gas.
-
Protect from Light: Store the solid and any solutions in amber vials or wrap the containers with aluminum foil to prevent light exposure.
-
Use High-Purity Solvents: Ensure you are using high-purity, peroxide-free solvents to minimize contaminants.
Question 2: I'm observing a loss of potency or a decrease in the concentration of my this compound solution over a short period, even when stored at low temperatures. What could be the issue?
Answer: While low temperatures slow down most degradation processes, they may not completely prevent them. The observed loss of concentration could be due to a few factors:
-
pH of the Solution: The stability of both the cyclobutanol and the amine can be highly pH-dependent. Acidic conditions can promote ring-opening of the cyclobutanol, while the reactivity of the amine is also influenced by pH.[1]
-
Inappropriate Solvent: The choice of solvent can impact stability. Protic solvents, especially under certain pH conditions, may participate in degradation reactions.
-
Adsorption to Container Surface: While less common for small molecules, adsorption onto the surface of the storage vessel can occur, leading to an apparent decrease in concentration.
Troubleshooting Steps:
-
pH Control: If your experimental conditions allow, buffer your solution to a neutral or slightly basic pH (e.g., pH 7-8). This will help to minimize acid-catalyzed ring-opening and may improve the stability of the amine.
-
Solvent Selection: Consider using aprotic solvents if compatible with your application. If an aqueous solution is necessary, ensure it is buffered.
-
Perform a Preliminary Stability Study: To understand the stability in your specific experimental context, conduct a time-course study. Prepare a solution and analyze its concentration at various time points (e.g., 0, 2, 6, 24 hours) using a suitable analytical method like HPLC.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, degassed aprotic solvents (e.g., Acetonitrile, THF) or buffered aqueous solutions (pH 7-8) | Minimizes oxidative degradation and acid-catalyzed ring opening. |
| Temperature | Store solutions at -20°C or -80°C for long-term storage. For short-term use, keep on ice.[8] | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Handle solid and prepare solutions under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the secondary amine. |
| Light | Protect from light by using amber vials or wrapping containers in foil. | Prevents photolytic degradation. |
| Container | Use high-quality, clean glass vials. | Minimizes potential contamination with metal ions that can catalyze degradation. |
B. In-Experiment Instability
Question 3: I am seeing unexpected side products in my reaction mixture when using this compound. How can I determine if my starting material is degrading under the reaction conditions?
Answer: It is crucial to differentiate between reaction side products and degradants of your starting material. The conditions of your reaction (e.g., temperature, pH, presence of reagents) can accelerate degradation.
Troubleshooting Steps:
-
Run a Control Experiment: Set up a "mock" reaction that includes your this compound, the solvent, and any catalysts or reagents except for one of the key reactants. Let this control reaction stir under the same conditions and for the same duration as your actual experiment.
-
Time-Point Analysis: Analyze your control reaction at different time points by TLC or LC-MS to see if new spots or peaks corresponding to degradation products appear over time.
-
Re-evaluate Reaction Conditions: If degradation is observed, consider if you can modify your reaction conditions to be milder. This could include lowering the reaction temperature, changing the solvent, or using a less acidic or basic catalyst if applicable.
III. Potential Degradation Pathways
Understanding the likely degradation pathways of this compound is key to mitigating its instability. Based on the chemistry of its functional groups, two primary degradation routes are proposed:
A. Acid-Catalyzed Ring Opening of the Cyclobutanol
Under acidic conditions, the hydroxyl group of the cyclobutanol can be protonated, turning it into a good leaving group (water). This can be followed by a rearrangement and ring-opening to form a more stable carbocation, which can then be trapped by a nucleophile (e.g., the solvent) or undergo elimination to form an alkene.
Diagram: Hypothesized Acid-Catalyzed Degradation Pathway
Caption: Potential oxidative degradation pathways of the secondary amine.
IV. Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in your specific experimental matrix, a well-designed stability study is essential.
A. Recommended Analytical Technique: HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a Mass Spectrometer (MS) is the recommended technique for stability studies. This allows for the separation and quantification of the parent compound and the detection and potential identification of any degradants. [9][10][11]
B. Step-by-Step Protocol for a Preliminary Stability Study
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in your chosen solvent (e.g., buffered aqueous solution, organic solvent) to make a stock solution of known concentration.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC system.
-
Record the peak area of the parent compound. This will serve as your T=0 reference.
-
-
Incubation under Test Conditions:
-
Aliquot the stock solution into several vials and store them under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator, 37°C in an incubator).
-
Ensure to have separate vials for each time point to avoid repeated sampling from the same vial.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each storage condition.
-
Prepare the sample for analysis in the same manner as the T=0 sample and inject it into the HPLC.
-
Record the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile under each condition.
-
Diagram: Experimental Workflow for Stability Testing
Sources
- 1. What is the stability of Cyclobutanol under different conditions? - Blog [btcpharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
Technical Support Center: Purifying 3-[(Methylamino)methyl]cyclobutan-1-ol
Introduction: The Challenge of Purifying Polar Amino Alcohols
3-[(Methylamino)methyl]cyclobutan-1-ol is a bifunctional molecule containing both a basic secondary amine and a polar hydroxyl group. This structure, common in pharmaceutical building blocks, presents significant purification challenges. The high polarity makes it highly soluble in polar solvents, complicating recrystallization and extraction, while the basic amine often interacts strongly with standard silica gel, leading to poor chromatographic separation.
This technical guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome common issues encountered during the purification of this compound and related polar amino alcohols. We will explore the causality behind experimental choices to empower researchers with a robust framework for developing effective purification protocols.
Troubleshooting & FAQ Center
Part 1: Initial Assessment & Impurity Profiling
Q1: What are the most likely impurities in my crude sample of this compound?
The impurity profile is highly dependent on the synthetic route. Common methods for synthesizing amino alcohols include the reduction of amino acids, reductive amination, or the ring-opening of epoxides.[] Potential impurities may include:
-
Unreacted Starting Materials: Such as 3-(hydroxymethyl)cyclobutan-1-one, methylamine, or the corresponding cyclobutane epoxide.
-
Reagents & Catalysts: Reducing agents (e.g., borohydride salts), catalysts from hydrogenation (e.g., Pd/C), or acids/bases used in the reaction.[2]
-
Reaction Byproducts: Over-alkylated tertiary amines, products of elimination reactions, or diastereomers if multiple stereocenters are present.
Q2: Which analytical techniques should I use to assess the purity of my sample?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography.[3] Due to the compound's polarity, you will likely need a polar eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). Adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase can prevent streaking caused by the amine's interaction with the acidic silica plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The presence of unexpected signals or incorrect integration ratios indicates impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative purity analysis. Reversed-phase HPLC is often effective, but specialized columns may be needed for highly polar compounds. The mass spectrometer helps in identifying the molecular weights of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its impurities are sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility.
Part 2: Selecting a Purification Strategy
The first step in purification is to determine the physical state of your crude material. This will guide your initial choice of technique.
Caption: Initial Purification Strategy Decision Flowchart.
Part 3: Deep Dive - Recrystallization
Q3: My compound is a solid. How do I find a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Given the polar nature of this compound, start with polar solvents.
Recommended Solvent Screening Protocol:
-
Place ~20 mg of crude material into several small test tubes.
-
Add a few drops of a test solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate) to each tube.[5]
-
Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a suitable solvent.
For compounds like this, a mixed-solvent system (e.g., Ethanol/Water, Methanol/Ethyl Acetate) is often effective.[6] Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at boiling, then add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify and then allow to cool.[7]
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[5]
-
Add more solvent: The concentration may be too high. Add more of the hot solvent to ensure the compound stays dissolved.
-
Lower the temperature: Switch to a lower-boiling point solvent system.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[4]
Part 4: Deep Dive - Column Chromatography
Q5: My compound streaks badly on a standard silica gel column. Why is this happening and how can I fix it?
This is the most common problem for amines. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine in your compound undergoes an acid-base interaction, causing it to bind very strongly and elute slowly and unevenly, resulting in a long "streak" or "tail" instead of a sharp band.[8]
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% (v/v) to your solvent system (e.g., 94:5:1 DCM/MeOH/Et₃N). The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.[8]
-
Ammonium Hydroxide (NH₄OH): A 1-2% addition to a methanol modifier in DCM can also be effective.
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina can be an excellent alternative to silica for purifying amines.[8]
-
Reverse-Phase Silica (C18): This technique uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is excellent for separating polar compounds.[9]
-
Amine-Functionalized Silica: Specialty columns with amine groups bonded to the silica are designed specifically for purifying basic compounds and offer excellent performance.[10]
-
Caption: Troubleshooting Workflow for Column Chromatography of Amines.
Part 5: Advanced & Alternative Techniques
Q6: When should I consider using acid-base extraction?
Acid-base extraction is a powerful technique for separating basic compounds (like amines) from neutral or acidic impurities.
-
The Process:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated (R₂NH → R₂NH₂⁺Cl⁻) and move into the aqueous layer, while neutral/acidic impurities remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH, Na₂CO₃) to deprotonate the amine (R₂NH₂⁺ → R₂NH), causing it to precipitate or become extractable.
-
Extract the free amine back into a fresh organic solvent.
-
Dry and evaporate the organic solvent to yield the purified product.
-
-
Best Use Case: This method is excellent for removing non-basic impurities but will not separate your desired amine from other basic impurities.
Q7: Can I purify my compound by forming a salt?
Yes, this is a highly effective strategy, particularly if the free base is an oil or difficult to crystallize. By reacting the amine with an acid (e.g., HCl, H₂SO₄, or an organic acid like oxalic or tartaric acid), you can form a salt which is often a stable, highly crystalline solid.[11] This salt can then be easily purified by recrystallization. The pure free base can be regenerated by dissolving the salt in water and adding a base, followed by extraction.[11]
Detailed Experimental Protocols
Protocol A: Systematic Solvent Screening for Recrystallization
-
Preparation: Place approximately 20 mg of crude this compound into 6 separate small test tubes.
-
Solvent Addition (Room Temp): Add 0.5 mL of a different solvent to each tube. Suggested solvents: Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Water.
-
Observation (Room Temp): Agitate the tubes. Note any solvents that fully dissolve the sample; these are unsuitable for single-solvent recrystallization.
-
Heating: To the tubes where the sample was insoluble, place them in a hot water or sand bath and heat gently towards the solvent's boiling point. Add solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Do not disturb them.[6]
-
Ice Bath: If crystals form, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Evaluation: A solvent that dissolves the compound when hot but yields a large amount of crystalline solid when cold is a good candidate. If no single solvent works, proceed to test solvent pairs (e.g., Methanol/Toluene, Ethanol/Hexane).
Protocol B: Optimized Flash Chromatography on Silica Gel
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.3. Start with 95:5 DCM:Methanol. If the Rf is too low, increase the methanol content. If streaking is observed, add 1% triethylamine (Et₃N) to the pre-mixed eluent.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane (wet slurry packing). Once packed, flush the column with your chosen eluent (e.g., 94:5:1 DCM:Methanol:Et₃N) until the column is fully equilibrated.
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, applying gentle pressure with air or nitrogen. Do not let the top of the column run dry.[8]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
References
- BenchChem (2025). Technical Support Center: Purification of Polar Amino Alcohols.
-
Reddit r/OrganicChemistry (2022). Chromatography to separate polar molecules? Available at: [Link]
-
The Journal of Organic Chemistry (ACS Publications). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Available at: [Link]
-
Waters Blog (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
University of California, Irvine. Recrystallization-1.pdf. Available at: [Link]
-
Pavia, D.L., et al. Recrystallization. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
- BenchChem (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Google Patents. Process for the purification of an aminoalcohol (US5866719A).
-
University of Toronto. Recrystallization. Available at: [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. Available at: [Link]
-
Simon Fraser University, Department of Chemistry. Experiment 2: Recrystallization. Available at: [Link]
-
Organic Preparations and Procedures International (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Available at: [Link]
-
PubChem. (1r,3r)-3-(methylamino)cyclobutan-1-ol. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. web.uvic.ca [web.uvic.ca]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-[(Methylamino)methyl]cyclobutan-1-ol Reactions
Welcome to the technical support center for reactions involving 3-[(Methylamino)methyl]cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. By understanding the underlying chemical principles and potential pitfalls associated with this unique polar amino alcohol, you can optimize your reaction conditions and achieve higher yields.
Introduction: The Challenges of a Strained Polar Molecule
This compound is a valuable building block in medicinal chemistry, but its structure presents a unique set of challenges. The inherent ring strain of the cyclobutane moiety can influence its stability and reactivity, while the presence of both a hydrophilic alcohol and a basic secondary amine makes it a highly polar molecule. This high polarity can lead to difficulties in both reaction and purification, often manifesting as low conversion rates or poor isolated yields. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reductive Amination for Synthesis
Reductive amination is a common method for synthesizing this compound, typically from a cyclobutanone precursor and methylamine. Low conversion in this key step is a frequent hurdle.
Question 1: My reductive amination of a cyclobutanone precursor with methylamine is showing low conversion to this compound. What are the likely causes?
Answer: Low conversion in reductive amination often stems from issues with imine/enamine formation, suboptimal reducing agent activity, or competing side reactions. Let's break down the possibilities:
-
Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the intermediate. The reaction is often catalyzed by mild acid, but the pH must be carefully controlled. If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the carbonyl will not be sufficiently activated.
-
Reducing Agent Issues: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and preferred reducing agent for its selectivity.[1] However, its effectiveness can be compromised if it has degraded due to moisture. Additionally, the stoichiometry of the reducing agent is crucial; an insufficient amount will lead to incomplete reaction.
-
Side Reactions: The most common side reaction is the reduction of the starting carbonyl compound to the corresponding alcohol. This is more likely if the imine formation is slow, giving the reducing agent more time to react with the carbonyl.[2] Over-alkylation of the desired primary amine to a tertiary amine is also a possibility, though less common with methylamine in a primary synthesis.
Troubleshooting Workflow for Low Conversion in Reductive Amination:
Sources
Column chromatography protocol for purifying 3-[(Methylamino)methyl]cyclobutan-1-ol
Welcome to the technical support guide for the column chromatography purification of 3-[(Methylamino)methyl]cyclobutan-1-ol. This resource is designed for researchers and drug development professionals to provide in-depth, practical guidance and address common challenges encountered during the purification of this polar, basic molecule. The information is presented in a flexible question-and-answer format to directly tackle specific experimental issues.
Introduction: The Challenge of Purifying Polar Amines
The purification of this compound presents a classic challenge in organic synthesis. The molecule's structure contains two key functional groups: a secondary amine, which is basic, and an alcohol, which is highly polar. This combination leads to strong interactions with standard silica gel, the most common stationary phase in column chromatography.
The primary difficulty arises from the acidic nature of the silanol groups (Si-OH) on the surface of silica gel, which can strongly interact with the basic amine via acid-base interactions.[1][2] This often results in significant experimental problems, including:
-
Irreversible Adsorption: The compound sticks permanently to the column, leading to poor or no recovery.[3]
-
Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad fractions that are poorly separated from impurities.[4]
-
On-Column Degradation: The acidic environment of the silica gel may degrade sensitive compounds.[5]
This guide provides robust protocols and troubleshooting advice to mitigate these issues and achieve successful purification.
Core Protocol: Column Chromatography of this compound
This protocol outlines the recommended procedure using a basified mobile phase with standard silica gel, which is a widely accessible method.
Step 1: Thin-Layer Chromatography (TLC) Method Development
-
Prepare Eluent: Start by preparing a stock solution of your mobile phase. A good starting point is 95:5 Dichloromethane (DCM):Methanol (MeOH) with 0.5-1% of a basic modifier like ammonium hydroxide (NH₄OH) or triethylamine (TEA).
-
Spot the Plate: On a silica gel TLC plate, spot your crude reaction mixture, a co-spot (crude mixture and starting material), and the starting material for reference.
-
Develop and Visualize: Develop the plate in a chamber saturated with the prepared eluent. After development, dry the plate thoroughly. Since the target compound lacks a UV chromophore, visualization requires staining.[6][7] Ninhydrin stain is highly effective for visualizing amines.[6][8][9]
-
Optimize: Adjust the solvent polarity (the ratio of DCM to MeOH) until the desired compound has an Rf value of approximately 0.2-0.4, with clear separation from impurities.
Step 2: Column Preparation and Packing
-
Select Column: Choose a glass column with a diameter appropriate for your sample size (a 20:1 to 50:1 ratio of silica gel weight to crude sample weight is recommended).[10]
-
Plug Column: Place a small plug of cotton or glass wool at the bottom of the column.[11] Add a thin layer of sand.
-
Prepare Slurry: In a separate beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 98:2 DCM:MeOH + 1% NH₄OH). Ensure the silica is fully wetted.
-
Pack Column: Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly, ensuring no air bubbles or cracks form.[12] Let the excess solvent drain until it is just level with the top of the silica bed.
Step 3: Sample Loading and Elution
-
Load Sample: Dissolve your crude compound in a minimal amount of the mobile phase or DCM. Carefully apply the solution to the top of the silica bed using a pipette.[13]
-
Elute: Carefully add your mobile phase to the top of the column. Begin elution, collecting fractions in test tubes or vials. It is often best to start with a less polar solvent system and gradually increase the polarity (a solvent gradient) to improve separation.[10][14]
-
Monitor Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
Frequently Asked Questions (FAQs)
Q1: Why is my amine compound streaking so badly on the TLC plate?
Streaking is the most common sign of a strong, undesirable interaction between a basic compound and acidic silica gel.[4][15] The amine is being partially protonated and deprotonated as it moves up the plate, causing it to smear rather than move as a compact spot.
-
Solution: The addition of a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica, leading to sharp, well-defined spots.[3][16]
Q2: What is the best stationary phase for purifying polar amines?
While standard silica gel can be effective with a modified mobile phase, specialized stationary phases often provide superior results with less method development.
| Stationary Phase | Advantages | Disadvantages | Recommended For |
| Standard Silica Gel (with basic modifier) | Inexpensive and widely available. | Requires careful neutralization of the mobile phase to prevent tailing and product loss.[3] | General purpose, cost-sensitive applications. |
| Amine-Functionalized Silica (NH₂-Silica) | Excellent for basic compounds; provides sharp peaks without mobile phase modifiers and uses less polar solvents like EtOAc/Hexane.[1][4] | More expensive than standard silica. | Difficult separations of basic compounds where high purity and recovery are critical. |
| Neutral or Basic Alumina | Can be effective for very acid-sensitive compounds. | Activity can be inconsistent; less commonly used for this class of compound.[17] | Cases where the compound is known to degrade on any form of silica. |
| Reversed-Phase Silica (C18) | A good alternative when normal-phase fails. Separates based on hydrophobicity.[15][17] | Requires aqueous mobile phases which can be difficult to remove. The method may need pH adjustment.[18] | Highly polar compounds that have poor retention in normal-phase. |
Q3: How do I properly visualize this compound on a TLC plate?
This compound is not UV-active. Therefore, chemical staining is mandatory for visualization.
| Staining Reagent | Preparation | Procedure & Result |
| Ninhydrin | 1.5g ninhydrin in 100mL of n-butanol, plus 3.0mL acetic acid.[6] | Dip or spray the plate, then gently heat with a heat gun. Primary and secondary amines appear as red, pink, or purple spots.[8] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. | Dip the plate in the solution. Compounds that can be oxidized (like alcohols and amines) will appear as yellow/brown spots against a purple background.[6][19] |
| p-Anisaldehyde | 15g vanillin in 250mL ethanol and 2.5mL conc. sulfuric acid.[19] | Dip or spray the plate, then heat strongly. Works for many nucleophilic groups, giving a range of colors.[7][19] |
Purification Workflow Diagram
The following diagram illustrates the logical steps from a crude sample to the final purified product.
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
Q: My compound is completely stuck on the column. I have very low recovery. What should I do?
This indicates irreversible adsorption to the acidic silica gel.[3]
-
Immediate Action: Try flushing the column with a highly polar, basic solvent system, such as 80:18:2 DCM:MeOH:NH₄OH.[15] This may recover some material.
-
For the Next Attempt:
-
Ensure your mobile phase contains a basic additive like TEA or NH₄OH from the very beginning, including during column packing.[3]
-
Alternatively, pre-treat your silica gel. This can be done by making a slurry of the silica in a non-polar solvent (like hexane or petroleum ether) containing 2-3% TEA, then evaporating the solvent to get a "neutralized" silica gel.[20][21]
-
Consider switching to an amine-functionalized silica column, which is designed to prevent this issue.[1]
-
Q: I ran the column, but all my fractions are mixed. The separation is much worse than on my TLC plate.
Several factors can cause poor separation on the column despite good TLC results.
-
Overloading: Too much sample was loaded onto the column. As a rule of thumb, use at least 20-50g of silica for every 1g of crude material.[10]
-
Poor Packing: Air bubbles, cracks, or an uneven silica bed can create channels where the solvent and sample flow through too quickly, ruining the separation. Ensure the column is packed evenly and never allowed to run dry.[5][11]
-
Sample Loading Volume: The sample was dissolved in too much solvent before loading. This causes the initial band to be very broad. The sample should be loaded in the absolute minimum volume of solvent possible.[13] If solubility is an issue, consider "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[13]
Q: After purification, I see a new, unexpected spot on my TLC. Is my compound decomposing?
It is possible that the compound is degrading on the acidic silica.[5]
-
Diagnosis: To check for stability, dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and let it sit in the open air on the silica for 30-60 minutes. Then, run the TLC plate as usual. If a new spot appears that wasn't in the initial mixture, your compound is unstable on silica.[5]
-
Solution: If instability is confirmed, you must avoid standard silica gel. Use neutralized silica, basic alumina, or an amine-functionalized stationary phase for your purification.[1][5]
References
-
EPFL. TLC Visualization Reagents. [Link]
-
University of Rochester. TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Scranton. Stains for Developing TLC Plates. [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Org Prep Daily. (2006). Purifying amines on silica. [Link]
-
Barnard College, Columbia University. Column chromatography. [Link]
-
Journal of Chromatographic Science. (1994). Troubleshooting in Chromatography. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
YouTube. (2025). How To Neutralize Silica Gel?[Link]
-
YouTube. (2022). How to purify Amine?[Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
ScienceMadness. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
Chromatography Forum. (2009). Amine column degradation. [Link]
-
Reddit. (2022). Chromotography with free amines?[Link]
-
Columbia University. Column chromatography. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
YouTube. (2023). Performing Column Chromatography. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
- Google Patents.
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
YouTube. (2025). Why Do Amines Adhere To Silica Gel Columns?[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epfl.ch [epfl.ch]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. columbia.edu [columbia.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. reddit.com [reddit.com]
- 16. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 17. biotage.com [biotage.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Stains for Developing TLC Plates [faculty.washington.edu]
- 20. rsc.org [rsc.org]
- 21. youtube.com [youtube.com]
Preventing byproduct formation in 3-[(Methylamino)methyl]cyclobutan-1-ol synthesis
Welcome to the technical support guide for the synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and mitigating byproduct formation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your laboratory work.
Section 1: The Core Synthesis - A Mechanistic Overview
The most direct and widely adopted method for synthesizing this compound is the reductive amination of 3-(hydroxymethyl)cyclobutan-1-one with methylamine. This process involves two key transformations occurring in sequence: the formation of an imine (or iminium ion) intermediate, followed by its reduction to the target secondary amine.
The overall transformation is depicted below:
Caption: General synthetic scheme for this compound.
While seemingly straightforward, the choice of reducing agent and reaction conditions is critical to prevent competing side reactions. The reaction proceeds via a hemiaminal intermediate, which dehydrates to form an imine. This imine is then reduced to the final amine product. The success of the synthesis hinges on the selective reduction of the C=N bond of the imine in the presence of the C=O bond of the starting ketone.
Section 2: Troubleshooting Guide - Byproduct Formation
This section addresses the most common impurities and byproducts encountered during the synthesis. Each question details the problem, its root cause, and actionable solutions.
Q1: I'm observing a significant amount of a diol byproduct, 1,3-cyclobutanedimethanol. How can I prevent this?
A1: This is a classic selectivity issue. The formation of (cyclobutane-1,3-diyl)dimethanol results from the direct reduction of the ketone carbonyl group in your starting material, 3-(hydroxymethyl)cyclobutan-1-one, before it can form the imine intermediate.
-
Root Cause: The use of a reducing agent that is not sufficiently chemoselective for the imine over the ketone. Stronger hydride reagents like sodium borohydride (NaBH₄) can readily reduce both carbonyls and imines, leading to a mixture of products.[1]
-
Mechanistic Explanation: The reduction of the ketone is in direct competition with imine formation. If the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction, the diol byproduct will be a major contaminant.
-
Solutions:
-
Select a Milder Reducing Agent: Switch to a reagent that preferentially reduces the protonated imine (iminium ion) over the neutral ketone.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose and is widely used in modern reductive aminations.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH ~5-6) where imine formation is favored and the reagent's reactivity towards ketones is attenuated.[1][3]
-
Control Reaction pH: Maintain a slightly acidic pH (typically 5-6 using acetic acid). This catalyzes the dehydration of the hemiaminal to the imine, increasing the concentration of the desired intermediate for the reducing agent to act upon.[1]
-
Adopt a Stepwise (Indirect) Procedure: First, form the imine by mixing the ketone and methylamine in a suitable solvent (e.g., methanol, dichloromethane) with a dehydrating agent or Dean-Stark trap. Once imine formation is complete (monitored by TLC or GC-MS), then add the reducing agent. This temporal separation of steps prevents the reducing agent from ever "seeing" the starting ketone.[2]
-
| Reducing Agent | Selectivity | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low | Methanol, pH 7-10 | Inexpensive, readily available | Reduces both ketones and imines, leading to diol byproduct.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, pH 5-6 | Highly selective for imines at acidic pH.[3][4] | Toxic cyanide waste, moisture sensitive. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very High | DCE, THF, pH ~5 | Excellent selectivity, non-toxic byproducts, mild.[2] | More expensive, moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | High | Various solvents, pressure | "Green" method, high atom economy.[2][5] | Requires specialized pressure equipment, potential for catalyst poisoning. |
Q2: My final product is contaminated with a tertiary amine byproduct. What causes this and how do I stop it?
A2: The formation of a tertiary amine, {1-[(methylamino)methyl]cyclobutan-3-yl}(methyl)amine, is a result of over-alkylation. Your desired secondary amine product acts as a nucleophile and reacts with another molecule of the starting ketone.
-
Root Cause: The product, a secondary amine, is often more nucleophilic than the starting methylamine. It can compete with methylamine to react with the remaining 3-(hydroxymethyl)cyclobutan-1-one, forming a new iminium ion which is then reduced to the tertiary amine.
-
Mechanistic Pathway:
Caption: Pathway for tertiary amine byproduct formation.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.2 to 1.5 equivalents). This increases the probability that the ketone will react with the primary amine rather than the secondary amine product.
-
Slow Addition of Reducing Agent: If performing a one-pot reaction, add the reducing agent slowly to the mixture of the ketone and methylamine. This keeps the concentration of the secondary amine product low during the initial phase of the reaction, minimizing its chance to compete.
-
Lower Reaction Temperature: Reducing the temperature can sometimes slow the rate of the competing secondary reaction more than the desired primary reaction, improving selectivity.
-
Use a Stepwise Procedure: As mentioned in A1, forming the imine first and then reducing it can help, as it consumes the starting ketone before a significant concentration of the product amine is present.[6]
-
Q3: The reaction is sluggish and I have a lot of unreacted starting material. What can I do?
A3: A stalled reaction is typically due to suboptimal conditions for the formation of the crucial imine/iminium ion intermediate.
-
Root Cause: The equilibrium between the carbonyl compound/amine and the imine can be unfavorable. This is often due to incorrect pH or the presence of excess water, which pushes the equilibrium back towards the starting materials via hydrolysis.
-
Solutions:
-
Acid Catalysis: Ensure the presence of a catalytic amount of a mild acid, such as acetic acid. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the initial nucleophilic attack by the amine.[1] Be cautious, as too much acid (pH < 4) will fully protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine from the hemiaminal intermediate is a dehydration reaction.[2] Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion. Alternatively, adding a chemical dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of imine formation, but this must be balanced against the stability of the reagents and potential for side reactions.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal starting material quality for this synthesis? A: High-purity 3-(hydroxymethyl)cyclobutan-1-one (>97%) is crucial.[7] Impurities from its synthesis, such as isomeric variants or residual oxidation/reduction products, can lead to a complex mixture that is difficult to purify.
Q: Can I perform this as a one-pot reaction? A: Yes, and it is often preferred for efficiency.[4] The "direct" reductive amination, where all components are mixed together, is highly effective provided you use a selective reducing agent like NaBH(OAc)₃.[2] This approach avoids the isolation of the potentially unstable imine intermediate.
Q: What are the best practices for work-up and purification? A:
-
Quench: Carefully quench any remaining hydride reagent by slowly adding water or a mild acid.
-
pH Adjustment: Basify the solution (e.g., with NaOH or Na₂CO₃ solution to pH > 10) to ensure the amine product is in its free base form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The basic nature of the product means it may have some water solubility, so multiple extractions are recommended.
-
Purification: The primary byproducts (diol and tertiary amine) have different polarities and basicities compared to the desired secondary amine. Column chromatography on silica gel is typically effective. Alternatively, an acid/base wash sequence can help remove neutral impurities like the diol.
Section 4: Recommended Protocol (Direct Reductive Amination)
This protocol utilizes sodium triacetoxyborohydride for its high selectivity and mild reaction conditions.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-(hydroxymethyl)cyclobutan-1-one (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of methylamine (1.2-1.5 eq, e.g., as a 2M solution in THF or as aqueous methylamine).
-
Acidification: Add glacial acetic acid (1.1-1.2 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
References
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29342. [Link]
-
Wikipedia. Reductive amination. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 3-Hydroxymethyl cyclobutane-one 97% | CAS: 183616-18-4 | AChemBlock [achemblock.com]
Technical Support Center: Recrystallization of 3-[(Methylamino)methyl]cyclobutan-1-ol
Welcome to the technical support center for the recrystallization of 3-[(Methylamino)methyl]cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.
Understanding the Molecule: this compound
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
Given its polar nature and ability to form hydrogen bonds, suitable starting solvents would be polar protic or aprotic solvents.[1][2] Consider the following:
-
Alcohols (Ethanol, Isopropanol): These are often good choices for polar compounds as they share similar hydrogen bonding capabilities.[2][3]
-
Water: As a highly polar protic solvent, water can be effective, especially if the compound's solubility significantly increases with temperature.[4] However, given the organic backbone, it might be too polar, leading to low solubility even when hot.
-
Acetonitrile: A polar aprotic solvent that can be a good candidate.
-
Ethyl Acetate: A moderately polar solvent that could be effective.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system is often the solution.[5] Common pairs include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[5]
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good starting point for many polar compounds.[2] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Water | 100 | Very Polar Protic | Can be effective for highly polar compounds.[2][4] |
| Acetonitrile | 82 | Polar Aprotic | Good alternative to alcohols. |
| Ethyl Acetate | 77 | Moderately Polar | Useful if the compound is less polar.[2] |
| Hexanes | 69 | Nonpolar | Primarily used as an anti-solvent in mixed systems.[2] |
Q2: My compound is an amine. Are there any special considerations for solvent selection?
Yes. For amines that are difficult to crystallize, using an acidic solvent can be beneficial.[6] For instance, a small amount of acetic acid in a suitable solvent can protonate the amine, forming a salt which may have more favorable crystallization properties. Alternatively, the amine can be intentionally converted to a salt (e.g., hydrochloride) before recrystallization.[6]
Troubleshooting Guide
Problem 1: The compound will not dissolve in the hot solvent.
Underlying Cause: The solvent is not polar enough to overcome the crystal lattice energy of your polar compound at elevated temperatures.
Troubleshooting Steps:
-
Increase Solvent Volume: You may have an insufficient amount of solvent. Add more solvent in small increments to the boiling solution.[7]
-
Switch to a More Polar Solvent: If a large volume of the initial solvent is required, it's best to switch to a more polar solvent. For example, if you started with ethyl acetate, try ethanol or isopropanol.
-
Consider a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then add a "bad" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[5]
Problem 2: No crystals form upon cooling.
Underlying Cause: This is a common issue that can arise from several factors, including the solution not being supersaturated, or nucleation being inhibited.[8][9]
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting failure of crystallization.
Detailed Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[7][8]
-
Seeding: If you have a small amount of pure solid, add a tiny crystal to the solution. This will act as a template for crystal growth.[7]
-
Ice Bath: Cool the solution in an ice bath to further decrease the solubility of your compound.[1][10]
-
-
Reduce Solvent Volume: It is very common to have used too much solvent.[8][11] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8]
-
Re-evaluate Your Solvent System: If the above steps fail, your chosen solvent may not be appropriate. It's time to go back to solvent screening.
Problem 3: The compound "oils out" instead of crystallizing.
Underlying Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[1][11] This is common when the boiling point of the solvent is significantly higher than the melting point of the compound or when there are significant impurities.[11]
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature gradually.[11]
-
Add More Solvent: Add a small amount of additional solvent to the hot solution before allowing it to cool slowly.[11] This can sometimes prevent the oil from forming.
-
Change the Solvent: Choose a solvent with a lower boiling point.[2]
-
Use a Mixed Solvent System: Dissolving the compound in a good solvent and then adding an anti-solvent at a lower temperature can sometimes prevent oiling out.
Problem 4: The recrystallization yield is very low.
Underlying Cause: A low yield can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[8]
Troubleshooting Workflow:
Caption: Troubleshooting guide for low recrystallization yield.
Detailed Steps:
-
Recover More Product:
-
Second Crop: Concentrate the mother liquor (the filtrate after collecting the crystals) by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Ice Bath: Ensure you have cooled the crystallization mixture in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.[10]
-
-
Optimize Your Procedure:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your compound.[7]
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask were pre-heated to prevent the product from crystallizing out prematurely.[10]
-
Solvent Choice: Your compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice, aiming for one where the compound is less soluble when cold.[5]
-
Final Recommendations
The successful recrystallization of this compound relies on a systematic approach to solvent selection and troubleshooting. Due to its polar, hydrogen-bonding nature, starting with polar protic solvents like ethanol or isopropanol, or a mixed system such as ethanol/water, is a logical first step. Should you encounter difficulties, the troubleshooting guides provided, which are based on fundamental principles of crystallization, will assist you in diagnosing and resolving the issue. Remember that patience and methodical experimentation are key to achieving high purity and yield.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing. [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Unknown. (n.d.). Guide for crystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)cyclobutan-1-ol. [Link]
-
PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thoughtco.com [thoughtco.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of 3-[(Methylamino)methyl]cyclobutan-1-ol: A Comparative Approach
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, providing intricate details about the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-[(Methylamino)methyl]cyclobutan-1-ol, a substituted cyclobutane derivative of interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. It is designed for researchers, scientists, and drug development professionals, providing a comparative analysis grounded in fundamental principles and experimental considerations. We will dissect the predicted ¹H NMR spectrum, comparing it with simpler, structurally related molecules to rationalize the observed chemical shifts and coupling patterns. Furthermore, a detailed experimental protocol is provided to ensure the acquisition of high-quality data, a critical aspect of reliable structural determination.
Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis
The structure of this compound presents a fascinating case for ¹H NMR analysis, featuring a puckered cyclobutane ring, a hydroxyl group, and a methylaminomethyl substituent. The non-planar nature of the cyclobutane ring leads to distinct axial and equatorial proton environments, which can result in complex splitting patterns.
A detailed prediction of the ¹H NMR spectrum is presented below, with chemical shifts (δ) estimated based on the analysis of substituent effects and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale for Prediction |
| H-1 (CH-OH) | ~ 4.0 - 4.5 | Multiplet | The proton attached to the carbon bearing the hydroxyl group is expected to be significantly deshielded due to the electronegativity of the oxygen atom. Data for cyclobutanol shows this proton at approximately 4.23 ppm[1]. | |
| Cyclobutane Ring Protons (H-2, H-2', H-4, H-4') | ~ 1.5 - 2.5 | Complex Multiplets | These protons will reside in a complex region, influenced by the hydroxyl and methylaminomethyl substituents. The base chemical shift of cyclobutane is around 1.96 ppm[2]. The substituents will induce both shielding and deshielding effects depending on their proximity and orientation. The non-equivalent axial and equatorial positions will lead to complex geminal and vicinal couplings. | |
| H-3 (CH-CH₂NHCH₃) | ~ 2.0 - 2.6 | Multiplet | This proton is adjacent to the methylaminomethyl group and part of the cyclobutane ring. Its chemical shift will be influenced by the neighboring methylene group and the overall ring conformation. | |
| Methylene Bridge (-CH₂-) | ~ 2.5 - 2.8 | Doublet of doublets or Multiplet | These protons are adjacent to the nitrogen atom and the cyclobutane ring. The electronegative nitrogen will cause a downfield shift. The two protons are diastereotopic and will likely exhibit distinct chemical shifts and coupling to the H-3 proton. | |
| Methyl Group (-CH₃) | ~ 2.3 - 2.5 | Singlet or Doublet | The methyl group attached to the nitrogen is expected to appear in this region. In many cases, coupling to the N-H proton is not observed due to rapid proton exchange, resulting in a singlet[3]. However, under specific conditions (e.g., in a dry, aprotic solvent), a doublet may be observed. | |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. | |
| Amine Proton (-NH) | Variable | Broad Singlet | Similar to the hydroxyl proton, the amine proton's chemical shift is variable and it typically appears as a broad singlet due to exchange processes. |
Comparative Spectral Analysis: Building Understanding from Simpler Molecules
To appreciate the intricacies of the ¹H NMR spectrum of this compound, it is instructive to compare its predicted features with those of simpler, related molecules.
| Compound | Key Protons | Observed/Typical Chemical Shift (ppm) | Key Spectral Feature |
| Cyclobutane | All ring protons | 1.96[2][4] | A single peak, indicating the equivalence of all eight protons in the unsubstituted ring. |
| Cyclobutanol | H-1 (CH-OH) | ~ 4.23[1] | Significant downfield shift of the proton on the carbon bearing the hydroxyl group. |
| Other ring protons | 1.11 - 2.46[1] | A complex multiplet region due to the loss of symmetry and the introduction of diastereotopic protons. | |
| Methylamine | -CH₃ and -NH₂ | ~ 2.4[3] | Often a single, broad peak at room temperature due to rapid proton exchange. |
This comparative table highlights how the introduction of substituents onto the cyclobutane ring dramatically alters the ¹H NMR spectrum. The single peak of cyclobutane evolves into a complex series of multiplets in the substituted derivatives, providing a wealth of structural information.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound. Adherence to these steps is crucial for obtaining reliable and interpretable data.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify spectral analysis.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a routine ¹H NMR spectrum.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure proper relaxation of the protons between scans, which is important for accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative ratios of the different types of protons.
Visualizing Molecular Connectivity and Spatial Relationships
To further aid in the structural elucidation process, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.
Caption: Predicted ¹H-¹H COSY (solid red lines) and NOESY (dotted green lines) correlations for this compound.
This diagram illustrates the expected through-bond (COSY) and through-space (NOESY) correlations. COSY correlations would confirm the connectivity of the protons within the cyclobutane ring and the side chain. NOESY correlations would provide valuable information about the stereochemistry of the molecule, for instance, by identifying protons that are in close spatial proximity.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex, reflecting the rich structural information encoded within it. By systematically analyzing the expected chemical shifts and coupling patterns, and by comparing them to simpler, analogous molecules, a comprehensive understanding of the spectrum can be achieved. The provided experimental protocol serves as a robust guide for acquiring high-quality data, which, in conjunction with 2D NMR techniques, will enable the unambiguous structural confirmation of this and other similarly complex molecules. This rigorous approach to spectral interpretation is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
-
Abraham, R. J., et al. "A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes." Magnetic Resonance in Chemistry 48.9 (2010): 696-704. [Link]
- Hamid Raza, G., Bella, J., & Segre, A. L. "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." Magnetic Resonance in Chemistry 37.1 (1999): 27-33.
-
Doc Brown's Advanced Organic Chemistry. "cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr." Accessed January 16, 2024. [Link]
- Baranac-Stojanović, M., & Stojanović, M. "¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." The Journal of organic chemistry 78.4 (2013): 1504-7.
- ResearchGate. "NMR Spectroscopy of Cyclobutanes." Accessed January 16, 2024.
- AWS. "¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study." Accessed January 16, 2024.
-
PubMed. "¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Accessed January 16, 2024. [Link]
-
Chemistry LibreTexts. "20.3: Predicting a ¹H-NMR Spectrum From The Structure." Accessed January 16, 2024. [Link]
-
Doc Brown's Advanced Organic Chemistry. "¹H proton nmr spectrum of methylamine CH₅N CH₃NH₂ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr." Accessed January 16, 2024. [Link]
-
Chemistry Steps. "NMR Chemical Shift Values Table." Accessed January 16, 2024. [Link]
-
PubChem. "3-Amino-3-methylbutan-1-ol." Accessed January 16, 2024. [Link]
- University of Wisconsin-Madison. "Approximating Proton NMR Chemical Shifts in More Complex Cases." Accessed January 16, 2024.
-
ACS Publications. "¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." Accessed January 16, 2024. [Link]
-
Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Accessed January 16, 2024. [Link]
-
Oregon State University. "¹H NMR Chemical Shifts." Accessed January 16, 2024. [Link]
-
PubChem. "3-Amino-3-methylcyclobutan-1-ol." Accessed January 16, 2024. [Link]
-
Chemistry Stack Exchange. "¹H NMR splitting of 3-methyl-1-butanol." Accessed January 16, 2024. [Link]
-
PubChem. "(1r,3r)-3-(methylamino)cyclobutan-1-ol." Accessed January 16, 2024. [Link]
-
Automated Topology Builder. "3-Methylbutan-1-ol." Accessed January 16, 2024. [Link]
Sources
- 1. Cyclobutanol(2919-23-5) 1H NMR [m.chemicalbook.com]
- 2. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Mass Spectrometry of 3-[(Methylamino)methyl]cyclobutan-1-ol and Its Structural Isomers
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel small molecules is a cornerstone of innovation. 3-[(Methylamino)methyl]cyclobutan-1-ol, a compound of interest in medicinal chemistry, presents a unique analytical challenge due to its combination of a strained cyclobutane ring, a secondary amine, and a primary alcohol. Understanding its mass spectrometric behavior is crucial for its unambiguous identification and differentiation from structural isomers.
This guide provides a comprehensive comparison of the expected mass spectrometry data for this compound with its key structural isomers. In the absence of publicly available experimental data for the primary topic compound, this guide leverages established fragmentation principles and data from closely related analogs to provide a robust predictive analysis. We will delve into the rationale behind expected fragmentation patterns and present a detailed protocol for acquiring high-quality mass spectrometry data for this class of compounds.
Predicted Mass Spectral Characteristics of this compound
The structure of this compound, with its multiple functional groups, suggests a rich and informative fragmentation pattern under mass spectrometric analysis. The presence of both a hydroxyl group and a secondary amine provides sites for characteristic cleavage events.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the amine: This is a highly favorable fragmentation for amines. The cleavage of the C-C bond between the cyclobutane ring and the methylamino group would result in a stable resonance-stabilized iminium ion.
-
Loss of water (Dehydration): A common fragmentation pathway for alcohols, the elimination of a water molecule (18 Da) from the molecular ion is anticipated.
-
Ring Opening and Fragmentation: The strained cyclobutane ring is susceptible to ring-opening upon ionization, followed by further fragmentation to produce characteristic smaller ions.
-
Cleavage adjacent to the hydroxyl group: Alpha-cleavage next to the alcohol is also possible, leading to the loss of a radical and the formation of a stable oxonium ion.
Comparative Analysis with Structural Isomers
The differentiation of this compound from its isomers is critical. Mass spectrometry provides a powerful tool for this, as the fragmentation patterns will be dictated by the specific arrangement of the functional groups.
| Compound | Structure | Predicted Key Differentiating Fragments |
| This compound | Prominent iminium ion from alpha-cleavage at the amine. Significant M-18 peak from dehydration. | |
| 1-[(Methylamino)methyl]cyclobutan-1-ol | Alpha-cleavage will be highly favored, leading to the loss of a methylamino radical or a cyclobutyl radical. The tertiary alcohol may be less prone to dehydration than a primary alcohol. | |
| 3-Amino-3-methylcyclobutan-1-ol | Alpha-cleavage at the tertiary amine will be a dominant fragmentation pathway, leading to the loss of a methyl radical. |
Experimental Protocol for Mass Spectrometric Analysis
Given the polar nature of this compound, a robust analytical method is required to achieve good chromatographic separation and sensitive detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.
Method 1: GC-MS with Silylation Derivatization
Rationale: The hydroxyl and amine groups of the analyte are polar and non-volatile, making direct GC-MS analysis challenging. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic peak shape.[1][2]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the analyte in 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
Method 2: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Rationale: HILIC is an excellent technique for the separation of polar compounds without the need for derivatization.[3][4][5][6][7] It utilizes a polar stationary phase and a mobile phase with a high organic content, which also enhances electrospray ionization (ESI) efficiency.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of 90:10 acetonitrile/water.
-
LC-MS/MS Analysis:
-
LC Column: Use a HILIC column, such as a BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, hold for 1 minute, then decrease to 40% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Perform a full scan from m/z 50 to 300, followed by data-dependent MS/MS on the most abundant ions.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key decision points and steps in the analysis of this compound.
Caption: Workflow for the mass spectrometric analysis of this compound.
Conclusion
While experimental mass spectrometry data for this compound is not currently available in public databases, a thorough understanding of its chemical structure and the established principles of mass spectral fragmentation allows for a robust prediction of its behavior. The presence of both an amine and an alcohol on a strained cyclobutane ring suggests a complex and informative fragmentation pattern that can be used for its identification and differentiation from structural isomers. The detailed GC-MS and LC-MS protocols provided in this guide offer a clear path for researchers to obtain high-quality data for this and similar molecules. As with any analytical endeavor, the careful selection of the appropriate methodology is paramount to achieving unambiguous structural elucidation.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anticipated Biological Activity of 3-[(Methylamino)methyl]cyclobutan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The cyclobutane moiety, a strained four-membered ring, has garnered increasing interest for its ability to impart unique conformational constraints on molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] This guide focuses on a specific, yet under-documented, class of compounds: 3-[(Methylamino)methyl]cyclobutan-1-ol derivatives .
The Scientific Rationale: Why Phosphodiesterase 4?
Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating inflammatory responses.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[3] This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][4]
The recurring emergence of cyclobutane-containing molecules in the patent literature and scientific publications as potent PDE4 inhibitors underpins our hypothesis.[1][4] The rigid cyclobutane scaffold can orient key pharmacophoric elements in a precise three-dimensional arrangement, facilitating optimal interactions with the active site of the PDE4 enzyme.
Comparative Analysis of Structurally Related PDE4 Inhibitors
To build a predictive model for the biological activity of this compound derivatives, we will examine the structure-activity relationships (SAR) of analogous compounds that have been evaluated for PDE4 inhibition.
Table 1: In Vitro PDE4 Inhibitory Activity of Selected Structurally Related Compounds
| Compound Class | Key Structural Features | Representative IC50 (PDE4) | Reference |
| Crisaborole Analogs | Benzoxaborole fused with a cyclobutane-like ring | 0.42 nM (for compound 31) | [5] |
| Pyridazinone Derivatives | Pyridazinone core with aryl substituents | 251 nM (for compound 20) | [5] |
| Roflumilast | Dichlorophenyl and cyclopropylmethoxy substituents | 0.84 nM (PDE4B) | [5] |
Note: IC50 values are highly dependent on the specific assay conditions and PDE4 isoform tested.
The data presented in Table 1, while not directly applicable to our target compounds, highlights several key principles:
-
High Potency: Structurally diverse small molecules can achieve potent, nanomolar-range inhibition of PDE4.
-
Isoform Selectivity: The four isoforms of PDE4 (A, B, C, and D) offer opportunities for developing selective inhibitors, which may lead to an improved therapeutic window by minimizing off-target effects.[6]
-
Importance of 3D Conformation: The conformational restriction imposed by cyclic structures, such as the cyclobutane ring, is a recurring theme in potent PDE4 inhibitors.[1]
Predicted Signaling Pathway and Mechanism of Action
Based on the established mechanism of known PDE4 inhibitors, we can predict the intracellular signaling pathway that this compound derivatives are likely to modulate.
Figure 1: Predicted signaling pathway of this compound derivatives as PDE4 inhibitors.
As depicted in Figure 1, the proposed mechanism involves the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes. Furthermore, elevated cAMP levels can directly suppress the expression of pro-inflammatory genes.
Experimental Workflows for Biological Activity Assessment
To validate the predicted biological activity of novel this compound derivatives, a tiered experimental approach is recommended. This workflow progresses from initial in vitro enzyme inhibition assays to more complex cell-based functional assays.
Figure 2: Tiered experimental workflow for evaluating the biological activity of novel compounds.
Experimental Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of purified recombinant human PDE4.
Materials:
-
Recombinant human PDE4B (or other desired isoforms)
-
cAMP substrate
-
Snake venom phosphodiesterase
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PDE4 enzyme, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent or by heat inactivation.
-
Add snake venom phosphodiesterase to convert the resulting AMP into adenosine.
-
Quantify the amount of adenosine produced using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).
-
Calculate the percentage of PDE4 inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Causality and Self-Validation: This assay directly measures the interaction between the compound and the target enzyme, providing a quantitative measure of potency (IC50). Including a known PDE4 inhibitor (e.g., roflumilast) as a positive control validates the assay's performance.
Experimental Protocol 2: Cell-Based cAMP Accumulation Assay
Objective: To assess the ability of the test compounds to increase intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE4 (e.g., U937 human monocytic cells)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds dissolved in DMSO
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a further specified time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Calculate the fold-increase in cAMP levels relative to the vehicle-treated control.
-
Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.
Causality and Self-Validation: This assay confirms that the compounds are cell-permeable and can engage the intracellular target to produce the expected downstream effect (cAMP accumulation). The use of forskolin provides a robust and reproducible stimulus for cAMP production.
Experimental Protocol 3: Cytokine Release Assay from Human PBMCs
Objective: To evaluate the anti-inflammatory effects of the test compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from primary human immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
ELISA kits for detecting TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with the test compounds or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and other relevant cytokines in the supernatants using specific ELISA kits.
-
Calculate the percentage of cytokine inhibition for each compound concentration.
-
Determine the IC50 values for the inhibition of cytokine release.
Causality and Self-Validation: This assay provides a direct measure of the functional anti-inflammatory activity of the compounds in a physiologically relevant primary cell model. The use of LPS, a potent inflammatory stimulus, ensures a robust response, and the inclusion of a positive control validates the assay's sensitivity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, a strong scientific rationale based on the established pharmacology of structurally related cyclobutane-containing compounds points towards their potential as inhibitors of phosphodiesterase 4. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these novel derivatives.
Future research should focus on the synthesis of a focused library of this compound derivatives with systematic modifications to the methylamino and hydroxyl groups, as well as the stereochemistry of the cyclobutane ring. The resulting structure-activity relationship data will be crucial for optimizing the potency and selectivity of these compounds and for validating their potential as a new class of anti-inflammatory agents.
References
-
PubChem. 3-Amino-3-methylcyclobutan-1-ol. National Center for Biotechnology Information. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. [Link]
-
Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PubMed. [Link]
- United States Patent Office.
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
Design, synthesis and in vitro PDE4 inhibition activity of certain. ResearchGate. [Link]
- Boron Containing PDE4 Inhibitors.
-
Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. [Link]
- Therapeutic agents.
-
Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. PubMed. [Link]
- Methods and compositions using pde4 inhibitors for the treatment and management of autoimmune and inflammatory diseases.
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central. [Link]
-
Compounds. PubChem. [Link]
-
Molecular Modeling Study of PDE4 Inhibitors Based on Discovery Studio. Journal of Chemical, Biological and Physical Sciences. [Link]
- Nutritional supplements and therapeutic compositions comprising (r)-3-hydroxybutyrate derivatives.
- Pharmaceutical combinations.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2701701B1 - Methods and compositions using pde4 inhibitors for the treatment and management of autoimmune and inflammatory diseases - Google Patents [patents.google.com]
- 4. US20200108083A1 - Boron Containing PDE4 Inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
A Comparative Guide to Structural Analogs of 3-[(Methylamino)methyl]cyclobutan-1-ol: A Framework for Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the 3-Aminomethylcyclobutanol Scaffold
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutic agents that can effectively probe the intricate topographies of biological targets. Within this chemical space, 3-[(Methylamino)methyl]cyclobutan-1-ol represents a foundational structure with significant potential for derivatization. The presence of a secondary amine and a primary alcohol provides key pharmacophoric features and handles for synthetic modification, making it an attractive starting point for the development of new drugs. This guide aims to provide a comprehensive overview of the structural analogs of this compound, offering a comparative framework for their properties and a practical guide to their synthesis and evaluation. While a comprehensive set of direct comparative data for a wide range of analogs is not yet available in the public domain, this guide will establish the fundamental principles for their design and characterization, empowering researchers to explore this promising chemical space.
Structural Analogs: A Landscape of Possibilities
The structural landscape of this compound analogs can be systematically explored by modifying three key regions of the molecule: the N-alkyl substituent, the cyclobutane core, and the stereochemistry of the substituents. Each modification can profoundly influence the physicochemical and pharmacological properties of the resulting compound.
Variation of the N-Alkyl Group
Modification of the N-methyl group is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
-
N-H Analogs (Primary Amines): Removal of the methyl group to yield the corresponding primary amine, 3-(aminomethyl)cyclobutan-1-ol, can alter hydrogen bonding capacity and basicity, potentially leading to different receptor interactions.
-
Larger N-Alkyl and N-Aryl Substituents: Increasing the steric bulk of the N-substituent by introducing larger alkyl or aryl groups can be used to probe for specific hydrophobic pockets within a binding site. This can lead to enhanced potency and selectivity.
-
N-Acyl and N-Sulfonyl Derivatives: Conversion of the amine to an amide or sulfonamide can modulate its basicity and introduce additional hydrogen bonding opportunities.
Modification of the Cyclobutane Ring
The cyclobutane ring can be substituted at various positions to influence the spatial orientation of the key functional groups and to introduce new interactions with a biological target.
-
Substitution at C1: Replacing the hydroxyl group with other functionalities, such as a thiol or an ether, can alter the hydrogen bonding properties and lipophilicity.
-
Substitution at C3: Introducing substituents at the same carbon as the aminomethyl group can create chiral centers and influence the conformational preferences of the side chain.
-
Substitution at C2 and C4: Adding substituents to the other positions of the cyclobutane ring can act as conformational locks or provide additional points of interaction.
Stereochemical Considerations
The substituents on the cyclobutane ring of this compound can exist as cis or trans diastereomers. The relative orientation of the aminomethyl and hydroxyl groups will have a significant impact on the overall shape of the molecule and its ability to bind to a target. The synthesis of stereochemically pure isomers is therefore crucial for understanding the structure-activity relationship (SAR).
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While a comprehensive comparative dataset for a series of this compound analogs is not available, the following table outlines the key parameters that should be experimentally determined for each new analog and provides predicted values for the parent compound and a few hypothetical analogs to illustrate the expected trends.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa (Amine) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₆H₁₃NO | 115.17 | 0.2 | ~10.5 | 2 | 2 |
| 3-(Aminomethyl)cyclobutan-1-ol | C₅H₁₁NO | 101.15 | -0.3 | ~10.7 | 2 | 2 |
| 3-[(Ethylamino)methyl]cyclobutan-1-ol | C₇H₁₅NO | 129.20 | 0.6 | ~10.6 | 2 | 2 |
| cis-3-[(Methylamino)methyl]cyclobutan-1-ol | C₆H₁₃NO | 115.17 | 0.1 | ~10.4 | 2 | 2 |
| trans-3-[(Methylamino)methyl]cyclobutan-1-ol | C₆H₁₃NO | 115.17 | 0.2 | ~10.5 | 2 | 2 |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of structural analogs of this compound.
General Synthetic Approach
The synthesis of these analogs typically starts from a suitable cyclobutanone precursor.
Protocol 1: Synthesis of this compound from 3-Oxocyclobutane-1-carbonitrile
-
Reduction of the Nitrile: To a solution of 3-oxocyclobutane-1-carbonitrile in a suitable solvent (e.g., diethyl ether or THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain 3-(aminomethyl)cyclobutan-1-one.
-
Reductive Amination: Dissolve the 3-(aminomethyl)cyclobutan-1-one in a suitable solvent (e.g., methanol or dichloromethane). Add an excess of methyl iodide and a mild base (e.g., potassium carbonate) and stir at room temperature.
-
Reduction of the Ketone: After the formation of the N-methylated intermediate, add a reducing agent such as sodium borohydride (NaBH₄) to the reaction mixture to reduce the ketone to the corresponding alcohol.
-
Purification: Purify the final product by column chromatography on silica gel.
Workflow for Synthesis and Evaluation
The Strategic Advantage of Four-Membered Rings: A Comparative Guide to Cyclobutane-Based Reagents in Kinase Inhibitor Synthesis
Introduction: The Quest for Precision in Kinase Inhibition
In the landscape of modern drug discovery, the development of selective kinase inhibitors remains a paramount challenge. The highly conserved nature of the ATP-binding site across the human kinome necessitates innovative strategies to achieve desired selectivity profiles, thereby minimizing off-target effects and enhancing therapeutic windows. One powerful, yet historically underutilized, approach is the incorporation of conformationally constrained scaffolds. This guide provides an in-depth technical comparison of alternative reagents to the commonly employed piperidine and other cyclic amines, with a specific focus on the utility of 3-[(Methylamino)methyl]cyclobutan-1-ol and its analogs in the synthesis of Janus Kinase (JAK) inhibitors.
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling, making them attractive targets for a host of inflammatory and autoimmune diseases.[1] Tofacitinib, a pan-JAK inhibitor, has demonstrated clinical efficacy but its lack of selectivity can lead to undesirable side effects.[2][3] This has spurred the development of next-generation JAK inhibitors with improved selectivity, a goal where the unique properties of the cyclobutane ring have proven to be particularly advantageous.[3]
This guide will explore the rationale behind employing cyclobutane-based building blocks, compare their performance with alternative scaffolds, and provide detailed experimental protocols for their synthesis and incorporation into a representative JAK inhibitor framework.
The Cyclobutane Moiety: A Tool for Conformational Constraint and Metabolic Stability
The four-membered cyclobutane ring possesses a unique puckered conformation, which imparts a significant degree of rigidity compared to more flexible five- and six-membered rings.[4] This conformational restriction can be leveraged to pre-organize the pharmacophoric elements of a drug molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target kinase. Furthermore, the introduction of a cyclobutane scaffold can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
The subject of this guide, this compound, and its structural relatives, are versatile building blocks that can serve as bioisosteric replacements for more traditional cyclic amine linkers in kinase inhibitors.
Comparative Analysis of Scaffolds in JAK Inhibitor Design
A compelling case study for the strategic application of cyclobutane derivatives is the evolution of selective JAK1 inhibitors from the pan-JAK inhibitor, tofacitinib. Tofacitinib features a 3-amino-4-methylpiperidine core that links the pyrrolo[2,3-d]pyrimidine scaffold to the pharmacophore that occupies the ATP-binding site.
In a pivotal study, researchers explored the bioisosteric replacement of the 3-aminopiperidine ring in tofacitinib with a cis-1,3-cyclobutyldiamine. This modification led to the discovery of a potent and selective JAK1 inhibitor, demonstrating the profound impact of the cyclobutane scaffold on the selectivity profile.[3]
Data Presentation: Comparison of JAK Inhibitor Scaffolds
| Scaffold | Representative Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | Reference |
| 3-Amino-4-methylpiperidine | Tofacitinib | 1 | 20 | 20 | [3] |
| cis-1,3-Cyclobutyldiamine | Analog 24 | 5.6 | >1000 | >178 | [3] |
This data clearly illustrates the dramatic increase in JAK1 selectivity achieved by replacing the piperidine ring with a cyclobutane diamine. The rigid nature of the cyclobutane scaffold is believed to position the key binding motifs in a manner that is more favorable for interaction with the JAK1 active site over that of JAK2.
Experimental Protocols
Synthesis of a Representative Cyclobutane Building Block: trans-3-Amino-1-methylcyclobutanol
Workflow for the Synthesis of a Cyclobutane Amino Alcohol Building Block
Caption: General synthetic workflow for a cyclobutane amino alcohol.
Step-by-Step Protocol (Illustrative):
-
Reductive Amination: To a solution of 3-methylcyclobutanone in a suitable solvent (e.g., dichloromethane), add p-methoxybenzylamine and a reducing agent such as sodium triacetoxyborohydride. Stir the reaction at room temperature until completion.
-
Grignard Reaction: The resulting protected amine is then reacted with a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent (e.g., methyllithium) in an ethereal solvent at low temperature to introduce the hydroxyl group.
-
Deprotection: The protecting group is removed, for example, by hydrogenolysis using hydrogen gas and a palladium on carbon catalyst, to yield the final amino alcohol.
Incorporation into a Kinase Inhibitor Scaffold (Conceptual)
The synthesized cyclobutane amino alcohol can then be incorporated into a kinase inhibitor scaffold, such as the pyrrolo[2,3-d]pyrimidine core of many JAK inhibitors, via standard coupling methodologies.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Conceptual workflow for incorporating the cyclobutane building block.
Step-by-Step Protocol (Conceptual):
-
Nucleophilic Aromatic Substitution: The amino group of the cyclobutane building block is reacted with a halogenated heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) under basic conditions to form the key C-N bond.
-
Further Functionalization: The resulting intermediate can then be further modified, for instance, by acylation of the secondary amine, to yield the final kinase inhibitor.
Alternative Scaffolds and Their Comparative Performance
While the cyclobutane moiety offers distinct advantages, other cyclic and acyclic linkers have also been explored in the context of JAK inhibitors.
Cyclopentane and Cyclohexane Analogs
Larger ring systems, such as cyclopentane and cyclohexane, offer more conformational flexibility. While this can sometimes be advantageous, in the case of JAK inhibitors, the increased flexibility can lead to a loss of selectivity. The synthesis of cyclopentane and cyclohexane amino alcohol analogs can be achieved through similar synthetic routes, often starting from the corresponding cyclic ketones.[5]
Acyclic Linkers
Acyclic linkers provide the highest degree of conformational freedom. While synthetically more straightforward to access, they often result in a significant loss of potency and selectivity due to the entropic penalty of binding to the target.
Conclusion and Future Perspectives
The strategic use of conformationally constrained building blocks, such as this compound and its analogs, represents a powerful approach to engineering selectivity in kinase inhibitors. The case of JAK1-selective inhibitors derived from the tofacitinib scaffold provides compelling evidence for the utility of the cyclobutane moiety in fine-tuning the pharmacological profile of a drug candidate. While the synthesis of these four-membered rings can be more challenging than their larger ring or acyclic counterparts, the potential gains in selectivity and metabolic stability often justify the synthetic effort.
Future work in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of highly functionalized cyclobutane building blocks. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these rigid scaffolds with different kinase active sites will undoubtedly fuel the design of the next generation of highly selective and potent kinase inhibitors.
References
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective inhibitor of Janus kinases (JAK). Journal of Medicinal Chemistry, 53(24), 8468-8484.
- Vazquez, M. L., et al. (2012). Discovery of a potent and selective JAK1 inhibitor for the treatment of autoimmune diseases. ACS Medicinal Chemistry Letters, 3(10), 837-841.
- Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
- Rodgers, J. D., et al. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S.
- Marican, A., et al. (2013). Asymmetric total synthesis of tofacitinib. Tetrahedron Letters, 54(37), 5096-5098.
- Patil, Y. S., et al. (2014). An improved and efficient process for the preparation of tofacitinib citrate. Organic Process Research & Development, 18(12), 1714-1720.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Serna, S., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161.
- Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. WO 2011/103423 A1.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 293-406). Academic Press.
- Wuitschik, G., et al. (2010). Bicyclic Bioisosteres of Piperidine: Version 2.0.
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]
- Radi, M., et al. (2018). An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(34), 4264-4293.
- Furet, P., et al. (2013). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 23(1), 254-258.
- Del Álamo, E., et al. (2010). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 75(15), 5099-5110.
Sources
- 1. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to the FT-IR Characterization of 3-[(Methylamino)methyl]cyclobutan-1-ol
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the precise characterization of novel molecules is a cornerstone of rigorous scientific practice. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for elucidating the functional group landscape of a molecule, thereby confirming its identity and purity. This guide provides an in-depth comparison of the FT-IR spectral features of 3-[(methylamino)methyl]cyclobutan-1-ol, a molecule of interest in medicinal chemistry, with its potential synthetic precursors. By understanding the spectral evolution from starting material to final product, researchers can effectively monitor reaction progress and verify the structure of the target compound.
The Molecular Architecture of this compound
Before delving into its spectral signature, it is essential to visualize the molecular structure of this compound. This compound features a cyclobutane ring, a secondary amine, and a hydroxyl group. Each of these components will give rise to characteristic absorption bands in the FT-IR spectrum.
Caption: Molecular structure of this compound.
A Comparative FT-IR Analysis: From Precursor to Product
A common synthetic route to this compound could involve the reductive amination of a cyclobutanone precursor. This section will compare the expected FT-IR spectrum of the final product with the known spectrum of a key starting material, cyclobutanone, to highlight the spectral transformations that confirm the successful synthesis.
FT-IR Spectrum of a Key Precursor: Cyclobutanone
Cyclobutanone is a logical starting point for the synthesis of the target molecule. Its FT-IR spectrum is dominated by the characteristic absorption of the carbonyl (C=O) group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Observed in Cyclobutanone |
| C=O Stretch | 1750-1815 (strained ring) | Strong, sharp peak ~1785 |
| C-H Stretch (alkane) | 2850-3000 | Multiple sharp peaks |
| CH₂ Bend | ~1465 | Present |
| Cyclobutane Ring | Multiple absorptions | Present in fingerprint region |
The most prominent feature in the FT-IR spectrum of cyclobutanone is the strong, sharp absorption band around 1785 cm⁻¹, which is characteristic of a carbonyl group within a strained four-membered ring. The C-H stretching vibrations of the alkane backbone are also clearly visible in the 2850-3000 cm⁻¹ region.
Predicted FT-IR Spectrum of this compound
The successful conversion of cyclobutanone to this compound will result in the disappearance of the strong carbonyl peak and the appearance of new bands corresponding to the hydroxyl (O-H) and secondary amine (N-H) functional groups.
| Functional Group | Predicted Absorption (cm⁻¹) | Expected Appearance |
| O-H Stretch | 3200-3600 | Broad, strong band |
| N-H Stretch | 3300-3500 | Medium, sharp peak (often overlapped with O-H) |
| C-H Stretch (alkane) | 2850-3000 | Multiple sharp peaks |
| N-H Bend | 1550-1650 | Medium to weak band |
| C-N Stretch | 1020-1250 | Medium to weak band |
| C-O Stretch | 1050-1150 | Medium to strong band |
| Cyclobutane Ring | Multiple absorptions | Present in fingerprint region |
Key Spectral Transformations to Monitor:
-
Disappearance of the C=O Stretch: The complete absence of the strong absorption band around 1785 cm⁻¹ is the primary indicator of the consumption of the cyclobutanone starting material.
-
Appearance of the O-H Stretch: A broad and intense absorption band in the 3200-3600 cm⁻¹ region signifies the presence of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.[1]
-
Appearance of the N-H Stretch: A secondary amine typically shows a single, moderately intense, and sharper peak in the 3300-3500 cm⁻¹ region.[1] This peak may be superimposed on the broad O-H band.
-
Appearance of C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will become more complex with the appearance of C-N and C-O stretching vibrations, providing further evidence for the formation of the product.
Experimental Protocol: Acquiring the FT-IR Spectrum
For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly suitable and convenient method.
Caption: A streamlined workflow for acquiring an ATR-FT-IR spectrum of a liquid sample.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired spectrum should be baseline corrected and, if necessary, smoothed to aid in peak identification.
-
Analysis and Comparison: Identify the key absorption bands and compare their positions and shapes to the expected values for this compound and to the spectra of the starting materials.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By comparing the FT-IR spectrum of the final product with that of its precursors, such as cyclobutanone, researchers can confidently confirm the success of the chemical transformation. The disappearance of the carbonyl absorption and the emergence of the characteristic hydroxyl and secondary amine bands provide a clear and definitive spectral fingerprint of the target molecule. This guide provides the foundational knowledge for researchers to effectively utilize FT-IR spectroscopy in their synthetic and drug development endeavors.
References
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystallography of 3-[(Methylamino)methyl]cyclobutan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the rigid, puckered scaffold of cyclobutane derivatives presents a compelling platform for the design of novel therapeutics.[1][2][3][4] Their unique conformational constraints can offer significant advantages in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 3-[(methylamino)methyl]cyclobutan-1-ol derivatives, a class of compounds with potential applications in various therapeutic areas. While specific crystallographic data for this exact parent compound is not publicly available, this guide will utilize data from closely related functionalized cyclobutanes to provide a robust framework for understanding their solid-state properties.
We will delve into the nuances of their synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. Furthermore, we will objectively compare this powerful technique with alternative analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive understanding of their respective strengths and limitations in characterizing these promising molecules.
The Cyclobutane Core: A Scaffold of Therapeutic Promise
The underutilization of cyclobutane motifs in drug discovery has been largely attributed to synthetic challenges.[2] However, recent advancements in synthetic methodologies have opened the door for the exploration of this versatile scaffold.[2] The inherent ring strain of the cyclobutane ring forces a non-planar, puckered conformation, which can pre-organize appended functional groups into well-defined spatial orientations, crucial for specific interactions with biological targets. This conformational rigidity can lead to improved metabolic stability and in vivo tolerability.[2][3] The this compound core, with its amino and hydroxyl functionalities, offers key pharmacophoric features for hydrogen bonding and salt bridge formation, making it an attractive starting point for library synthesis and lead optimization.
Deciphering the Three-Dimensional Architecture: The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7] It provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute stereochemistry of chiral centers, which are critical parameters for understanding structure-activity relationships (SAR).
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of a novel this compound derivative.
Detailed Experimental Protocol: Crystallization and Data Collection
1. Synthesis and Purification:
The initial step involves the chemical synthesis of the target this compound derivative. A variety of synthetic routes can be employed, often starting from commercially available cyclobutanone derivatives.[8] Purification to >98% purity, as determined by techniques like NMR and HPLC, is crucial for successful crystallization.
2. Crystallization:
Obtaining high-quality single crystals is often the most challenging step in the process.[5][6] For small organic molecules like the target derivatives, several crystallization techniques can be employed. The choice of solvent or solvent system is critical and is often determined through small-scale screening.
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Key Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[9] | Simple and effective. The rate of evaporation can be controlled by the opening of the vial and the temperature.[9] |
| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for small quantities of material. Allows for fine-tuning of the crystallization conditions. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids. | Can produce high-quality crystals. Requires careful selection of solvents with different densities. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility. |
3. Crystal Selection and Mounting:
A suitable single crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
4. Data Collection:
The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The crystal is rotated during the experiment to collect a complete dataset of these diffraction spots.
5. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Structural Insights: What the Crystal Structure Reveals
The final crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state. For a this compound derivative, key features to analyze include:
-
Ring Pucker: The degree of puckering of the cyclobutane ring, which can be quantified by the puckering amplitude and phase. This conformation is crucial for the relative orientation of the substituents.
-
Substituent Orientation: The positions of the (methylamino)methyl and hydroxyl groups (axial vs. equatorial) and their rotameric conformations.
-
Intramolecular Interactions: The presence of any intramolecular hydrogen bonds between the amino and hydroxyl groups.
-
Intermolecular Interactions: The network of intermolecular hydrogen bonds and other non-covalent interactions (e.g., van der Waals forces) that dictate the crystal packing. These interactions are vital for understanding the solid-state properties of the material, such as its melting point and solubility.
Comparison with Alternative Techniques: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a static, time-averaged picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution.[7][10]
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy for the Analysis of this compound Derivatives
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Crystalline Solid | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution. |
| Key Strengths | Unambiguous determination of absolute structure. High precision. | Provides information on molecular dynamics and behavior in a more biologically relevant environment (solution). Does not require crystallization.[10] |
| Key Limitations | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule. | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography. Limited to smaller molecules for detailed structural analysis. |
For this compound derivatives, NMR spectroscopy, particularly 2D techniques like NOESY and COSY, can be invaluable for determining the relative stereochemistry (cis/trans) of the substituents on the cyclobutane ring in solution. The observation of Nuclear Overhauser Effects (NOEs) between protons on the substituents and the ring can confirm their spatial proximity. However, for an unambiguous determination of the absolute configuration and a detailed analysis of the solid-state packing, X-ray crystallography remains the gold standard.
Conclusion: An Indispensable Tool in Drug Discovery
X-ray crystallography is an indispensable tool for the structural characterization of novel drug candidates like this compound derivatives. It provides a level of detail that is unmatched by other analytical techniques, offering crucial insights into the molecule's three-dimensional structure and intermolecular interactions. While challenges in crystallization can be a bottleneck, the wealth of information obtained from a successful crystal structure analysis is invaluable for guiding rational drug design and understanding the fundamental principles that govern molecular recognition. When used in conjunction with complementary techniques like NMR spectroscopy, a comprehensive understanding of the structural and dynamic properties of these promising therapeutic agents can be achieved, accelerating their journey from the laboratory to the clinic.
References
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Chemical crystalliz
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- crystallization of small molecules. Unknown Source.
- Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles.
- Cyclobutane Deriv
- Comparison of NMR and X-ray crystallography. Unknown Source.
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Unknown Source.
- (1r,3r)-3-(methylamino)cyclobutan-1-ol. PubChemLite.
- (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Chemspace.
- X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. Unknown Source.
- (1R,3R)-3-Aminocyclopentanol. PubChem.
- (1s,3s)-3-(MethylaMino)cyclobutan-1-ol. ChemicalBook.
- CAS 1033710-17-6 (1S,3S)-3-(Methylamino)cyclobutan-1-Ol. BOC Sciences.
- 3-Methylcyclobutan-1-ol. PubChem - NIH.
- cis-3-amino-1-methylcyclobutan-1-ol 95%. Advanced ChemBlocks.
- Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5.
- Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evalu
- Crystal structures of the synthetic intermediate 3-[(6-chloro-7H-purin-7-yl)
- 2-Aminocyclobutan-1-ol. PubChem - NIH.
- The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Unknown Source.
- 3-(Methylamino)cyclobutane-1-thiol. PubChem.
- 3-(Methylamino)butan-2-ol. PubChem.
- An Efficient Route to 3-Substituted Cyclobutanone Deriv
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. [3-(methylamino)cyclobutyl]methanol hydrochloride - C6H14ClNO | CSSB00161000145 [chem-space.com]
- 3. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
- 4. trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3 [chemicalbook.com]
- 5. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 6. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. cis-3-(methylamino)cyclobutan-1-ol hydrochloride | CAS:1408075-73-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. Structure deposition : CCDC Home [support.ccdc.cam.ac.uk]
- 10. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclopentane Scaffolds in Drug Design
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that reverberates through the entire drug discovery cascade. Among the saturated carbocycles, cyclobutane and cyclopentane represent a fascinating dichotomy. Though separated by a single methylene unit, their distinct physicochemical and conformational properties impart profoundly different characteristics to a drug candidate. This guide provides an in-depth comparative analysis of these two scaffolds, grounded in experimental data, to empower researchers in making informed decisions for rational drug design.
At a Glance: Key Physicochemical and Conformational Differences
The fundamental distinctions between cyclobutane and cyclopentane arise from their inherent ring strain and resulting conformational preferences. These properties are not mere chemical curiosities; they are powerful levers that medicinal chemists can pull to fine-tune a molecule's interaction with its biological target and modulate its pharmacokinetic profile.
| Property | Cyclobutane | Cyclopentane | Reference(s) |
| Ring Strain Energy | ~26.3 kcal/mol | ~7.1 kcal/mol | [1][2] |
| Conformation | Puckered ("Butterfly") | Envelope and Twist | [1][3] |
| Flexibility | Rigid | Flexible | [1] |
| C-C Bond Length | ~1.55 Å | ~1.54 Å | [4] |
These seemingly subtle differences in strain and flexibility have significant downstream consequences for how a molecule behaves in a biological system.
The Strategic Implications of Ring Choice in Drug Design
The decision to incorporate a cyclobutane versus a cyclopentane scaffold is a strategic one, aimed at optimizing a candidate's potency, selectivity, and metabolic stability. The inherent properties of each ring offer distinct advantages depending on the therapeutic target and desired pharmacological profile.
Conformational Rigidity vs. Flexibility: A Double-Edged Sword
The high ring strain of cyclobutane forces it into a puckered or "butterfly" conformation, significantly restricting its conformational freedom.[1][3] This rigidity can be a powerful tool in drug design. By locking a molecule into a bioactive conformation, it can reduce the entropic penalty upon binding to a target, potentially leading to a significant increase in potency.[1]
In contrast, cyclopentane possesses much lower ring strain and is considerably more flexible, readily adopting various non-planar "envelope" and "twist" conformations.[1][3] This flexibility allows the scaffold to explore a wider range of conformations, which can be advantageous for fitting into a dynamic binding pocket. However, this same flexibility can also lead to a greater entropic cost upon binding, which may decrease potency.
Caption: Impact of ring strain on conformational properties.
Metabolic Stability: Blocking the Reactive Sites
The incorporation of small rings can significantly alter a drug's metabolic fate, often by sterically shielding metabolically labile sites from cytochrome P450 (CYP) enzymes. Both cyclobutane and cyclopentane are generally more metabolically stable than their linear alkyl counterparts. The choice between them can be used to fine-tune a molecule's metabolic profile. For instance, replacing a metabolically vulnerable gem-dimethyl group with a cyclobutane ring is a common strategy to enhance metabolic stability and improve pharmacokinetic properties.[5]
Case Studies: The Proof is in the Potency
The true impact of choosing between a cyclobutane and a cyclopentane scaffold is best illustrated through real-world examples where this seemingly minor change led to dramatic differences in biological activity.
Case Study 1: G9a Histone Methyltransferase Inhibitors
In the development of inhibitors for the G9a histone methyltransferase, a key cancer target, structure-activity relationship (SAR) studies revealed the critical importance of a spirocyclic ring. A compound featuring a spirocyclic cyclobutane ring demonstrated submicromolar potency (IC50 = 153 nM).[1] Strikingly, replacing this with a spirocyclic cyclopentane or cyclohexane resulted in a potency drop of at least an order of magnitude.[1] This underscores the favorable conformational constraints imposed by the rigid cyclobutane ring for optimal binding to the G9a active site.
Case Study 2: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The approved HCV drug boceprevir (Victrelis®) contains a cyclobutane group in its P1 region.[1] This structural feature was found to be superior to other cyclic analogues. Specifically, the cyclobutane-containing compound was 3-fold more potent than the corresponding cyclopropyl analogue and a remarkable 19-fold more potent than the cyclopentyl analogue.[1] This demonstrates the profound impact that a subtle change in ring size can have on antiviral potency.
| Drug/Compound Class | Target | Cyclobutane Analog (Potency) | Cyclopentane Analog (Potency) | Fold Difference | Reference |
| G9a Inhibitor | G9a Histone Methyltransferase | IC50 = 153 nM | >1530 nM | >10-fold | [1] |
| HCV Protease Inhibitor | HCV NS3/4A Protease | High Potency | 19-fold less potent | 19x | [1] |
Experimental Protocols: Synthesizing the Scaffolds
The ability to efficiently synthesize functionalized cyclobutane and cyclopentane derivatives is paramount for their exploration in drug discovery programs. Below are representative, detailed protocols for the synthesis of key building blocks.
Protocol 1: Synthesis of a Cyclobutane Carboxylic Acid via Malonic Ester Synthesis
This protocol outlines the synthesis of cyclobutanecarboxylic acid, a versatile building block for further elaboration.
Step 1: Formation of Sodiomalonic Ester
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the resulting sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.
Step 2: Cyclization with 1,3-Dibromopropane
-
To the solution of sodiomalonic ester, add 1,3-dibromopropane (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
To the residue, add a solution of potassium hydroxide (2.5 equivalents) in water and reflux for 4 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,1-cyclobutanedicarboxylic acid.
-
Heat the crude dicarboxylic acid to 160-170 °C to effect decarboxylation, yielding cyclobutanecarboxylic acid. Purify by distillation or recrystallization.[6]
Caption: Synthetic workflow for cyclobutanecarboxylic acid.
Protocol 2: Synthesis of a Functionalized Cyclopentenone
This protocol describes a general procedure for the synthesis of γ-functionalized cyclopentenones, which are valuable intermediates in drug synthesis.[7]
Step 1: Synthesis of Nitroketones
-
To a mixture of a nitroalkane (4 equivalents) and sodium methoxide (4 equivalents) in anhydrous tetrahydrofuran (THF), add the desired vinylketone (1 equivalent).
-
Stir the solution at 50°C for 13 hours.
-
After cooling, treat the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude nitroketone by column chromatography.[7]
Step 2: Preparation of Functionalized 1,4-Diketones (Nef Reaction)
-
To a solution of sodium (1.5 equivalents) in methanol, add the nitroketone intermediate (1 equivalent) at room temperature.
-
Stir the mixture for the time required for the conversion (monitored by TLC).
-
Carefully add the reaction mixture to a cold solution of sulfuric acid.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 1,4-diketone.[7]
Step 3: Intramolecular Cyclization to Cyclopentenone
-
Dissolve the crude 1,4-diketone in methanol and add anhydrous potassium carbonate.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter, and concentrate the filtrate. Purify the resulting γ-functionalized cyclopentenone by column chromatography.[7]
Caption: General workflow for functionalized cyclopentenone synthesis.
Conclusion: A Strategic Choice for Optimal Drug Properties
The choice between a cyclobutane and a cyclopentane scaffold is far from trivial. The inherent rigidity of the cyclobutane ring can be leveraged to pre-organize a molecule for optimal target binding, often leading to enhanced potency. Conversely, the conformational flexibility of the cyclopentane ring provides a means to adapt to the binding site, which can be crucial for achieving activity against certain targets. Furthermore, both scaffolds offer avenues for improving metabolic stability and fine-tuning physicochemical properties. A thorough understanding of the fundamental differences between these two valuable building blocks, supported by robust synthetic strategies, is essential for the modern medicinal chemist to successfully navigate the complexities of drug design and deliver novel therapeutics.
References
- A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac - Benchchem.
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutane vs.
-
A convenient synthesis of γ-functionalized cyclopentenones - PMC - NIH. [Link]
-
1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID - Organic Syntheses Procedure. [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. [Link]
- A Comparative Study of Cyclobutane and Cyclopentane Containing Thiols for Researchers and Drug Development Professionals - Benchchem.
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Illustrate how to produce the following using the malonic ester s... | Study Prep in Pearson+ [pearson.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. (PDF) Preparation of Chiral, Highly Functionalized [research.amanote.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A convenient synthesis of γ-functionalized cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 3-[(Methylamino)methyl]cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-[(Methylamino)methyl]cyclobutan-1-ol
This compound is a molecule of interest in pharmaceutical development due to its structural motifs, which are common in biologically active compounds. As with any potential active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound is paramount for ensuring product quality, stability, and safety. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a critical requirement in regulated drug development environments.
This guide will explore two primary analytical techniques that are anticipated to be most effective for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . The selection of these techniques is based on the physicochemical properties of the target analyte and the common industry practices for similar molecules.
Principle of Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS is fundamentally driven by the analyte's volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. It is particularly well-suited for non-volatile or thermally labile molecules. Given the polar functional groups (hydroxyl and secondary amine) in this compound, HPLC, especially in a reverse-phase mode, is a strong candidate for its analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. While the target analyte may require derivatization to increase its volatility and thermal stability, GC-MS offers high sensitivity and specificity.
I. Proposed High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound. This approach is based on the successful application of RP-HPLC for the analysis of similar polar compounds, such as 3-Amino-3-methylbutan-1-ol[1].
A. Proposed HPLC Methodology
The following protocol outlines a starting point for the development of a validated HPLC method. Optimization of these parameters will be necessary to achieve the desired performance characteristics.
Experimental Workflow: HPLC Method Development
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[(Methylamino)methyl]cyclobutan-1-ol
Researchers and drug development professionals handle a diverse array of chemical entities daily. Among these, novel compounds like 3-[(Methylamino)methyl]cyclobutan-1-ol require meticulous handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined are based on the known hazards associated with its functional groups—a secondary amine and a primary alcohol on a cyclobutane ring.
Understanding the Compound: Hazard Profile
Key Assumed Hazards:
-
Flammability: The presence of the butanol moiety suggests the compound may be a flammable liquid.[2][3]
-
Corrosivity and Irritation: The amine group can cause skin and eye irritation or burns.[4][5] Amines can also be respiratory irritants.[4][5]
-
Toxicity: Many amines and alcohol derivatives can be harmful if swallowed or inhaled.[4]
-
Environmental Hazard: Improper disposal can be toxic to aquatic life.[6]
| Hazard Category | Anticipated Risk | Primary Functional Group Contributor |
| Physical | Flammable Liquid and Vapor | Cyclobutanol |
| Health | Skin/Eye Irritation, Respiratory Irritation, Potential Toxicity | Methylamino, Cyclobutanol |
| Environmental | Toxic to Aquatic Life | Methylamino |
Pre-Disposal: Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical first steps in ensuring safe disposal.
Step-by-Step Waste Accumulation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7][8]
-
Labeling: The label should include the full chemical name, "this compound," the words "Hazardous Waste," and a clear indication of the associated hazards (e.g., "Flammable," "Corrosive").[9]
-
Segregation: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or acid chlorides, to prevent dangerous reactions.[3][7][10] Store amine waste separately from other chemicals.[8]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[6][7][11][12] The storage area should be a designated satellite accumulation area.[13]
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is essential to mitigate risks.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] For significant spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[11]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[6][14]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Workflow: A Step-by-Step Guide
The final disposal of this compound must be conducted through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain. [10][13][15][16]
Disposal Protocol:
-
Waste Manifest: Ensure the hazardous waste container is properly labeled and sealed.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department. They will coordinate with a licensed professional waste disposal service.[8][11]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[8]
-
Transportation: The licensed waste carrier will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Final Disposition: At the TSDF, the chemical waste will likely be incinerated at high temperatures in a controlled environment to ensure complete destruction.[17]
Visualizing the Disposal Process
The following diagram illustrates the key stages of the disposal workflow for this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. wastedirect.co.uk [wastedirect.co.uk]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. fishersci.com [fishersci.com]
- 15. earth911.com [earth911.com]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
